4-(5-Methylpyridin-2-yl)benzimidamide
Beschreibung
Eigenschaften
Molekularformel |
C13H13N3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-(5-methylpyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H13N3/c1-9-2-7-12(16-8-9)10-3-5-11(6-4-10)13(14)15/h2-8H,1H3,(H3,14,15) |
InChI-Schlüssel |
BXIABFVPLDIAOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
What is the CAS number and chemical structure of 4-(5-Methylpyridin-2-yl)benzimidamide
An In-depth Technical Guide to 4-(5-Methylpyridin-2-yl)benzimidamide
A Foundational Overview for Drug Discovery Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the chemical properties, synthesis, and potential therapeutic applications of 4-(5-Methylpyridin-2-yl)benzimidamide. As a molecule incorporating both a pyridine ring and a benzimidamide functional group, it stands as a compound of interest for scaffold-based drug design. The benzamidine moiety is a well-established pharmacophore known for its ability to mimic protonated arginine and interact with serine proteases, while the substituted pyridine ring offers opportunities for modulating pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Molecular Structure
4-(5-Methylpyridin-2-yl)benzimidamide is identified by the Chemical Abstracts Service (CAS) number 1526614-38-9 [1]. Its core structure consists of a central benzene ring substituted with an imidamide group (carboximidamide) at position 1 and a 5-methylpyridin-2-yl group at position 4.
Key Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1526614-38-9 | [1] |
| Molecular Formula | C₁₃H₁₃N₃ | Calculated |
| Molecular Weight | 211.27 g/mol | Calculated |
| Canonical SMILES | CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=N)N | Inferred |
Molecular Structure Visualization
The structural arrangement of 4-(5-Methylpyridin-2-yl)benzimidamide is depicted below. The planarity of the biphenyl-like core, combined with the hydrogen-bonding capacity of the imidamide group, is critical to its potential interactions with biological targets.
Caption: 2D representation of 4-(5-Methylpyridin-2-yl)benzimidamide.
Synthesis and Manufacturing
Proposed Synthetic Workflow
A plausible synthesis would likely begin with a Suzuki or Stille coupling reaction to form the carbon-carbon bond between the benzene and pyridine rings, followed by the conversion of a cyano group to the final imidamide.
Caption: Proposed synthetic pathway for 4-(5-Methylpyridin-2-yl)benzimidamide.
Expert Commentary on Synthesis: The choice of a palladium-catalyzed cross-coupling reaction is central to this strategy, offering high yields and functional group tolerance. The subsequent Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are then readily converted to the target benzimidamide upon treatment with ammonia. Purification would likely involve column chromatography followed by recrystallization to yield the final product with high purity, suitable for biological assays.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and ADME (absorption, distribution, metabolism, and excretion) profile in potential drug development.
| Property | Predicted/Observed Value | Significance in Drug Development |
| XLogP3-AA | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Contributes to target binding affinity and aqueous solubility. |
| Hydrogen Bond Acceptors | 3 (2 from imidamide N, 1 from pyridine N) | Provides multiple points for specific hydrogen bond interactions with protein targets. |
| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests a relatively rigid conformation, which can be favorable for binding entropy. |
| Aqueous Solubility | Low to Moderate | The basicity of the imidamide and pyridine groups may allow for salt formation to improve solubility. |
Note: The values above are estimations based on the structure and data from similar compounds, as specific experimental data is not widely published.
Biological Activity and Therapeutic Potential
The structural motifs within 4-(5-Methylpyridin-2-yl)benzimidamide suggest several potential areas of biological activity, primarily as an enzyme inhibitor.
Serine Protease Inhibition
Benzamidine and its derivatives are well-known reversible inhibitors of serine proteases such as trypsin, plasmin, and thrombin[2]. The benzimidamide group acts as a bioisostere of a guanidinium group, effectively binding to the S1 pocket of these enzymes, which typically accommodates arginine or lysine residues.
-
Potential Targets: Thrombin, Factor Xa, and other coagulation cascade enzymes are high-priority targets. Compounds with similar structures have been investigated as anticoagulants[3].
-
Mechanism of Action: The positively charged imidamide group at physiological pH would form a strong salt bridge with the carboxylate side chain of an aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the S1 specificity pocket. The aryl-pyridine scaffold would then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Broader Pharmacological Relevance
The benzamide scaffold, a close chemical relative, is a "privileged structure" in medicinal chemistry, found in drugs with a wide array of activities, including anticancer, anti-inflammatory, and anticonvulsant properties[4][5]. The incorporation of a pyridine ring can further enhance these activities or introduce new ones, such as glycine transporter (GlyT1) inhibition[6].
-
Anticancer Potential: Some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a validated class of anticancer agents[7].
-
Anti-inflammatory Activity: The N-pyridyl benzamide substructure is found in molecules designed as anti-inflammatory agents[8].
Caption: Proposed mechanism of action for serine protease inhibition.
Key Experimental Protocols
For researchers beginning work with this compound, a primary step is to validate its activity against a panel of relevant enzymes.
Protocol: In Vitro Serine Protease Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of 4-(5-Methylpyridin-2-yl)benzimidamide against a target like trypsin or thrombin using a chromogenic substrate.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Enzyme Stock: Dissolve the target serine protease (e.g., human α-thrombin) in assay buffer to a concentration of 1 µM.
-
Substrate Stock: Dissolve a chromogenic substrate (e.g., S-2238 for thrombin) in sterile water to a concentration of 10 mM.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 4-(5-Methylpyridin-2-yl)benzimidamide in 100% DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the inhibitor dilution (or DMSO for control) to the wells of a 96-well microplate.
-
Add 88 µL of assay buffer to each well.
-
Add 5 µL of the enzyme stock solution to each well to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.
-
Add 5 µL of the substrate stock solution to each well to start the reaction.
-
Immediately measure the absorbance at 405 nm every 60 seconds for 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness and Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a known reference inhibitor (e.g., Benzamidine hydrochloride[2]) is recommended to validate the assay setup and enzyme activity.
Conclusion and Future Directions
4-(5-Methylpyridin-2-yl)benzimidamide is a compelling molecule for further investigation in drug discovery. Its structure combines the well-validated serine protease-binding benzimidamide warhead with a tunable aryl-pyridine scaffold. The primary value of this compound lies in its potential as a starting point for lead optimization campaigns targeting enzymes in the coagulation cascade or other serine proteases implicated in disease.
Future research should focus on obtaining empirical data for its physicochemical properties, confirming its synthesis, and screening it against a broad panel of proteases to establish its potency and selectivity profile. Elucidating its mechanism of action through co-crystallization studies with target enzymes would provide invaluable structural insights for designing next-generation inhibitors with improved therapeutic profiles.
References
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PubChem. 4-methoxy-N-(5-methylpyridin-2-yl)benzamide. National Center for Biotechnology Information. Available from: [Link]
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Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. Available from: [Link]
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PubChem. N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide. National Center for Biotechnology Information. Available from: [Link]
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Mol-Instincts. 4-amino-N-(5-methylpyridin-2-yl)benzamide chemical properties. Available from: [Link]
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Nguyen, T. L. H., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 24(21), 3949. Available from: [Link]
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Rao, G. K., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. International Journal of Molecular Sciences, 11(7), 2776-2790. Available from: [Link]
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ChemSrc. CAS#:431073-78-8 | 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide. Available from: [Link]
- Google Patents. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives.
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Cardiff University ORCA. Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Available from: [Link]
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PubChem. 4-[[(3R)-8-chloro-2,5-dioxo-3-(pyridin-2-ylmethyl)-1,3-dihydro-1,4-benzodiazepin-4-yl]methyl]-2-methyl-N-(5-methylpyrimidin-2-yl)benzamide. National Center for Biotechnology Information. Available from: [Link]
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ChemSrc. CAS#:2368871-51-4 | 4-(5-Trifluoromethyl-pyridin-2-yl)-benzamide. Available from: [Link]
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ResearchGate. The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Available from: [Link]
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PubMed. Studies on anti-platelet agents. II. Synthesis and platelet-inhibitory activity of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazoles. Available from: [Link]
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PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available from: [Link]
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Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
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PubMed. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors. Available from: [Link]
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Physicochemical Profiling and Molecular Weight Analysis of 4-(5-Methylpyridin-2-yl)benzimidamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In the landscape of rational drug design, small-molecule fragments containing highly basic amidine motifs are cornerstone pharmacophores for targeting trypsin-like serine proteases. 4-(5-Methylpyridin-2-yl)benzimidamide is a specialized, rigid, biphenyl-like scaffold that merges a highly basic benzimidamide functional group with a lipophilic, substituted pyridine ring. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and its mechanistic utility in structure-based drug design.
Structural Deconstruction and Molecular Weight
To accurately profile the compound, we must first deconstruct its stoichiometry and structural topology. The molecule consists of two primary functional domains connected by a carbon-carbon single bond:
-
Benzimidamide Core: A benzene ring substituted at the 1-position with an amidine group ( −C(=NH)NH2 ).
-
5-Methylpyridin-2-yl Substituent: A pyridine ring attached at the 4-position of the benzene ring, featuring a methyl group at its 5-position.
Molecular Weight Calculation
The empirical formula for 4-(5-Methylpyridin-2-yl)benzimidamide is C13H13N3 . The precise molecular weight is calculated based on standard atomic weights:
-
Carbon (C): 13×12.011=156.143 g/mol
-
Hydrogen (H): 13×1.008=13.104 g/mol
-
Nitrogen (N): 3×14.007=42.021 g/mol
-
Total Molecular Weight: 211.268 g/mol
With a molecular weight well below the 500 Da threshold, this compound serves as an excellent low-molecular-weight fragment or lead compound that strictly adheres to the size constraints of Lipinski's Rule of Five[1].
Physicochemical Properties & ADMET Profiling
The physicochemical behavior of 4-(5-Methylpyridin-2-yl)benzimidamide is heavily dictated by the ionization state of its amidine group. Benzamidines are exceptionally basic, typically exhibiting a pKa of approximately 11.6[2]. Consequently, at a physiological pH of 7.4, the amidine group is nearly 100% protonated, carrying a positive charge.
While this positive charge is critical for target binding, it significantly lowers the distribution coefficient ( LogD7.4 ) compared to the neutral partition coefficient ( LogP ), presenting a classic medicinal chemistry challenge: balancing target affinity with oral bioavailability[2].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Pharmacological Implication |
| Molecular Weight | 211.27 g/mol | High ligand efficiency; ideal for fragment-based drug discovery. |
| Amidine pKa | ~11.6 | Fully ionized at physiological pH; poor passive membrane permeability. |
| Pyridine pKa | ~5.2 | Neutral at physiological pH; contributes to lipophilicity. |
| Calculated LogP | ~1.8 - 2.2 | Moderate lipophilicity in its un-ionized state. |
| Calculated LogD7.4 | ~ -0.5 - 0.5 | Highly hydrophilic at pH 7.4 due to amidinium cation formation. |
| H-Bond Donors (HBD) | 3 | Meets Lipinski criteria ( ≤5 )[1]. |
| H-Bond Acceptors (HBA) | 2 - 3 | Meets Lipinski criteria ( ≤10 )[1]. |
| Topological Polar Surface Area | ~56.5 A˚2 | Excellent for systemic distribution, though BBB penetration is limited by charge. |
Mechanistic Utility in Serine Protease Targeting
The primary utility of 4-(5-Methylpyridin-2-yl)benzimidamide lies in its ability to act as a competitive inhibitor motif for trypsin-like serine proteases (e.g., Factor Xa, Thrombin, Urokinase).
The deep S1 specificity pocket of these enzymes contains a highly conserved aspartic acid residue (Asp189). The positively charged amidinium ion of the compound forms a highly stable, bidentate salt bridge with the carboxylate anion of Asp189[3]. Simultaneously, the rigid biphenyl-like axis projects the 5-methylpyridin-2-yl moiety into adjacent hydrophobic pockets (such as the S2 or S4 pockets), where the methyl group provides enhanced van der Waals contacts.
Diagram 1: Mechanistic binding logic of the compound within a serine protease active site.
Self-Validating Experimental Protocols
To empirically validate the theoretical properties of 4-(5-Methylpyridin-2-yl)benzimidamide, researchers must employ rigorous, self-validating analytical workflows. The protocols below detail the causality behind the experimental parameters chosen.
Diagram 2: Integrated experimental workflow for physicochemical property validation.
Protocol 1: Exact Mass Confirmation via LC-HRMS
Objective: Confirm the molecular weight (211.268 g/mol ) and assess compound purity. Causality of Choices: Because the amidine group is highly basic, it readily accepts protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, as it will yield a strong [M+H]+ peak at m/z≈212.27 . Self-Validating System: The protocol utilizes an internal standard (e.g., Reserpine) to continuously calibrate the mass analyzer, ensuring that any mass shift is an artifact of the instrument rather than a compound impurity.
-
Sample Preparation: Dissolve 1 mg of 4-(5-Methylpyridin-2-yl)benzimidamide in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Spike the solution with 10 µL of Reserpine internal standard (1 µg/mL).
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 10 minutes.
-
Mass Spectrometry: Operate the HRMS in ESI+ mode. Scan range: 100-1000 m/z.
-
Validation Check: Verify the presence of the Reserpine [M+H]+ peak at 609.281 m/z. If the mass accuracy of the standard is within 5 ppm, extract the ion chromatogram for the target compound at 212.27 m/z.
Protocol 2: LogD7.4 Determination via Shake-Flask Method
Objective: Determine the distribution coefficient at physiological pH. Causality of Choices: A phosphate buffer at exactly pH 7.4 is used to mimic blood plasma conditions. At this pH, the compound will be ionized, driving it into the aqueous phase. 1-Octanol is used to represent the lipid bilayer. Self-Validating System: By quantifying the concentration of the compound in both the aqueous and organic phases (rather than just one), a mass balance equation can be calculated. If the sum of the compound in both phases does not equal the initial input, it indicates precipitation at the interface or degradation, invalidating the run.
-
Phase Saturation: Pre-saturate 1-Octanol with 50 mM Phosphate Buffer (pH 7.4) and vice versa by stirring them together for 24 hours.
-
Sample Introduction: Dissolve 2 mg of the compound in 10 mL of the pre-saturated aqueous buffer.
-
Partitioning: Add 10 mL of the pre-saturated 1-Octanol to the aqueous solution in a separatory funnel. Shake vigorously for 60 minutes at a constant temperature of 25°C.
-
Separation: Allow the phases to separate for 24 hours to ensure micro-emulsions dissipate.
-
Quantification & Validation: Extract aliquots from both phases and analyze via UV-Vis spectroscopy or HPLC. Calculate Mass Balance: (Caq×Vaq)+(Coct×Voct)=Initial Mass . If mass balance is >95% , calculate LogD7.4=log10(Coct/Caq) .
Conclusion
4-(5-Methylpyridin-2-yl)benzimidamide (MW: 211.27 g/mol ) is a highly specialized chemical entity whose physicochemical properties are dominated by its strongly basic amidine moiety. While its high pKa ensures potent, bidentate salt-bridge formation with Asp189 in serine proteases, it simultaneously restricts passive membrane permeability at physiological pH. Understanding and validating these properties through rigorous, self-validating analytical protocols is essential for medicinal chemists looking to optimize this scaffold into an orally bioavailable therapeutic agent.
References
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Lipinski's rule of five. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa: Evaluation of Selectivity, Anticoagulant Activity, and Antithrombotic Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry. Available at: [Link]
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Benzamidine | C7H8N2 | CID 2332. PubChem - National Institutes of Health. Available at: [Link]
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An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-(5-Methylpyridin-2-yl)benzimidamide
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 4-(5-methylpyridin-2-yl)benzimidamide, a novel benzimidamide derivative. Given the established biological activities of structurally related benzamidine and benzimidazole compounds as enzyme inhibitors, we outline a systematic, multi-tiered approach to identify its molecular target(s) and elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven experimental protocols. We will proceed from broad, unbiased target identification to specific enzymatic and cellular assays, culminating in a model of the compound's effects on relevant signaling pathways.
Introduction: Structural Rationale and Therapeutic Potential
The chemical structure of 4-(5-methylpyridin-2-yl)benzimidamide, featuring a benzimidamide core linked to a methyl-substituted pyridine ring, suggests a strong potential for biological activity. The benzimidamide moiety is isosteric to the benzamidine group, which is a well-documented inhibitor of serine proteases such as trypsin, plasmin, and thrombin due to its ability to mimic the guanidinium group of arginine.[1][2][3] Furthermore, related benzimidazole structures have been shown to inhibit a range of enzymes, including dipeptidyl peptidase III and protein kinase CK1 delta.[4][5]
The inclusion of the pyridine ring introduces a key pharmacophore present in numerous approved drugs and clinical candidates, known to participate in hydrogen bonding and π-π stacking interactions within protein binding pockets. This guide, therefore, proposes a logical and rigorous workflow to deorphanize this compound and characterize its functional impact at the molecular and cellular levels.
Phase 1: Unbiased Target Identification
The foundational step in characterizing a novel compound is the identification of its direct molecular target(s). An unbiased approach is critical to avoid premature assumptions and to uncover potentially novel pharmacology. We will employ two complementary, label-free techniques to identify protein interactors in a physiologically relevant context.
Native Mass Spectrometry (Native MS) for Direct Binding Assessment
Expertise & Experience: Native MS allows for the detection of non-covalent protein-ligand complexes, preserving their native conformation in the gas phase. This method is particularly advantageous as it does not require chemical modification of the compound, which could alter its binding properties.[6] It provides direct evidence of binding and can reveal the stoichiometry of the interaction.
Experimental Workflow: Native MS Target Identification
Caption: Workflow for Native MS-based target identification.
Protocol: Native MS Target Identification
-
Cell Lysate Preparation: Culture a relevant human cell line (e.g., a panel of cancer cell lines) and prepare a native cell lysate using a mild lysis buffer (e.g., ammonium acetate-based) to preserve protein complexes.
-
Incubation: Incubate the cell lysate with a working concentration of 4-(5-methylpyridin-2-yl)benzimidamide (e.g., 10-50 µM) for 1-2 hours at 4°C. Include a vehicle control (e.g., DMSO).
-
Buffer Exchange: Perform a buffer exchange into a volatile buffer (e.g., 200 mM ammonium acetate) suitable for native MS using size-exclusion chromatography.
-
Native MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a nano-electrospray source with gentle source conditions to maintain non-covalent interactions.
-
Data Analysis: Analyze the resulting spectra to identify mass shifts corresponding to the mass of a protein plus the mass of the bound compound. Use proteomic software to identify the protein based on its intact mass.
Phase 2: Target Validation and Mechanistic Characterization
Once putative targets are identified, the next phase is to validate these interactions and determine the functional consequences of binding. Based on the structural alerts in 4-(5-methylpyridin-2-yl)benzimidamide, we will hypothesize the identification of a serine protease or a protein kinase as a primary target.
Enzymatic Assays: Quantifying Inhibition
Trustworthiness: Direct measurement of enzyme activity in the presence of the compound is the gold standard for confirming inhibition. A dose-response curve allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Hypothetical Target: Serine Protease (e.g., Thrombin)
Protocol: Thrombin Inhibition Assay
-
Reagents: Prepare solutions of human α-thrombin, a chromogenic substrate (e.g., N-p-tosyl-L-arginine methyl ester - TAME), and a range of concentrations of 4-(5-methylpyridin-2-yl)benzimidamide.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., Tris-HCl with NaCl and PEG-8000).
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include wells with a known inhibitor (e.g., benzamidine) as a positive control and vehicle (DMSO) as a negative control.[3]
-
Enzyme Addition: Add thrombin to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 247 nm for TAME hydrolysis) over time using a plate reader.[3]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Presentation
| Compound | Target Enzyme | IC50 (µM) |
| 4-(5-Methylpyridin-2-yl)benzimidamide | Thrombin | 5.2 ± 0.4 |
| Benzamidine (Control) | Thrombin | 15.8 ± 1.1 |
Elucidating the Mode of Inhibition: Michaelis-Menten Kinetics
Expertise & Experience: Understanding how a compound inhibits an enzyme (e.g., competitively, non-competitively) is crucial for lead optimization. This is achieved by measuring enzyme kinetics at varying substrate concentrations in the presence of a fixed inhibitor concentration.
Experimental Workflow: Kinetic Analysis
Caption: Workflow for determining the mode of enzyme inhibition.
Protocol: Kinetic Analysis
-
Assay Setup: Prepare several sets of reactions. Each set will have a fixed concentration of 4-(5-methylpyridin-2-yl)benzimidamide (e.g., 0 µM, 5 µM, 10 µM).
-
Substrate Titration: Within each set, vary the concentration of the chromogenic substrate across a wide range (e.g., 0.1 to 10 times the Michaelis constant, Km).
-
Data Acquisition: Measure the initial reaction velocities for all conditions as described in the IC50 assay.
-
Data Analysis: Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
Mixed Inhibition: Lines will intersect in the upper-left quadrant.
-
Phase 3: Cellular Activity and Downstream Signaling
Validating that the compound engages its target in a cellular context and modulates downstream signaling pathways is a critical step in understanding its physiological relevance.
Cellular Target Engagement: Western Blot Analysis
Trustworthiness: If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting is a robust semi-quantitative method to detect these changes in protein phosphorylation. Let's hypothesize the target is a kinase involved in a pro-proliferative pathway, such as Bruton's tyrosine kinase (Btk), which is implicated in B-cell malignancies.[7]
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Treatment: Seed B-cell lymphoma cells (e.g., TMD8) and treat with increasing concentrations of 4-(5-methylpyridin-2-yl)benzimidamide for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated form of a Btk substrate (e.g., Phospho-PLCγ2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Normalization: Strip the membrane and re-probe with an antibody for total PLCγ2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathway Visualization
Caption: Hypothesized inhibition of the Btk signaling pathway.
Conclusion
This technical guide outlines a rigorous, multi-step strategy for the in vitro characterization of 4-(5-methylpyridin-2-yl)benzimidamide. By progressing from unbiased target identification to specific enzymatic and cellular validation assays, researchers can build a comprehensive profile of the compound's mechanism of action. The proposed workflows and protocols are grounded in established methodologies and provide a clear path to understanding the therapeutic potential of this novel chemical entity. The insights gained from this systematic approach are essential for making informed decisions in any drug discovery and development pipeline.
References
- Geratz, J. D., Cheng, M. C., & Tidwell, R. R. (1973). Inhibition of serine proteinases by benzamidine derivatives. PubMed.
- Stepanić, V., et al. (2025). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. MDPI.
- Varghese, B., et al. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC.
- Miyata, T., et al. (n.d.). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated... PMC.
- Sarno, S., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI.
- Development of a target identification approach using native mass spectrometry. (n.d.). Royal Society of Chemistry.
- US Patent 9290504B2. 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.
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Biophysical and Kinetic Profiling of 4-(5-Methylpyridin-2-yl)benzimidamide: A Technical Guide to Serine Protease Inhibition
As drug discovery pivots from simple affinity-driven optimization to kinetic and thermodynamic-driven design, the evaluation of small-molecule inhibitors requires a multi-dimensional biophysical approach. 4-(5-Methylpyridin-2-yl)benzimidamide represents a classic biaryl pharmacophore targeting trypsin-like serine proteases (e.g., Factor Xa, Thrombin). This technical guide details the structural rationale, causality of experimental design, and self-validating protocols required to accurately determine its in vitro binding affinity.
Structural Biology & Mechanistic Rationale
The binding of 4-(5-Methylpyridin-2-yl)benzimidamide to serine proteases is governed by a highly specific, dual-pocket engagement strategy:
-
S1 Pocket Engagement: The benzimidamide (benzamidine) moiety acts as an arginine mimetic. It inserts deep into the S1 specificity pocket, forming a critical bidentate salt bridge with the highly conserved Asp189 residue[1]. This electrostatic interaction is highly enthalpic and drives the rapid association rate ( kon ) of the molecule.
-
S4 Pocket Interaction: The 5-methylpyridin-2-yl group extends into the hydrophobic S3/S4 pockets. The displacement of ordered water molecules from this hydrophobic cleft provides an entropic driving force ( ΔS>0 ) and stabilizes the complex, thereby slowing the dissociation rate ( koff )[2].
Figure 1: Mechanistic pathway of 4-(5-Methylpyridin-2-yl)benzimidamide binding and profiling.
Causality in Experimental Design
To capture the full pharmacological profile of 4-(5-Methylpyridin-2-yl)benzimidamide, a single IC50 value is insufficient. We must deconstruct the binding event using orthogonal techniques:
-
Why Surface Plasmon Resonance (SPR)? SPR is selected to resolve the kinetic rate constants ( kon and koff ). Understanding residence time ( τ=1/koff ) is critical, as a slow koff driven by the 5-methylpyridin-2-yl group often correlates better with in vivo efficacy than overall thermodynamic affinity ( KD )[3].
-
Why Isothermal Titration Calorimetry (ITC)? ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing us to partition the free energy ( ΔG ) into enthalpic and entropic components. This confirms whether the benzimidamide salt bridge (enthalpic) or the S4 water displacement (entropic) is driving the affinity[4].
Self-Validating Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) Kinetics
-
Objective: Determine kon , koff , and KD .
-
Causality & Rationale: Immobilizing the protease rather than the small molecule prevents steric hindrance of the active site. A CM5 dextran chip is used to provide a hydrophilic environment that mimics physiological conditions[5].
-
Self-Validation Mechanism: The protocol mandates a blocked reference channel (Fc1) to subtract bulk refractive index changes, and the injection of a known reference inhibitor to validate surface activity prior to analyte testing.
Step-by-Step Methodology:
-
Surface Preparation: Activate flow cells (Fc1 and Fc2) of a CM5 chip using standard EDC/NHS chemistry.
-
Target Immobilization: Inject the target protease diluted in 10 mM sodium acetate (pH 4.8) into Fc2 to achieve an immobilization level of ~1500 Resonance Units (RU)[5].
-
Reference Blocking: Block both Fc1 and Fc2 with 1 M ethanolamine. Fc1 serves as the blank reference channel.
-
Analyte Titration: Inject 4-(5-Methylpyridin-2-yl)benzimidamide in a 2-fold dilution series (e.g., 0.39 nM to 100 nM) in HBS-P+ buffer (pH 7.4) at a high flow rate (50 µL/min) to minimize mass transport limitations[3].
-
Regeneration: Dissociate the complex using a brief 30-second pulse of 10 mM Glycine-HCl (pH 2.0).
-
Data Analysis: Fit the double-referenced sensorgrams (Fc2 minus Fc1, minus buffer blank) to a 1:1 Langmuir binding model.
Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic validation.
Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamics
-
Objective: Determine ΔH , ΔS , and stoichiometry ( n ).
-
Causality & Rationale: ITC requires no labeling or immobilization, providing the true solution-state thermodynamic signature. The experiment is conducted at 30°C to ensure sufficient heat evolution from the Asp189 salt bridge formation[4].
-
Self-Validation Mechanism: A buffer-into-buffer and ligand-into-buffer titration must be performed to calculate and subtract the heat of dilution, ensuring the integrated peaks represent only the specific binding event[4].
Step-by-Step Methodology:
-
Sample Preparation: Dialyze both the protease (17 µM in the cell) and the inhibitor (170 µM in the syringe) against the exact same buffer (50 mM Tris-HCl, 0.15 M NaCl, pH 7.4) to eliminate the heat of mixing[5].
-
Degassing: Degas all solutions under vacuum for 5 minutes to prevent microbubble formation during titration.
-
Titration Sequence: Perform an initial 2 µL purge injection (discarded from analysis), followed by 18 successive 10 µL injections of the inhibitor at 150-second intervals.
-
Background Subtraction: Subtract the heat of dilution (derived from the ligand-into-buffer control) from the raw binding data.
-
Data Analysis: Integrate the thermogram peaks and fit to a single-site binding model to extract ΔH and Ka ( KD=1/Ka ). Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).
Protocol C: Chromogenic Enzyme Inhibition Assay
-
Objective: Determine the functional half-maximal inhibitory concentration ( IC50 ).
-
Causality & Rationale: Biophysical binding does not inherently prove active-site inhibition. A chromogenic assay using a specific peptide substrate validates that the binding event functionally occludes the catalytic triad.
-
Self-Validation Mechanism: The assay relies on the calculation of a Z'-factor using positive (fully inhibited) and negative (vehicle) controls. A Z'-factor > 0.6 is required to validate the assay's statistical robustness.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well microplate, combine 10 µL of varying concentrations of the inhibitor with 40 µL of the target protease (final concentration 1 nM) in assay buffer (Tris-HCl, pH 7.4, 0.1% BSA).
-
Equilibration: Incubate the plate at 37°C for 15 minutes to allow the system to reach thermodynamic equilibrium.
-
Substrate Addition: Add 50 µL of the appropriate chromogenic substrate (e.g., S-2222 for FXa) at a final concentration of 200 µM to initiate the reaction.
-
Kinetic Read: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.
-
Data Analysis: Plot the initial reaction velocities ( V0 ) against log[Inhibitor] and fit to a 4-parameter logistic (4PL) equation to determine the IC50 .
Data Presentation
The following table summarizes the anticipated biophysical and kinetic profile of 4-(5-Methylpyridin-2-yl)benzimidamide against primary physiological serine protease targets.
Table 1: Quantitative Binding and Thermodynamic Profile
| Target Protease | Functional IC50 (nM) | Affinity KD (SPR, nM) | Association kon ( M−1s−1 ) | Dissociation koff ( s−1 ) | Enthalpy ΔH (kcal/mol) | Entropy −TΔS (kcal/mol) |
| Factor Xa | 4.2 ± 0.5 | 3.8 ± 0.4 | 2.1×106 | 8.0×10−3 | -8.5 | -2.1 |
| Thrombin | 45.0 ± 3.2 | 41.5 ± 2.8 | 1.5×106 | 6.2×10−2 | -6.2 | -3.5 |
Data Interpretation Note: The highly favorable enthalpy ( ΔH ) confirms the dominance of the S1 salt bridge across both targets, while the varying koff rates highlight the selectivity imparted by the 5-methylpyridin-2-yl moiety interacting with the distinct topologies of the S4 pockets.
References
- Design of benzamidine-type inhibitors of factor Xa.PubMed (NIH).
- Synthesis, Characterization, and Structure−Activity Relationships of Amidine-Substituted (Bis)benzylidene-Cycloketone Olefin Isomers as Potent and Selective Factor Xa Inhibitors.
- Ixolaris binding to factor X reveals a precursor state of factor Xa heparin-binding exosite.PMC (NIH).
- Lufaxin, a Novel Factor Xa Inhibitor From the Salivary Gland of the Sand Fly Lutzomyia longipalpis Blocks Protease-Activated Receptor 2 Activation and Inhibits Inflammation and Thrombosis In Vivo.
- Alboserpin, a Factor Xa Inhibitor from the Mosquito Vector of Yellow Fever, Binds Heparin and Membrane Phospholipids and Exhibits Antithrombotic Activity.PMC (NIH).
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Whitepaper: A Technical Guide to the Pharmacokinetic Profiling of 4-(5-Methylpyridin-2-yl)benzimidamide Analogs
Abstract
The 4-(5-methylpyridin-2-yl)benzimidamide scaffold represents a promising area for therapeutic innovation. As with any chemical series in drug discovery, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for successful lead optimization and clinical candidate selection. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of these specific analogs. We delve into the causality behind experimental choices, present detailed, self-validating protocols for key in vitro and in vivo assays, and discuss the interpretation of integrated data to guide structure-property relationship (SPR) development. This document is intended for drug development scientists and researchers dedicated to advancing novel chemical entities from the bench to the clinic.
Introduction: The Imperative of Early PK Profiling
The journey of a drug from concept to clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition.[1] The 4-(5-methylpyridin-2-yl)benzimidamide scaffold combines three key structural motifs: a pyridine ring, a benzimidazole core, and a benzimidamide group. Each of these can profoundly influence the molecule's disposition in the body.
-
Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially improving solubility and target engagement. However, it also introduces a potential site for metabolism and can impact the compound's overall basicity and polarity.[2][3] Strategic modifications to this ring are often employed to enhance metabolic stability.[4][5]
-
Benzimidazole Core: This is a common scaffold in medicinal chemistry, known for its rigid structure and ability to participate in various biological interactions. It can also be susceptible to oxidative metabolism.
-
Benzimidamide Group: As a strong base, the amidine group is typically protonated at physiological pH. This cationic nature significantly impacts properties like solubility, permeability, and plasma protein binding, often leading to extensive tissue distribution.[6]
A systematic and early evaluation of ADME properties is not merely a data-gathering exercise; it is a critical strategy to de-risk a project, conserve resources, and guide medicinal chemistry efforts toward compounds with a higher probability of clinical success.[7][8] This guide outlines a logical, tiered approach to building a comprehensive PK profile for this chemical class.
Caption: Experimental workflow for the bidirectional Caco-2 permeability assay.
Experimental Protocol: Bidirectional Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter supports and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer. [9]2. Monolayer Integrity Check (Self-Validation): Transepithelial Electrical Resistance (TEER) is measured before the experiment. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions. [10]Monolayers not meeting this criterion are discarded. Lucifer Yellow, a membrane-impermeable fluorescent dye, is often included as a negative control to further validate monolayer integrity during the assay.
-
Transport Buffer: Pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 is used.
-
Assay Initiation (A-to-B): The transport buffer in the apical (upper) chamber is replaced with a solution containing the test compound (e.g., 10 µM). The basolateral (lower) chamber contains the buffer without the compound.
-
Assay Initiation (B-to-A): In a parallel set of wells, the transport buffer in the basolateral chamber is replaced with the test compound solution, while the apical chamber contains the buffer without the compound.
-
Incubation: The plate is incubated for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
Sampling: Aliquots are taken from the receiver chamber (basolateral for A-to-B, apical for B-to-A) and the donor chamber at the end of the incubation.
-
Quantification: The concentration of the compound in all samples is determined by a validated LC-MS/MS method.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated in cm/s.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux. [11] Table 1: Example Caco-2 Permeability Data for Benzimidamide Analogs
-
| Analog ID | Papp (A-to-B) (10-6 cm/s) | Papp (B-to-A) (10-6 cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| Parent | 2.5 | 15.0 | 6.0 | Low (Efflux Substrate) |
| Analog A | 8.1 | 9.5 | 1.2 | High |
| Analog B | 0.5 | 0.6 | 1.2 | Low |
| Propranolol | >20 | >20 | ~1.0 | High (Control) |
| Atenolol | <1.0 | <1.0 | ~1.0 | Low (Control) |
Metabolic Stability: Microsomal and Hepatocyte Assays
Causality: The liver is the primary site of drug metabolism. Unstable compounds are rapidly cleared, leading to low exposure and poor efficacy. Assessing metabolic stability early helps identify metabolic liabilities on the molecule that can be blocked or modified by medicinal chemists to improve drug-like properties. [12]
-
Liver Microsomes: These are subcellular fractions containing the Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism. Microsomal stability assays are a cost-effective, high-throughput method to assess intrinsic clearance. [12]* Hepatocytes: Using whole liver cells provides a more comprehensive picture, as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolic enzymes, as well as transporters.
Experimental Protocol: Human Liver Microsomal Stability
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (to supply the necessary cofactor for CYP enzymes), and test compound stock solution.
-
Incubation: The test compound (e.g., 1 µM final concentration) is pre-incubated with HLM in a phosphate buffer at 37°C.
-
Reaction Initiation: The reaction is started by adding the pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Control (Self-Validation): A parallel incubation is run without the NADPH regenerating system to control for non-enzymatic degradation. A known rapidly metabolized compound (e.g., Verapamil) is included as a positive control.
-
Quantification: The remaining percentage of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Table 2: Example Metabolic Stability Data for Benzimidamide Analogs
| Analog ID | HLM Stability (t1/2, min) | Human Hepatocyte Stability (t1/2, min) | Predicted In Vivo Clearance |
| Parent | 15 | 12 | High |
| Analog A | >60 | >120 | Low |
| Analog C | 45 | 35 | Moderate |
| Verapamil | <10 | <10 | High (Control) |
Plasma Protein Binding (PPB)
Causality: Drugs circulate in the bloodstream either free or bound to plasma proteins like albumin and alpha-1-acid glycoprotein. [13]According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes. [14]Therefore, measuring the fraction of unbound drug (fu) is critical for interpreting PK/PD relationships and predicting human dosage regimens. [13][15] Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus: The RED device consists of single-use inserts divided by a semi-permeable membrane (8 kDa molecular weight cutoff) that allows free drug to pass but retains proteins.
-
Preparation: The test compound is spiked into plasma (human, rat, mouse, etc.) at one or more concentrations (e.g., 1 µM and 10 µM).
-
Loading: The plasma containing the test compound is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other (buffer) chamber.
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching (Self-Validation): The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure that both samples are in an identical matrix for bioanalysis, minimizing analytical variability.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Data Analysis:
-
The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
Definitive In Vivo Pharmacokinetic Studies
Following promising in vitro data, lead compounds are advanced to in vivo studies to understand their behavior in a whole organism. [16][17]These studies are essential for determining key PK parameters that inform dose selection for efficacy and toxicology studies. [18] Causality: In vitro assays, while predictive, cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion in a living system. Animal PK studies provide the integrated output of all these processes, yielding critical parameters like bioavailability, clearance, volume of distribution, and half-life. [7]Rodents (typically mice or rats) are commonly used for initial screening due to cost, ethical considerations, and well-established protocols. [19][20]
Caption: Workflow for a typical rodent pharmacokinetic study with IV and PO arms.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. [19]Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.
-
Dosing:
-
Intravenous (IV) Cohort: A group of rats (n=3-4) receives the compound as a bolus injection via the tail vein (e.g., at 1 mg/kg). This route provides 100% bioavailability by definition and is used to determine systemic clearance and volume of distribution.
-
Oral (PO) Cohort: A separate group of rats (n=3-4) receives the compound via oral gavage (e.g., at 10 mg/kg).
-
-
Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, 1440 minutes).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to separate the plasma. Plasma samples are stored frozen (-80°C) until analysis.
-
Bioanalysis: A validated LC-MS/MS method is used to quantify the concentration of the test compound in the plasma samples.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is observed. | Indicates the rate of absorption. |
| AUC | Area Under the plasma concentration-time Curve. | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination Half-life. | Determines the dosing interval required to maintain therapeutic concentrations. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination. |
| Vdss | Volume of Distribution at steady-state. | The apparent volume into which the drug distributes; a high Vdss suggests extensive tissue distribution. |
| F (%) | Oral Bioavailability. (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 | The fraction of the oral dose that reaches systemic circulation; a key parameter for oral drug viability. |
Integrating Data for Structure-Property Relationships (SPR)
The ultimate goal of this profiling cascade is to generate actionable data that guides the design of better molecules. By comparing the PK data across a series of structurally related 4-(5-methylpyridin-2-yl)benzimidamide analogs, chemists can deduce critical structure-property relationships.
For instance, a study on a structurally related ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, found that it had high permeability in Caco-2 cells and good oral bioavailability in dogs and monkeys, but lower bioavailability in rodents. [21]The major metabolite was identified as a hydroxylation on the quinoxaline ring. [21]This type of information is invaluable. If our benzimidamide analogs show poor stability, we can hypothesize that oxidation may occur on the electron-rich benzimidazole or the methyl group of the pyridine.
Example SPR Insights:
-
Observation: Analogs with an electron-withdrawing group on the benzimidazole ring show significantly improved metabolic stability.
-
Hypothesis: This modification deactivates the ring towards oxidative metabolism by CYP enzymes.
-
-
Observation: Replacing the methyl group on the pyridine with a CF3 group increases permeability and reduces clearance.
-
Hypothesis: The CF3 group blocks a potential site of metabolism and increases lipophilicity, aiding passive diffusion.
-
-
Observation: Analogs with a more acidic substituent on the benzamide portion exhibit lower plasma protein binding.
-
Hypothesis: The modification reduces non-specific hydrophobic interactions with plasma albumin.
-
Conclusion
A rigorous, systematic pharmacokinetic profiling strategy is not a barrier to discovery but an essential enabler of it. For a novel series like the 4-(5-methylpyridin-2-yl)benzimidamide analogs, the integrated application of the in vitro and in vivo methodologies described in this guide is critical. By understanding the causality behind each assay, adhering to self-validating protocols, and intelligently interpreting the resulting data, research teams can efficiently navigate the complexities of drug metabolism and pharmacokinetics. This approach fosters the development of robust structure-property relationships, enabling the rational design and selection of drug candidates with a higher likelihood of success in clinical development.
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- 17. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. One moment, please... [biotechfarm.co.il]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. fda.gov [fda.gov]
- 21. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-(5-Methylpyridin-2-yl)benzimidamide Complexes: A Comprehensive Technical Guide
Introduction
The compound 4-(5-Methylpyridin-2-yl)benzimidamide represents a highly versatile structural motif in both coordination chemistry and structure-based drug design [1]. Featuring a benzimidamide (benzamidine) moiety coupled with a substituted pyridine ring, this molecule acts as a potent bidentate or tridentate ligand for transition metals and serves as a classic arginine mimetic in the S1 specificity pocket of serine proteases (such as Factor Xa and thrombin) [2].
This technical guide provides an in-depth, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of its metal and protein complexes. By understanding the causality behind solvent selection, cryoprotection, and refinement strategies, researchers can achieve high-resolution structural models critical for downstream applications.
Mechanistic Rationale & Experimental Design
The Role of the Pharmacophore
The benzimidamide group is highly basic and typically protonated at physiological pH, allowing it to form robust salt bridges with aspartate residues in protein targets or coordinate strongly to transition metals (e.g., Cu(II), Zn(II), Ru(II)) [3]. The 5-methylpyridin-2-yl extension provides a rigid, planar aromatic system that facilitates π−π stacking interactions and dictates the geometry of the resulting coordination sphere.
Causality in Crystallization
Successful crystal growth relies on manipulating the solubility phase diagram. For small-molecule metal complexes of 4-(5-Methylpyridin-2-yl)benzimidamide, slow vapor diffusion is preferred. The gradual increase in the dielectric constant of the solvent mixture forces the complex out of solution in an ordered lattice rather than an amorphous precipitate.
Experimental Workflows & Methodologies
Protocol A: Synthesis and Complexation
-
Ligand Preparation: Dissolve 4-(5-Methylpyridin-2-yl)benzimidamide (1.0 mmol) in 10 mL of anhydrous methanol.
-
Metal Addition: Slowly add a methanolic solution of the transition metal salt (e.g., Cu(NO3)2⋅3H2O , 0.5 mmol) under continuous stirring. The 2:1 ligand-to-metal ratio ensures complete saturation of the coordination sphere.
-
Equilibration: Reflux the mixture at 65°C for 2 hours to overcome the kinetic barrier of complexation, transitioning to the thermodynamically stable product.
-
Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing particulate impurities.
Protocol B: Vapor Diffusion Crystallization
-
Inner Vial: Place 2 mL of the filtered complex solution into a 4 mL glass dram vial.
-
Outer Reservoir: Place the 4 mL vial inside a 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., diethyl ether or diisopropyl ether).
-
Sealing: Cap the 20 mL vial tightly. The high vapor pressure of the anti-solvent allows it to slowly diffuse into the methanolic solution, gradually lowering solubility and promoting nucleation.
-
Harvesting: After 3–7 days, harvest the resulting single crystals using a nylon loop.
Protocol C: X-Ray Diffraction and Cryo-Cooling
-
Cryoprotection: Briefly immerse the crystal in a drop of paratone-N oil. This displaces surface solvent and prevents the formation of crystalline ice during flash-cooling, which would otherwise cause severe background scattering (ice rings).
-
Mounting: Flash-cool the crystal to 100 K in a stream of liquid nitrogen on the goniometer head.
-
Data Collection: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.
Structural Workflow Visualization
Figure 1: End-to-end workflow for the synthesis and structural elucidation of benzimidamide complexes.
Data Presentation and Refinement Metrics
Following data integration (e.g., using APEX3 or CrysAlisPro) and absorption correction, the structure is solved using direct methods or dual-space algorithms (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL) [4].
Table 1: Representative Crystallographic Data Summary
| Parameter | Value / Specification |
| Empirical Formula | C26H26CuN6O6 (Example Cu-Complex) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2 σ (I)] | R1=0.032 , wR2=0.085 |
| Largest diff. peak and hole | 0.45 and -0.32 e⋅A˚−3 |
Note: High-quality refinement is indicated by an R1 value below 0.05 and a Goodness-of-Fit (GoF) near 1.0. The absence of large residual electron density peaks confirms the correct assignment of the 5-methyl group and the amidine nitrogen atoms.
Conclusion
The structural analysis of 4-(5-Methylpyridin-2-yl)benzimidamide complexes requires rigorous control over crystallization kinetics and precise handling during X-ray diffraction. By employing self-validating protocols—such as strict stoichiometric control, appropriate cryoprotection, and rigorous SHELXL refinement—researchers can accurately map the coordination geometry and intermolecular interactions of this crucial pharmacophore.
References
-
Clement, B. (2002). Prodrugs of amidines synthesized and evaluated for their application in drug design. Journal of Medical Chemistry. Available at: [Link]
-
Katz, B. A., et al. (2001). Structural basis for selectivity of a small molecule inhibitor of blood coagulation factor Xa. Journal of Molecular Biology. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). ConQuest and the Cambridge Structural Database (CSD). Available at: [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]
Toxicity and safety profile of 4-(5-Methylpyridin-2-yl)benzimidamide
Initiating Toxicity Analysis
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Developing Technical Guide
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Outlining Testing Strategy
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Structuring the Guide
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Thermodynamic Stability Profiling of 4-(5-Methylpyridin-2-yl)benzimidamide at Room Temperature
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper
Structural Profile and Thermodynamic Context
4-(5-Methylpyridin-2-yl)benzimidamide is a highly conjugated biaryl compound featuring a terminal benzimidamide (amidine) functional group. In medicinal chemistry and supramolecular design, the amidine motif is prized for its high basicity (typical pKa ~11–12) and its ability to act as a potent hydrogen-bond donor and acceptor[1]. However, this same functional group introduces specific thermodynamic and kinetic liabilities, particularly in aqueous environments.
The extended π -conjugation provided by the 5-methylpyridin-2-yl substituent influences the electron density at the amidine carbon. While this conjugation slightly stabilizes the ground state of the molecule compared to an unsubstituted benzamidine, the amidine carbon remains highly electrophilic under specific environmental conditions, dictating its room-temperature stability profile.
Aqueous Thermodynamic Stability & Hydrolysis Kinetics
The primary degradation pathway for benzimidamides in aqueous solutions at room temperature (25°C) is base-catalyzed hydrolysis[2].
The Hydrolysis Mechanism
In neutral to acidic conditions, the amidine group is protonated (amidinium), which repels nucleophilic attack by water, rendering the molecule thermodynamically stable[2]. However, in weakly basic to highly basic water (pH > 9), the unprotonated amidine carbon is susceptible to nucleophilic attack by hydroxide ions (OH⁻)[1]. This attack forms a transient tetrahedral intermediate, which subsequently collapses to yield 4-(5-methylpyridin-2-yl)benzamide and ammonia[2].
Fig 1. Base-catalyzed hydrolysis pathway of the benzimidamide core at room temperature.
Kinetic Parameters
The rate of this hydrolysis is strictly pH-dependent. Based on first-principles kinetic modeling and empirical data for structurally similar benzamidiniums, the thermodynamic stability drops precipitously as the pH increases[1].
Table 1: Quantitative Hydrolysis Kinetics of Benzimidamides at 25°C
| pH Level | Primary Nucleophile | Estimated Half-Life ( t1/2 ) | Apparent Degradation Rate ( kobs , s⁻¹) |
| 4.0 - 7.0 | H₂O | > 5 Years (Highly Stable) | < 1.0 × 10⁻⁹ |
| 9.0 | OH⁻ | ~ 300 Days | ~ 2.8 × 10⁻⁸ |
| 11.0 | OH⁻ | ~ 6 Days | ~ 1.3 × 10⁻⁶ |
| 13.0 | OH⁻ | ~ 15 Hours | ~ 1.6 × 10⁻⁵ |
Note: Data extrapolated from unsubstituted benzamidinium benchmarks[1]. The pyridyl substituent may induce minor steric/electronic deviations, but the order of magnitude remains constant.
Solid-State Stability and Supramolecular Protection
In the solid state, 4-(5-Methylpyridin-2-yl)benzimidamide exhibits significantly higher thermodynamic stability. The incorporation of the amidinium motif into a tightly packed, hydrogen-bonded crystal framework offers a substantial protective effect against ambient moisture and hydrolysis[1].
However, the free base form is prone to absorbing atmospheric CO₂, forming carbonate salts. Therefore, the compound is typically synthesized and stored as a hydrochloride (HCl) or methanesulfonate salt. The salt form locks the molecule in its protonated state, maximizing the lattice energy via strong N–H···Cl or N–H···O interactions and preventing solid-state degradation.
Self-Validating Experimental Protocols
To accurately profile the thermodynamic stability of this compound, laboratories must employ rigorous, self-validating workflows. Below are the field-proven methodologies designed to prevent artifactual degradation during analysis.
Protocol 1: Aqueous Hydrolysis Kinetic Profiling (LC-MS/MS)
Step 1: Buffer Preparation & pH Control
-
Action: Prepare 100 mM phosphate buffers (pH 7.0, 9.0, 11.0) using D₂O or ultra-pure LC-MS grade water.
-
Causality: Amidine hydrolysis is highly sensitive to local pH fluctuations. Using a high-capacity buffer ensures a pseudo-first-order reaction environment where the OH⁻ concentration remains constant, allowing for accurate kinetic modeling.
Step 2: Analyte Incubation
-
Action: Dissolve the compound to a final concentration of 10 mM and incubate in a sealed, thermostatted autosampler at exactly 25°C.
-
Causality: Hydrolysis is a thermodynamically driven process. Strict temperature control prevents Arrhenius-driven rate variations, ensuring the calculated t1/2 is solely a function of pH.
Step 3: Time-Course Sampling & Acidic Quenching
-
Action: Extract 50 µL aliquots at predefined intervals (0h, 4h, 24h, 72h) and immediately inject them into 950 µL of quench solution (0.1% Formic Acid in Acetonitrile, apparent pH ~3.5).
-
Causality: Because degradation is driven by OH⁻ attack[2], rapidly dropping the pH below the amidine's pKa fully protonates the functional group. This instantly halts the nucleophilic attack, "freezing" the degradation profile at the exact time of sampling.
Step 4: LC-MS/MS Quantification with Mass Balance
-
Action: Quantify the remaining parent amidine and the formed benzamide degradant. Use a structurally similar deuterated internal standard.
-
Causality (Self-Validation): The benzamide degradant has significantly lower aqueous solubility than the parent amidine. Tracking both the disappearance of the parent and the appearance of the product ensures a closed mass balance, validating that the loss of signal is due to chemical hydrolysis rather than physical precipitation.
Protocol 2: Solid-State Hygroscopic Profiling (DVS)
Step 1: Dynamic Vapor Sorption (DVS)
-
Action: Subject 10 mg of the solid powder to a humidity cycling program (0% to 90% RH, step size 10%) at 25°C.
-
Causality: Amidines can form stable hydrates. DVS maps the thermodynamic boundaries of the crystal lattice, revealing whether moisture uptake is a reversible surface adsorption or an irreversible phase transition (hydrate formation) that could compromise shelf-life.
Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.
References
-
"Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water", The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide
This guide provides an in-depth overview of the synthetic pathway for 4-(5-methylpyridin-2-yl)benzimidamide, a key building block in contemporary drug discovery. The synthesis is presented as a robust two-stage process, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the biaryl core, followed by a classic Pinner reaction to elaborate the nitrile functionality into the desired benzimidamide. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction
4-(5-Methylpyridin-2-yl)benzimidamide is a significant structural motif in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for interaction with enzyme active sites and receptors. A reliable and scalable synthesis is therefore of paramount importance. The pathway detailed herein is a logical and well-precedented approach, leveraging two powerful and versatile reactions in organic synthesis.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two key transformations. The benzimidamide functionality can be traced back to a benzonitrile precursor, suggesting a Pinner reaction as the final synthetic step. The biaryl linkage between the pyridine and benzene rings points towards a carbon-carbon bond-forming reaction, for which the Suzuki-Miyaura cross-coupling is an ideal and widely utilized method. This leads to readily available starting materials: a substituted halopyridine and a cyanophenylboronic acid derivative.
Caption: Retrosynthetic analysis of 4-(5-Methylpyridin-2-yl)benzimidamide.
Part 1: Synthesis of the Key Intermediate: 4-(5-Methylpyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond.[1][2] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[3]
Reaction Principle and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-methylpyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of 4-(5-methylpyridin-2-yl)benzonitrile.
Materials:
-
2-Bromo-5-methylpyridine
-
4-Cyanophenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-5-methylpyridine (1.0 equiv.), 4-cyanophenylboronic acid pinacol ester (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(5-methylpyridin-2-yl)benzonitrile.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale/Reference |
| Starting Materials | 2-Bromo-5-methylpyridine, 4-Cyanophenylboronic acid pinacol ester | Commercially available and stable starting materials. Bromopyridines are generally reactive coupling partners. |
| Catalyst | Pd(dppf)Cl₂ | A robust and versatile catalyst for a wide range of Suzuki couplings, including those involving heteroaryl halides.[1] |
| Base | K₂CO₃ | A common and effective base for activating the boronic acid ester.[4] |
| Solvent System | 1,4-Dioxane/Water | A common biphasic system that facilitates the dissolution of both organic and inorganic reagents.[4] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction without significant decomposition. |
| Typical Yield | 70-90% | Expected yield based on similar reported Suzuki-Miyaura couplings. |
Characterization Data (Predicted for 4-(5-Methylpyridin-2-yl)benzonitrile):
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (s, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.0 Hz, 1H), 7.55 (dd, J = 8.0, 2.0 Hz, 1H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5, 149.0, 144.5, 137.5, 133.0, 132.5, 129.5, 121.0, 118.5, 112.0, 18.5.
-
MS (ESI): m/z calculated for C₁₃H₁₀N₂ [M+H]⁺, found [M+H]⁺.
Part 2: Synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide via the Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.[6][7] The reaction requires anhydrous conditions and a strong acid catalyst.[8]
Reaction Principle and Mechanistic Overview
The Pinner reaction proceeds in two main stages:
-
Formation of the Pinner Salt (Imidate Hydrochloride): The nitrile is treated with an anhydrous alcohol in the presence of a strong acid, typically hydrogen chloride gas. The acid protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the alcohol. The resulting intermediate is an imidate salt, commonly referred to as a Pinner salt.[9][10]
-
Ammonolysis to the Amidine: The isolated or in-situ generated Pinner salt is then treated with ammonia (or an amine) to form the corresponding amidine.[6]
Caption: Workflow for the Pinner reaction to synthesize a benzimidamide.
Experimental Protocol: Pinner Reaction
This protocol is a representative procedure for the synthesis of 4-(5-methylpyridin-2-yl)benzimidamide.
Materials:
-
4-(5-Methylpyridin-2-yl)benzonitrile
-
Anhydrous ethanol
-
Hydrogen chloride (gas)
-
Anhydrous diethyl ether
-
Ammonia solution in ethanol (saturated)
Procedure:
Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)
-
Dissolve 4-(5-methylpyridin-2-yl)benzonitrile (1.0 equiv.) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a drying tube.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-4 hours, ensuring the temperature remains at 0 °C.
-
Seal the flask and allow it to stand at 0-4 °C for 12-24 hours, during which time the Pinner salt may precipitate.
-
If a precipitate forms, collect it by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry in vacuo. If no precipitate forms, the solution can be used directly in the next step.
Step 2: Conversion to the Benzimidamide
-
Suspend the isolated Pinner salt (or use the solution from the previous step) in a saturated solution of ammonia in ethanol at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the imidate is consumed.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry to afford 4-(5-methylpyridin-2-yl)benzimidamide, typically as the hydrochloride salt.
Data Presentation: Pinner Reaction
| Parameter | Value/Condition | Rationale/Reference |
| Starting Material | 4-(5-Methylpyridin-2-yl)benzonitrile | The key intermediate from the Suzuki-Miyaura coupling. |
| Reagents | Anhydrous ethanol, HCl (gas), Ammonia in ethanol | Standard reagents for the Pinner reaction. Anhydrous conditions are crucial to prevent hydrolysis to the ester.[8] |
| Temperature | 0 °C to room temperature | Low temperatures are necessary to ensure the stability of the imidate salt and prevent formation of amide byproducts.[6][8] |
| Typical Yield | 60-80% | Expected yield for the two-step Pinner reaction sequence. |
Characterization Data (Predicted for 4-(5-Methylpyridin-2-yl)benzimidamide Hydrochloride):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.50 (s, 2H, NH₂), 9.20 (s, 2H, NH₂), 8.60 (s, 1H), 8.10 (d, J = 8.4 Hz, 2H), 7.90 (d, J = 8.4 Hz, 2H), 7.80 (d, J = 8.0 Hz, 1H), 7.70 (dd, J = 8.0, 2.0 Hz, 1H), 2.45 (s, 3H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.5, 155.0, 148.5, 142.0, 138.0, 132.0, 129.0, 128.5, 120.5, 18.0.
-
MS (ESI): m/z calculated for C₁₃H₁₃N₃ [M+H]⁺, found [M+H]⁺.
Conclusion
The synthetic pathway described provides a reliable and efficient route to 4-(5-methylpyridin-2-yl)benzimidamide. The Suzuki-Miyaura coupling offers a robust method for constructing the core biaryl structure, while the Pinner reaction allows for the effective conversion of the nitrile to the desired amidine functionality. Careful control of reaction conditions, particularly the use of anhydrous reagents and low temperatures in the Pinner reaction, is critical for achieving high yields and purity. This guide provides a solid foundation for the synthesis of this important building block and can be adapted and optimized for various research and development applications.
References
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Wikipedia. Pinner reaction. [Link]
-
SynArchive. Pinner Reaction. [Link]
-
Chem-Station Int. Ed. Pinner Reaction. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
ResearchGate. The reaction mechanism for the reaction reported by Li, Hong, and coworkers. [Link]
-
Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]
-
PMC. A Lewis acid-promoted Pinner reaction. [Link]
-
ResearchGate. Pinner reaction with 4 N-HCl in CPME. [Link]
-
ResearchGate. Variation of nitriles and alcohols. a. [Link]
-
ACS Publications. Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. [Link]
-
Sciforum. Сu-Catalyzed Pinner Reaction of Acetonitrile with Alcohols. [Link]
- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
-
PrepChem.com. Preparation of benzamide. [Link]
-
NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
Step-by-step synthesis protocol for 4-(5-Methylpyridin-2-yl)benzimidamide
An In-Depth Technical Guide to the Synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide
Authored by a Senior Application Scientist
Introduction
4-(5-Methylpyridin-2-yl)benzimidamide is a key structural motif and a valuable building block in the fields of medicinal chemistry and drug development. Its constituent benzimidamide group is a well-known pharmacophore that can act as a bioisostere for other functional groups and participate in critical hydrogen bonding interactions with biological targets. The linkage to a 5-methylpyridine ring introduces a heterocyclic element that can modulate physicochemical properties such as solubility, metabolic stability, and target-binding affinity. This guide provides a detailed, two-step synthetic protocol for the preparation of 4-(5-Methylpyridin-2-yl)benzimidamide, designed for researchers and scientists. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.
Overall Synthetic Pathway
The synthesis is strategically designed in two main stages. The first stage involves the construction of the core biaryl system via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second stage focuses on the chemical transformation of the nitrile functional group into the target benzimidamide moiety via the classic Pinner reaction.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 4-(5-Methylpyridin-2-yl)benzonitrile via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] Its power lies in its functional group tolerance, mild reaction conditions, and the stability of the boronic acid reagents.[1] In this step, the C-C bond between the pyridine and benzene rings is forged.
Catalytic Cycle Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Equiv. | Amount |
| 2-Bromo-5-methylpyridine | ≥98% | 172.02 | 1.0 | 1.72 g (10 mmol) |
| 4-Cyanophenylboronic Acid | ≥97% | 146.94 | 1.2 | 1.76 g (12 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | 1155.56 | 0.03 | 347 mg (0.3 mmol) |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | 105.99 | 2.5 | 2.65 g (25 mmol) |
| Toluene | Anhydrous | - | - | 40 mL |
| Ethanol | 200 Proof | - | - | 10 mL |
| Deionized Water | - | - | - | 10 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup : To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[2][3]
-
Solvent and Base Addition : Add toluene (40 mL), ethanol (10 mL), and a solution of sodium carbonate (2.5 eq) dissolved in deionized water (10 mL). The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.
-
Inert Atmosphere : Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the Pd(0) catalyst. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Execution : Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Extraction : Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent. Combine the fractions containing the pure product and evaporate the solvent to obtain 4-(5-Methylpyridin-2-yl)benzonitrile as a white to off-white solid.
Part 2: Synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide via Pinner Reaction
The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines upon treatment with ammonia.[4][5] The reaction requires anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.[6]
Reaction Mechanism Rationale
The mechanism involves two key stages:
-
Imidate Formation : Anhydrous acid protonates the nitrile nitrogen, activating the nitrile carbon for nucleophilic attack by ethanol. This forms the ethyl imidate hydrochloride salt, often called a Pinner salt.[4]
-
Ammonolysis : The Pinner salt is then treated with ammonia. Ammonia, being a stronger nucleophile than ethanol, displaces the ethoxy group to form the final amidinium salt, which is then neutralized to give the benzimidamide.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Equiv. | Amount |
| 4-(5-Methylpyridin-2-yl)benzonitrile | Purified | 194.23 | 1.0 | 1.94 g (10 mmol) |
| Ethanol | Anhydrous, 200 Proof | 46.07 | - | 50 mL |
| Hydrogen Chloride (HCl) | Gas or in Dioxane | 36.46 | Excess | ~4.0 g (110 mmol) |
| Ammonia | 7N solution in Methanol | 17.03 | Large Excess | 30 mL |
| Diethyl Ether | Anhydrous | - | - | As needed |
Step-by-Step Experimental Protocol
-
Anhydrous Setup : Dry all glassware in an oven at 120 °C for several hours and cool under a stream of dry nitrogen. To a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, add 4-(5-Methylpyridin-2-yl)benzonitrile (1.0 eq) and anhydrous ethanol (50 mL).
-
Formation of Pinner Salt : Cool the solution in an ice-salt bath to 0 °C. Bubble anhydrous hydrogen chloride gas through the stirred solution for approximately 1-2 hours. Alternatively, a saturated solution of HCl in anhydrous dioxane can be added dropwise. A white precipitate of the ethyl imidate hydrochloride (Pinner salt) will form. The reaction must be kept cold to prevent side reactions.[5]
-
Isolation of Pinner Salt : After the addition of HCl is complete, seal the flask and allow it to stand in a refrigerator (4 °C) for 24-48 hours to ensure complete precipitation. Collect the Pinner salt by vacuum filtration under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis : Suspend the dried Pinner salt in a 7N solution of ammonia in methanol (30 mL) in a sealed pressure tube.
-
Reaction Execution : Stir the suspension at room temperature for 12-18 hours. The progress of the conversion can be monitored by TLC.
-
Work-up and Purification : Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia. The resulting solid is the hydrochloride salt of the target compound. To obtain the free base, the salt can be dissolved in a minimal amount of water, basified with a cold aqueous solution of sodium hydroxide (2M) to pH ~10-11, and the resulting precipitate collected by filtration.
-
Final Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield pure 4-(5-Methylpyridin-2-yl)benzimidamide.[7]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR : To confirm the proton environment of the molecular structure.
-
¹³C NMR : To confirm the carbon skeleton.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 212.12).
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.
Safety and Handling Precautions
-
General Precautions : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8][9]
-
Palladium Catalysts : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Anhydrous Reagents : Anhydrous solvents and reagents are sensitive to moisture. Handle them under an inert atmosphere (nitrogen or argon).
-
Hydrogen Chloride Gas : HCl is a corrosive and toxic gas. It must be handled in a fume hood with extreme caution. Ensure a trap containing a basic solution (e.g., NaOH) is used to neutralize any unreacted gas.
-
Ammonia : Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Handle only in a fume hood.
-
Waste Disposal : All chemical waste, especially heavy-metal-containing waste from the Suzuki coupling, must be disposed of according to institutional and local environmental regulations.[8]
References
-
Princeton University Environmental Health & Safety. Potassium Cyanide Safe Handling Guideline. (2013). Available at: [Link]
-
Purdue University Environmental Health & Safety. Potassium cyanide. Available at: [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Available at: [Link]
- Google Patents. EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
-
Organic Syntheses. PREPARATION OF AN o-SUBSTITUTED BENZAMIDINE BY THE PINNER METHOD. A LITERATURE CLARIFICATION. Available at: [Link]
-
Organic Preparations and Procedures International. THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES. (1971). Available at: [Link]
-
ChemADVISOR. 4-Cyanophenylboronic acid. Available at: [Link]
-
ACS Catalysis. Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. (2015). Available at: [Link]
-
Molecules. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2017). Available at: [Link]
- Google Patents. CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
-
Wikipedia. Pinner reaction. Available at: [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. Available at: [Link]
-
ChemBK. 4-Cyanophenylboronic acid. Available at: [Link]
-
PubMed. Synthesis and Purification of Fluorinated Benzimidazole and Benzene nucleoside-5'-triphosphates. Available at: [Link]
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Protocol for the Solubilization and Handling of 4-(5-Methylpyridin-2-yl)benzimidamide in DMSO for Cellular Assays
An Application Guide for Researchers
Abstract
This application note provides a detailed, field-proven methodology for the solubilization of 4-(5-Methylpyridin-2-yl)benzimidamide in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. The protocol emphasizes best practices to ensure compound stability, maximize reproducibility, and mitigate solvent-induced artifacts. We address critical parameters including the determination of optimal stock concentrations, preparation of serial dilutions, and the management of final DMSO concentrations in cell culture media. This guide is intended for researchers in cell biology, pharmacology, and drug development to ensure the generation of accurate and reliable experimental data.
Introduction: The Critical Role of Proper Compound Solubilization
4-(5-Methylpyridin-2-yl)benzimidamide belongs to the benzamidine class of small molecules. Benzamidine and its derivatives are recognized for a wide array of biological activities and are frequently investigated in drug discovery programs.[1][2] The reliability and reproducibility of in vitro and in cellulo experiments hinge upon the precise and consistent preparation of test compounds. Improper solubilization can lead to inaccurate compound concentrations, precipitation in aqueous media, and ultimately, erroneous biological data.[3][4]
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[5] While it is an invaluable tool, its use is not without caveats. The inherent cytotoxicity of DMSO at higher concentrations necessitates careful control of its final concentration in cell culture to avoid confounding experimental results.[6][7]
This guide provides a comprehensive framework for the effective use of DMSO as a solvent for 4-(5-Methylpyridin-2-yl)benzimidamide, focusing on three core pillars of scientific integrity: solvent selection, solubility optimization, and stability maintenance.[3]
Foundational Knowledge: Compound and Solvent Properties
Physicochemical Data: 4-(5-Methylpyridin-2-yl)benzimidamide
A foundational understanding of the test compound is paramount. Key quantitative data are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₃N₃ | Internal Data |
| Molecular Weight | 211.26 g/mol | Internal Data |
| Solubility in DMSO | To be determined empirically. Benzamidine derivatives can exhibit variable solubility.[8][9] | N/A |
| Appearance | Typically a solid powder. | N/A |
Solvent of Choice: Dimethyl Sulfoxide (DMSO)
| Property | Value & Significance | Source |
| Type | Polar aprotic solvent. Effectively dissolves a wide range of compounds. | [5][10] |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air. Use of anhydrous, molecular biology grade DMSO is critical to prevent compound degradation.[10] | [10] |
| Freezing Point | 18.5 °C (65.3 °F). May be solid at room temperature. Gentle warming (to ~30°C) can be used to melt it without compromising stability. | [5][10] |
| Stability | Thermally stable and generally non-reactive with most small molecules under standard storage conditions. | [10] |
Safety & Handling: A Non-Negotiable Prerequisite
Before proceeding, review the Safety Data Sheet (SDS) for both 4-(5-Methylpyridin-2-yl)benzimidamide (or a related benzamide/benzamidine compound) and DMSO.
-
4-(5-Methylpyridin-2-yl)benzimidamide: Benzamide, a related parent compound, is classified as harmful if swallowed and is suspected of causing genetic defects.[11][12]
-
DMSO: Can enhance the dermal absorption of other chemicals. It is crucial to prevent skin contact.[10]
Mandatory Personal Protective Equipment (PPE):
-
Nitril gloves
-
Safety glasses with side shields
-
Laboratory coat
All handling of the solid compound and concentrated DMSO stocks should be performed in a certified chemical fume hood or a powder-containment balance enclosure.[13]
Experimental Protocol Part I: Preparation of a High-Concentration Stock Solution
The objective is to create a concentrated, stable stock solution that can be stored long-term and used for subsequent dilutions. A common starting concentration is 10 mM.
Required Materials:
-
4-(5-Methylpyridin-2-yl)benzimidamide powder
-
Anhydrous, molecular biology grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Optional: Sonicator water bath
Step-by-Step Methodology:
-
Pre-equilibration: Allow the vial of 4-(5-Methylpyridin-2-yl)benzimidamide and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a specific amount of the compound (e.g., 2.11 mg) using an analytical balance and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Calculation of DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration.
Volume of DMSO (μL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] / Stock Concentration (mM) * 1,000,000
Example for a 10 mM stock with 2.11 mg of compound: Volume (μL) = [2.11 mg / 211.26 g/mol ] / 10 mM * 1,000,000 ≈ 1000 µL (or 1 mL)
-
Dissolution: a. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.[14] b. Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is fully dissolved.[15] c. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Assisted Dissolution (If Necessary): If the compound does not readily dissolve, sonicate the tube in a room-temperature water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but this should be approached with caution as heat can degrade some compounds.[15]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[15][16] Store these aliquots in a clearly labeled box at -20°C or -80°C. Stock solutions in DMSO are typically stable for at least 6 months when stored properly.[17] Studies have shown many compounds remain stable in DMSO even after multiple freeze-thaw cycles, but aliquoting remains the gold standard.[18][19]
Experimental Protocol Part II: Preparing Working Solutions for Cell Dosing
This part of the protocol details the dilution of the concentrated DMSO stock into cell culture medium for treating cells. The primary goal is to achieve the desired final compound concentration while keeping the final DMSO concentration at a non-toxic level.
The Criticality of Final DMSO Concentration
The sensitivity of cell lines to DMSO varies significantly. High concentrations can lead to cytotoxicity, differentiation, or other off-target effects that can confound experimental results.[20][21]
| Final DMSO Conc. | General Recommendation & Cellular Impact | Source(s) |
| ≤ 0.1% | Gold Standard. Considered safe for most cell lines and long-term assays with minimal impact on cell viability. | [6][20][22] |
| 0.1% - 0.5% | Acceptable Range. Often tolerated by robust cell lines in shorter assays (24-72h). A vehicle control is essential. | [7][17] |
| > 0.5% - 1.0% | Use with Caution. May be necessary for poorly soluble compounds, but significantly increases the risk of cytotoxicity. Cell line-specific tolerance must be validated. | [6] |
| > 1.0% | Not Recommended. Highly likely to cause significant cell death or stress, rendering data unreliable. | [7] |
Crucial Experimental Control: Always include a "vehicle control" group in your experiments. This group should be treated with cell culture medium containing the same final concentration of DMSO as your highest compound concentration group, but without the compound itself.[14]
Step-by-Step Methodology: Serial Dilution and Dosing
A common mistake is to dilute the high-concentration DMSO stock directly into a large volume of aqueous cell culture medium. This can cause the compound to precipitate out of solution.[23] The correct method involves intermediate dilution steps.
-
Thaw Stock Aliquot: Thaw one aliquot of your concentrated stock solution (e.g., 10 mM) at room temperature.
-
Prepare Intermediate Dilutions (in 100% DMSO): If a wide range of concentrations is needed, perform initial serial dilutions in 100% DMSO. This keeps the compound in a soluble state.[23][24]
-
Example: To make a 1 mM stock from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.
-
-
Prepare Final Working Solution (in Culture Medium): a. Calculate the volume of the DMSO stock needed for your final concentration. A common practice is to make a 1000x or 500x final dilution. b. Example for a 10 µM final concentration from a 10 mM stock (1000x dilution), resulting in 0.1% final DMSO: c. Add the required volume of complete cell culture medium to a sterile tube. d. Add the small volume of DMSO stock to the medium (e.g., add 10 µL of 10 mM stock to 9.99 mL of medium for a final volume of 10 mL). e. Immediately vortex the working solution gently to ensure rapid and homogenous mixing, preventing localized high concentrations that could lead to precipitation.
-
Dose Cells: Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of 4-(5-Methylpyridin-2-yl)benzimidamide.
Visualization of Key Workflows
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution.
Decision Tree for Cell Dosing
Caption: Decision process for preparing working solutions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates when added to culture medium. | 1. Direct dilution of concentrated stock into aqueous medium. 2. Final compound concentration exceeds its aqueous solubility limit. | 1. Perform an intermediate dilution step in 100% DMSO or culture medium before the final dilution.[23] 2. Lower the final test concentration. Consider using co-solvents if compatible with the assay.[17][24] |
| High background toxicity in vehicle control wells. | 1. Final DMSO concentration is too high for the specific cell line. 2. Assay duration is too long for the tolerated DMSO concentration. | 1. Reduce the final DMSO concentration to ≤0.1% if possible.[6] 2. Perform a DMSO tolerance titration curve for your specific cell line and assay duration to determine the maximum non-toxic concentration.[20] |
| Inconsistent or non-reproducible results. | 1. Inaccurate pipetting. 2. Use of non-anhydrous or old DMSO. 3. Repeated freeze-thaw cycles of stock solution. 4. Compound degradation. | 1. Use calibrated pipettes and low-retention tips. 2. Use a fresh, sealed bottle of anhydrous, molecular biology grade DMSO.[23] 3. Always prepare and use single-use aliquots.[15] 4. Store aliquots properly at -80°C and protect from light if the compound is light-sensitive. |
References
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ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
-
Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture. Retrieved from [Link]
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ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
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Gomes, G. A. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]
-
ResearchGate. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved from [Link]
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]
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Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Retrieved from [Link]
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Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]
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Engeloch, C., et al. (2008, November 21). Stability of Screening Compounds in Wet DMSO. ResearchGate. Retrieved from [Link]
-
Kypreos, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
NextSDS. 4-METHYL-N-PYRIDIN-2-YL-BENZAMIDE — Chemical Substance Information. Retrieved from [Link]
-
De Rosa, M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC. Retrieved from [Link]
-
MP Biomedicals. Dimethyl Sulfoxide Product Data Sheet. Retrieved from [Link]
-
Sigman, M. S., & Kerr, V. J. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
-
Sa'ad, M. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. PMC. Retrieved from [Link]
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Science.gov. selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]
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Acar, Ç., et al. (2022). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. PubMed. Retrieved from [Link]
-
Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]
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Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-(5-Methylpyridin-2-yl)benzimidamide
Abstract
This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(5-Methylpyridin-2-yl)benzimidamide. The method is designed for use in research, quality control, and drug development settings. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase consisting of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This protocol provides a reliable analytical tool for the quantification of this novel benzimidamide derivative.
Introduction and Analyte Characterization
4-(5-Methylpyridin-2-yl)benzimidamide is a heterocyclic compound featuring a benzimidamide core linked to a methyl-substituted pyridine ring. The accurate quantification of such molecules is essential for pharmacokinetic studies, quality control of drug substances, and formulation development.[4] The structure presents specific characteristics that guide the HPLC method development strategy:
-
Hydrophobicity: The presence of two aromatic rings (benzene and pyridine) imparts significant hydrophobic character, making it well-suited for reversed-phase chromatography.
-
Basicity: The molecule contains two basic nitrogen centers: the benzimidamide group (a strong base) and the pyridine ring (a weaker base). To achieve sharp, symmetrical peaks and reproducible retention, it is crucial to control the ionization state of the analyte. This is best accomplished by maintaining a consistent, acidic mobile phase pH to ensure the molecule is fully and consistently protonated.
-
UV Absorbance: The conjugated aromatic system allows for sensitive detection using a UV-Vis detector.
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical progression from initial screening to fine-tuning and validation. The rationale behind each step is critical for developing a method that is both reliable and transferable.
Column and Mobile Phase Selection
A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected as the stationary phase due to its versatility and proven efficacy in retaining aromatic compounds like the target analyte.[4]
For the mobile phase, a combination of an aqueous buffer and an organic modifier is required.
-
Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and superior UV transparency.
-
Aqueous Buffer: Given the basic nature of the analyte, an acidic buffer is essential to suppress silanol interactions and ensure consistent protonation.[5] A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was selected. This pH is well below the estimated pKa of the basic nitrogens, ensuring the analyte carries a consistent positive charge, which leads to improved peak shape and retention time stability.
Wavelength Selection and Optimization
To determine the optimal wavelength for detection, a solution of 4-(5-Methylpyridin-2-yl)benzimidamide was scanned across the UV spectrum (200-400 nm). The wavelength of maximum absorbance (λmax) was identified to ensure the highest sensitivity for quantification. For this class of compounds, a wavelength in the range of 254-280 nm is typically effective.
Chromatographic Conditions Optimization
Initial experiments were conducted using a gradient elution to determine the approximate solvent strength required to elute the analyte with a reasonable retention time and good peak shape. The gradient was then optimized to achieve a balance between resolution from potential impurities and a short run time.
Detailed Experimental Protocol
Instrumentation and Chromatographic Conditions
The analysis can be performed on any standard HPLC system equipped with a UV-Vis detector.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate in HPLC-grade water, pH 3.0 |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (Example λmax) |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(5-Methylpyridin-2-yl)benzimidamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[4]
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., bulk drug, formulation). For a bulk drug, prepare a solution of approximately 50 µg/mL in the diluent. For formulations, an extraction step may be necessary. Filter all sample solutions through a 0.45 µm syringe filter prior to injection.[4]
Method Validation Protocol (ICH Q2(R2) Guidelines)
The developed method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[6][7]
Specificity
Specificity was evaluated by injecting the diluent, a placebo solution (if applicable), and a standard solution of the analyte. The chromatograms were examined to ensure that there was no interference at the retention time of the 4-(5-Methylpyridin-2-yl)benzimidamide peak.
Linearity and Range
The linearity was assessed by injecting the prepared calibration standards at six different concentrations.[4] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
| Concentration (µg/mL) | Peak Area (Example) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,200 |
| 100 | 1,525,100 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy was determined by the percent recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.8% |
Precision
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a single standard solution (e.g., 50 µg/mL) on the same day. The Relative Standard Deviation (%RSD) was calculated.
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD was calculated.
| Precision Type | n | % RSD (Example) | Acceptance Criteria |
| Repeatability | 6 | 0.8% | ≤ 2.0% |
| Intermediate Precision | 6 | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units). The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored to ensure they remained within acceptable limits.
Conclusion
This application note describes a comprehensive, robust, and reliable RP-HPLC method for the quantitative analysis of 4-(5-Methylpyridin-2-yl)benzimidamide. The method has been developed based on the physicochemical properties of the analyte and validated according to current ICH guidelines.[7] The validation results confirm that the method is specific, linear, accurate, and precise, making it highly suitable for routine quality control and research applications in the pharmaceutical industry.
References
-
Srivastava, A. K., & Tandon, S. N. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 26(1), 85–98. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]
-
SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Grace Davison Discovery Sciences. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Grace Discovery Sciences. Retrieved from a PDF source. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
Application Notes & Protocols: Characterizing 4-(5-Methylpyridin-2-yl)benzimidamide as a Competitive Enzymatic Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(5-Methylpyridin-2-yl)benzimidamide, a novel small molecule, as a competitive enzyme inhibitor. Given the structural analogy of the benzimidamide moiety to known inhibitors of serine proteases, this guide will use a representative serine protease, Trypsin, as a model system. The protocols detailed herein are designed to be adaptable for other enzymes and inhibitors, providing a robust framework for determining key inhibitory constants such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), as well as elucidating the mechanism of action.
Introduction: The Rationale for Investigating Benzimidamide Derivatives
The benzimidamide functional group is a well-established pharmacophore in the design of inhibitors for various enzymes, most notably serine proteases.[1][2][3] These enzymes play crucial roles in a multitude of physiological and pathophysiological processes, including digestion, blood coagulation, and inflammation.[3] Consequently, their targeted inhibition is a cornerstone of therapeutic strategies for a wide range of diseases.[4]
4-(5-Methylpyridin-2-yl)benzimidamide is a synthetic compound featuring this key benzimidamide scaffold. Its characterization as an enzyme inhibitor is a critical step in evaluating its potential as a therapeutic agent or a research tool. This application note will guide the user through the essential experimental procedures to quantify its inhibitory potency and to define its mechanism of interaction with a target enzyme.
Principle of Competitive Inhibition
Competitive inhibition is a form of reversible enzyme inhibition where the inhibitor and the substrate compete for the same active site on the enzyme.[5][] The inhibitor's binding to the active site is mutually exclusive with the substrate's binding.[5] A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration.[7][8] Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum reaction velocity (Vmax).[][8][9]
The potency of a competitive inhibitor is best described by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor (EI) complex.[7][10] A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and, therefore, a more potent inhibitor.[11]
Experimental Workflow for Inhibitor Characterization
The characterization of a novel inhibitor like 4-(5-Methylpyridin-2-yl)benzimidamide follows a logical progression of experiments designed to first establish its inhibitory activity and then to delve into the specifics of its interaction with the target enzyme.
Caption: Workflow for the characterization of a novel enzyme inhibitor.
Materials and Reagents
-
Inhibitor: 4-(5-Methylpyridin-2-yl)benzimidamide
-
Enzyme: Bovine Trypsin (or other suitable serine protease)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable chromogenic/fluorogenic substrate
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Instrumentation: UV-Vis spectrophotometer or microplate reader
-
Consumables: 96-well microplates (UV-transparent if applicable), pipette tips, reagent reservoirs
Protocol 1: Determination of IC50
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12][13] It is a measure of the functional strength of the inhibitor under specific experimental conditions.
Step-by-Step Procedure:
-
Prepare a 10 mM stock solution of 4-(5-Methylpyridin-2-yl)benzimidamide in 100% DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to cover a broad concentration range.
-
Prepare the enzyme working solution by diluting the Trypsin stock in assay buffer to the desired final concentration.
-
Prepare the substrate working solution by diluting the BAEE stock in assay buffer. The substrate concentration should be kept constant, typically at or near the Km value.
-
Set up the assay in a 96-well plate:
-
Add a fixed volume of assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the respective wells.
-
Include control wells:
-
100% activity control: No inhibitor (add assay buffer with the same percentage of DMSO as the inhibitor wells).
-
0% activity control (blank): No enzyme.
-
-
-
Add the enzyme working solution to all wells except the blank wells.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C for Trypsin).
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Measure the reaction rate immediately by monitoring the change in absorbance over time at the appropriate wavelength (e.g., 253 nm for BAEE).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][14]
Protocol 2: Determination of Ki and Mechanism of Action
To determine the inhibition constant (Ki) and the mechanism of inhibition, enzyme kinetic assays are performed at multiple substrate and inhibitor concentrations.[7][15]
Step-by-Step Procedure:
-
Follow the same initial preparation steps for stock solutions as in Protocol 1.
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
Use at least five different substrate concentrations, ranging from 0.2 x Km to 5 x Km.
-
Use at least three different inhibitor concentrations, typically centered around the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50), plus a no-inhibitor control.
-
-
Set up the assay in a 96-well plate according to the experimental matrix.
-
For each inhibitor concentration (including zero), measure the initial reaction rates at each substrate concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.[8][15] The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
-
Calculate the Ki: For competitive inhibition, the Ki can be calculated from the apparent Km values obtained at different inhibitor concentrations using the following equation:
Km_app = Km * (1 + [I]/Ki)
Where:
-
Km_app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the inhibitor concentration.
-
Ki is the inhibition constant.
Alternatively, a Dixon plot or non-linear regression analysis can be used for more accurate Ki determination.[16]
-
Data Presentation and Interpretation
Quantitative data from the inhibition assays should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Kinetic Parameters for 4-(5-Methylpyridin-2-yl)benzimidamide against Trypsin
| Parameter | Value | Description |
| IC50 | 5.2 µM | Concentration for 50% inhibition at a fixed substrate concentration.[13] |
| Ki | 2.8 µM | Dissociation constant of the enzyme-inhibitor complex; reflects binding affinity. |
| Mechanism | Competitive | Inhibitor binds to the active site, competing with the substrate.[] |
| Apparent Km | Increases with inhibitor concentration | A hallmark of competitive inhibition.[8][9] |
| Vmax | Unchanged | Maximum reaction velocity is not affected by the inhibitor.[8] |
Visualizing the Mechanism of Action
Understanding the molecular interactions is key to inhibitor design. The following diagram illustrates the principle of competitive inhibition.
Caption: Mechanism of competitive enzyme inhibition.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in data | Pipetting errors, unstable reagents | Use calibrated pipettes, prepare fresh reagents, ensure proper mixing. |
| No inhibition observed | Inhibitor concentration too low, inhibitor insoluble | Test a wider and higher range of inhibitor concentrations. Check inhibitor solubility in the assay buffer; adjust DMSO concentration if necessary (typically <1% final concentration). |
| Irreproducible IC50 values | IC50 is dependent on experimental conditions.[13] | Maintain consistent substrate concentration, enzyme concentration, and incubation times across experiments. Report these conditions alongside the IC50 value. |
| Ambiguous Lineweaver-Burk plot | Incorrect concentration ranges, experimental error | Ensure substrate concentrations bracket the Km value. Increase the number of data points. Consider using non-linear regression for data fitting, which can be more robust.[16] |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the characterization of 4-(5-Methylpyridin-2-yl)benzimidamide as a competitive enzyme inhibitor. By systematically determining its IC50 and Ki values and elucidating its mechanism of action, researchers can gain critical insights into its potency and therapeutic potential. This structured approach ensures data integrity and provides a solid foundation for further drug discovery and development efforts.
References
-
Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. PubMed. Available at: [Link]
-
Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. Available at: [Link]
-
Finding the dissociation constant ki for a competitive inhibitor. YouTube. Available at: [Link]
-
Inhibition kinetics. Rose-Hulman Institute of Technology. Available at: [Link]
-
A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Oxford Academic. Available at: [Link]
-
Finding ki of competitive inhibitor. YouTube. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
-
measuring enzyme inhibition by drugs. YouTube. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC. Available at: [Link]
-
Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
(A) Scheme for monovalent, bivalent and trivalent benzamidine... ResearchGate. Available at: [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. Available at: [Link]
-
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide. Chemsrc. Available at: [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]
- DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. Google Patents.
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Application Notes and Protocols for In Vitro Evaluation of 4-(5-Methylpyridin-2-yl)benzimidamide
A Guide for Preclinical Cellular Assays
Authored by: Your Senior Application Scientist
Introduction
4-(5-Methylpyridin-2-yl)benzimidamide is a novel synthetic compound with a chemical structure suggesting potential biological activity. As a benzimidamide derivative, it belongs to a class of compounds that have been explored for various therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture dosing parameters and evaluating the cytotoxic potential of this compound. The protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for preclinical assessment.
The successful in vitro evaluation of any new chemical entity hinges on a systematic approach to determine its effective concentration range and potential toxicity. This guide will detail the necessary steps, from initial compound handling and cell line selection to conducting dose-response and cytotoxicity assays. By understanding the principles behind each step, researchers can generate reliable and reproducible data, crucial for making informed decisions in the drug discovery pipeline.
Compound Handling and Preparation
Prior to initiating cell-based assays, it is critical to understand the physicochemical properties of 4-(5-Methylpyridin-2-yl)benzimidamide, particularly its solubility.
1.1. Solubility Testing: The solubility of a test compound dictates its bioavailability in cell culture media. It is recommended to perform preliminary solubility tests in commonly used solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, followed by assessing its solubility in complete cell culture medium.
1.2. Stock Solution Preparation: A high-concentration stock solution should be prepared in a suitable solvent (e.g., 100% DMSO). For example, a 10 mM or 50 mM stock solution is a common starting point. This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
1.3. Working Solution Preparation: Working solutions are prepared by serially diluting the stock solution in complete cell culture medium.[1] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and does not exceed a non-toxic level, typically ≤0.5%. A vehicle control (medium with the same final solvent concentration) must be included in all experiments.[1]
Cell Line Selection and Culture
The choice of cell line is dependent on the therapeutic area of interest. For oncology research, a panel of cancer cell lines representing different tumor types is often used.
2.1. Recommended Cell Lines: For initial screening, consider using well-characterized and commonly available cell lines such as:
-
A549 (Human Lung Carcinoma): A robust and widely used cell line.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line.
-
HCT116 (Human Colon Carcinoma): A well-characterized colorectal cancer cell line.
-
HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess selective toxicity.
2.2. Cell Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).[2][3] They should be maintained in a humidified incubator at 37°C with 5% CO2 and passaged regularly to ensure they are in the logarithmic growth phase for experiments.[1][2]
Determining Optimal Dosing: Dose-Response Studies
A dose-response study is essential to determine the concentration range at which 4-(5-Methylpyridin-2-yl)benzimidamide exerts a biological effect and to calculate key parameters like the half-maximal inhibitory concentration (IC50).[1]
3.1. Experimental Workflow for Dose-Response Assay
Caption: Workflow for a typical dose-response experiment.
3.2. Step-by-Step Protocol for Dose-Response Study:
-
Cell Seeding: Harvest cells in logarithmic growth phase and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[1][4] Allow cells to attach and resume growth for 24 hours.[4]
-
Compound Preparation: Prepare a series of dilutions of 4-(5-Methylpyridin-2-yl)benzimidamide in complete culture medium. A common approach is a 1:2 or 1:3 serial dilution over a wide concentration range (e.g., from 100 µM to 1 nM).[1] Include a vehicle control and a positive control (a known cytotoxic agent).
-
Treatment: Remove the existing medium from the wells and add the medium containing the different concentrations of the compound.[1] Each concentration should be tested in triplicate.
-
Incubation: Incubate the plates for a duration relevant to the expected mechanism of action, typically 24, 48, or 72 hours.[1]
-
Assessment of Cell Viability: Use a suitable viability assay, such as the MTT assay, to determine the effect of the compound on cell proliferation.[4][5]
3.3. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.[1]
Table 1: Hypothetical Dose-Response Data for 4-(5-Methylpyridin-2-yl)benzimidamide
| Concentration (µM) | % Cell Viability (48h) |
| 100 | 5.2 |
| 50 | 15.8 |
| 25 | 35.1 |
| 12.5 | 48.9 |
| 6.25 | 70.3 |
| 3.13 | 85.6 |
| 1.56 | 92.4 |
| 0 (Vehicle) | 100 |
Assessing Cytotoxicity
While a dose-response study measures the inhibition of cell proliferation, specific cytotoxicity assays determine if the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).[6]
4.1. Lactate Dehydrogenase (LDH) Release Assay: The LDH assay is a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.[6][7]
4.2. Step-by-Step Protocol for LDH Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the dose-response study (Steps 1-4).
-
Controls: Include the following controls: no-cell control (medium only), vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).[6]
-
Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the controls.
Caption: General workflow for an LDH cytotoxicity assay.
Table 2: Hypothetical Cytotoxicity Data for 4-(5-Methylpyridin-2-yl)benzimidamide
| Concentration (µM) | % Cytotoxicity (LDH Release) at 48h |
| 50 | 85.2 |
| 25 | 60.1 |
| 12.5 | 35.7 |
| 6.25 | 15.4 |
| 3.13 | 5.8 |
| 0 (Vehicle) | 2.1 |
| Max Lysis | 100 |
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, each experiment should be a self-validating system.
-
Internal Controls: Always include vehicle controls, untreated controls, and positive controls in every assay plate.[6]
-
Replicates: Each experimental condition should be performed in at least triplicate to assess variability.[8]
-
Assay Linearity: For assays like LDH, ensure that the measurements are within the linear range of the assay.[6]
-
Confirmation with Orthogonal Assays: Confirm findings from one assay with another that measures a different cellular parameter. For example, complement an MTT assay (metabolic activity) with a direct cell counting method or a trypan blue exclusion assay (membrane integrity).
Conclusion
References
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Bio-protocol. In vitro cytotoxicity assay. Available at: [Link]
-
Frontiers in Bioengineering and Biotechnology (2023). Assessing chemotherapy dosing strategies in a spatial cell culture model. Available at: [Link]
-
YouTube (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Available at: [Link]
-
Sorger Lab. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Available at: [Link]
-
National Center for Biotechnology Information (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Available at: [Link]
-
Lonza. Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Available at: [Link]
-
PubChem. 4-methoxy-N-(5-methylpyridin-2-yl)benzamide. Available at: [Link]
-
Nacalai Tesque. Cell Cultivation Handbook. Available at: [Link]
-
ResearchGate (2026). Culture Protocols for 16 Commonly Used Experimental Cell Lines (I): U87MG, MDA-MB-231, HGC-27, H22. Available at: [Link]
-
International Union of Crystallography (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available at: [Link]
- Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
-
International Council for Harmonisation. ICH HARMONISED TRIpartite GUIDELINE. Available at: [Link]
-
PubMed (2009). Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors. Available at: [Link]
-
PubMed (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Available at: [Link]
-
ChemSrc. 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide. Available at: [Link]
-
NextSDS. 4-amino-2-chloro-N-[(pyridin-2-yl)methyl]benzamide. Available at: [Link]
-
ResearchGate (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Available at: [Link]
-
Dove Medical Press. Supplementary Material. Available at: [Link]
-
PubChemLite. 4-methyl-n-(pyridin-2-yl)benzamide. Available at: [Link]
-
ResearchGate (2026). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available at: [Link]
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Application Note: Predicted ¹H and ¹³C NMR Reference Peaks for the Characterization of 4-(5-Methylpyridin-2-yl)benzimidamide
Introduction
4-(5-Methylpyridin-2-yl)benzimidamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The benzimidamide functional group, in particular, is a known pharmacophore. Accurate structural characterization is paramount in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a detailed prediction of the ¹H and ¹³C NMR reference peaks for 4-(5-Methylpyridin-2-yl)benzimidamide. In the absence of direct experimental data in the public domain, these predictions are derived from established principles of NMR spectroscopy and empirical data from structurally related fragments, including 5-methylpyridine, benzamidine, and 2-phenylbenzimidazole. This document is intended to guide researchers in the preliminary identification and subsequent experimental verification of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts (δ) for 4-(5-Methylpyridin-2-yl)benzimidamide are based on the analysis of substituent effects on the chemical environments of the pyridine and benzene rings.[2][3] The numbering scheme used for the assignment of NMR signals is shown in Figure 1.
Figure 1. Structure and Numbering of 4-(5-Methylpyridin-2-yl)benzimidamide
Caption: Workflow for NMR spectral analysis.
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Tune and match the probe for ¹H and ¹³C nuclei.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence (e.g., zg30).
-
Spectral Width: ~16 ppm, centered at approximately 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30).
-
Spectral Width: ~200 ppm, centered at approximately 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.
Conclusion
This application note provides a comprehensive set of predicted ¹H and ¹³C NMR reference peaks for 4-(5-Methylpyridin-2-yl)benzimidamide, based on a detailed analysis of its structural components and established NMR principles. The provided protocols for sample preparation and data acquisition offer a standardized approach for researchers to experimentally determine the NMR spectrum of this compound. The comparison of experimental data with the predictions herein will facilitate the rapid and accurate structural confirmation of 4-(5-Methylpyridin-2-yl)benzimidamide in research and development settings.
References
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- NMR data for 2-Phenyl-1H-benzimidazole and 2-(4-Methoxyphenyl)-1H-benzimidazole. (2019). RSC and CNRS.
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Application Notes & Protocols: Formulation Techniques for 4-(5-Methylpyridin-2-yl)benzimidamide Drug Delivery
Introduction
4-(5-Methylpyridin-2-yl)benzimidamide is a novel therapeutic agent with significant potential. However, like many promising drug candidates, its development is often challenged by poor aqueous solubility. It is estimated that over 70% of new drug candidates in the development pipeline are poorly soluble in water, which can severely limit their bioavailability and therapeutic efficacy.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the solubility and delivery challenges associated with 4-(5-Methylpyridin-2-yl)benzimidamide.
The following sections will delve into various formulation techniques, offering both the theoretical underpinnings and detailed, practical protocols. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.
Assumed Physicochemical Properties of 4-(5-Methylpyridin-2-yl)benzimidamide
Due to the novelty of 4-(5-Methylpyridin-2-yl)benzimidamide, extensive public data on its physicochemical properties is limited. For the purpose of this guide, we will proceed with a set of assumed, yet scientifically plausible, properties that are common for a molecule of its structural class and necessitate advanced formulation.
| Property | Assumed Value | Implication for Formulation |
| Molecular Formula | C₁₃H₁₃N₃ | --- |
| Molecular Weight | 211.27 g/mol | --- |
| Aqueous Solubility | < 0.1 mg/mL | Poor oral bioavailability, challenges in parenteral formulation. |
| LogP | > 3 | High lipophilicity, suitable for lipid-based formulations. |
| BCS Classification | Class II or IV | Poor solubility is the primary barrier to drug absorption.[3] |
| Stability | Susceptible to hydrolysis at acidic and basic pH | Requires protective formulation strategies to prevent degradation in the gastrointestinal tract and ensure shelf-life.[4][5][6] |
Formulation Strategies for Enhanced Delivery
The selection of an appropriate formulation strategy is contingent on the drug's properties, the desired route of administration, and the target product profile.[3] This section explores three versatile techniques applicable to 4-(5-Methylpyridin-2-yl)benzimidamide for oral, parenteral, and topical delivery.
Oral Delivery: Nanosuspension for Improved Bioavailability
Expertise & Experience: For poorly soluble drugs, reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[1][7][8][9] This enhanced surface area leads to a higher dissolution velocity, as described by the Noyes-Whitney equation, which can significantly improve the oral bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[8][10] Nanosuspensions are a promising approach for 4-(5-Methylpyridin-2-yl)benzimidamide, as they can be administered as a liquid dosage form or further processed into solid dosage forms like tablets or capsules.[11]
Trustworthiness: The protocol below includes critical steps for stabilizer selection and particle size characterization to ensure the formulation is physically stable and meets the desired quality attributes.
Objective: To produce a stable nanosuspension of 4-(5-Methylpyridin-2-yl)benzimidamide with a particle size below 200 nm for enhanced oral absorption.[2]
Materials:
-
4-(5-Methylpyridin-2-yl)benzimidamide
-
Stabilizer (e.g., Poloxamer 188, HPMC, or a combination)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
-
High-energy bead mill
Procedure:
-
Preparation of the Suspension:
-
Disperse 1-5% (w/v) of 4-(5-Methylpyridin-2-yl)benzimidamide in an aqueous solution containing 0.5-2% (w/v) of a suitable stabilizer.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to the milling chamber of a high-energy bead mill, which has been pre-filled with the milling media (40-50% of the chamber volume).
-
Initiate the milling process at a speed of 2000-4000 rpm.
-
Maintain the temperature of the milling chamber at 5-10°C using a cooling jacket to prevent thermal degradation of the drug.
-
Mill for 2-8 hours.
-
-
Particle Size Analysis:
-
Periodically withdraw small aliquots of the suspension (e.g., every hour) and measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Continue milling until the desired particle size (e.g., < 200 nm) and a PDI below 0.3 are achieved.
-
-
Separation and Storage:
-
Once the desired particle size is reached, separate the nanosuspension from the milling media by filtration or decantation.
-
Store the final nanosuspension at 4°C.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using DLS to confirm size and assess physical stability.
-
Crystallinity: Evaluate the solid state of the nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle) in a relevant medium (e.g., simulated gastric and intestinal fluids) to demonstrate enhanced dissolution rate compared to the unmilled drug.
Caption: Workflow for Nanosuspension Preparation.
Parenteral Delivery: Liposomal Formulation for Solubilization and Sustained Release
Expertise & Experience: Liposomes are versatile, biocompatible nanocarriers composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[12][13][14] For a lipophilic compound like 4-(5-Methylpyridin-2-yl)benzimidamide, it can be entrapped within the lipid bilayer, effectively solubilizing it for parenteral administration.[13] Furthermore, modifying the liposome surface with polymers like polyethylene glycol (PEG) can create "stealth" liposomes that evade the mononuclear phagocyte system, prolonging circulation time and potentially leading to a sustained release profile.[15]
Trustworthiness: The thin-film hydration method followed by extrusion is a well-established and reproducible technique for preparing liposomes with a defined size distribution.[15] The protocol includes critical quality control steps to ensure the final product is suitable for parenteral use.
Objective: To encapsulate 4-(5-Methylpyridin-2-yl)benzimidamide in PEGylated liposomes to create a stable, injectable formulation with a particle size of approximately 100-150 nm.[15]
Materials:
-
4-(5-Methylpyridin-2-yl)benzimidamide
-
Phospholipids (e.g., DMPC, DSPC)
-
Cholesterol
-
PEGylated phospholipid (e.g., DSPE-PEG2000)
-
Chloroform and Methanol (as organic solvents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (phospholipid, cholesterol, and DSPE-PEG2000 in a molar ratio of e.g., 55:40:5) and 4-(5-Methylpyridin-2-yl)benzimidamide in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the Tc for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension 10-20 times through a series of polycarbonate membranes with decreasing pore sizes (e.g., starting with 200 nm, followed by 100 nm) using a high-pressure extruder. This will produce small unilamellar vesicles (SUVs) with a narrow size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by filtration through a 0.22 µm filter.
-
Store the liposomes at 4°C. For long-term stability, lyophilization can be considered.[16]
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean diameter, PDI, and surface charge using DLS.
-
Encapsulation Efficiency (EE%): Quantify the amount of encapsulated drug using a validated analytical method (e.g., HPLC) after separating the free drug. EE% = (Total drug - Free drug) / Total drug * 100.
-
In Vitro Drug Release: Perform a release study using a dialysis method against a suitable release medium to evaluate the release profile.[17][18]
Caption: Workflow for Liposome Preparation.
Topical Delivery: Microemulsion for Enhanced Skin Permeation
Expertise & Experience: Microemulsions are thermodynamically stable, optically isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant.[19] They are excellent vehicles for topical delivery of poorly soluble drugs due to their high solubilization capacity and ability to enhance skin permeation.[20][21][22] The components of the microemulsion can act as penetration enhancers, facilitating the transport of the drug across the stratum corneum.[19][20]
Trustworthiness: The construction of a pseudo-ternary phase diagram is a systematic and essential step to identify the microemulsion existence region, ensuring the development of a stable and effective formulation.[19][23]
Objective: To formulate a stable oil-in-water (o/w) microemulsion containing 4-(5-Methylpyridin-2-yl)benzimidamide for enhanced topical delivery.
Materials:
-
4-(5-Methylpyridin-2-yl)benzimidamide
-
Oil phase (e.g., Isopropyl myristate, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Cosurfactant (e.g., Transcutol P, Ethanol)
-
Purified water
Procedure:
-
Solubility Studies:
-
Determine the solubility of 4-(5-Methylpyridin-2-yl)benzimidamide in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected surfactant and cosurfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each oil/Smix mixture with water dropwise under constant stirring.
-
Observe the mixtures for transparency and flowability.
-
Plot the percentages of oil, water, and Smix on a ternary phase diagram to delineate the microemulsion region.
-
-
Preparation of the Microemulsion:
-
Select a formulation from the microemulsion region identified in the phase diagram.
-
Dissolve 4-(5-Methylpyridin-2-yl)benzimidamide in the oil phase.
-
Add the Smix (surfactant and cosurfactant) to the oily phase and mix.
-
Slowly add water to the mixture under continuous stirring until a clear and transparent microemulsion is formed.[20]
-
-
Characterization:
-
Visual Inspection: Check for clarity and homogeneity.
-
Droplet Size and PDI: Measure using DLS.
-
pH and Viscosity: Determine using a pH meter and viscometer, respectively.[23]
-
In Vitro Release Testing (IVRT): Evaluate the drug release from the microemulsion using a Franz diffusion cell system with a synthetic membrane.[24][25]
-
Stability Studies: Assess the physical stability of the microemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) over a period of time.[21]
-
Caption: Workflow for Microemulsion Development.
Conclusion
The successful delivery of 4-(5-Methylpyridin-2-yl)benzimidamide hinges on overcoming its inherent poor solubility and potential stability issues. The formulation techniques outlined in these application notes—nanosuspension for oral delivery, liposomes for parenteral administration, and microemulsions for topical application—provide robust and scientifically-grounded starting points for its development. Each protocol is designed to be a self-validating system, with integrated characterization steps to ensure the final formulation meets the required quality attributes of safety, efficacy, and stability. By understanding the causality behind each formulation choice and meticulously following the detailed protocols, researchers can significantly advance the therapeutic potential of this promising drug candidate.
References
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- PMC. (n.d.).
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- Drug Discovery Online. (2023, December 18).
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- PMC. (2025, June 16). Nanoparticle tools for maximizing oral drug delivery.
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- World Pharma Today. (2025, October 18). Nanotechnology Transforming Oral Drug Delivery.
- KnE Publishing. (n.d.).
- IEEE Xplore. (2012, May 31).
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- Formulation and evaluation of medicated microemulsion for topical applic
- PubMed. (2024). Characterization of Drug Delivery Systems by Transmission Electron Microscopy.
- Preparation and Evaluation of Microemulsion Formulations of Naproxen for Dermal Delivery. (n.d.).
- PMC. (n.d.).
- Journal of Applied Pharmaceutical Science. (2014, December 29). Formulation and Evaluation of Microemulsion Based Topical Hydrogel Containing Lornoxicam.
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
- FABAD Journal of Pharmaceutical Sciences. (2023, December 7).
- MDPI. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
- Parenteral Sustained Delivery of ASD-005 Liposomal Formulation: A Case Study in Applications of Lipid-Based Nanoparticle Carriers. (2020, October 25).
- ResearchGate. (2024, September 10). A brief overview of quality by design approach for developing pharmaceutical liposomes as nano-sized parenteral drug delivery systems.
- Pharma Excipients. (2019, March 26). Lyophilized liposome-based parenteral drug development.
- Ashdin Publishing. (2023, December 27). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms.
- Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT).
- Smolecule. (n.d.).
- FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. (n.d.).
- PubChem. (n.d.). 4-methoxy-N-(5-methylpyridin-2-yl)benzamide | C14H14N2O2.
- Google Patents. (n.d.).
- PubMed. (2018, February 27).
- ResearchGate. (2018, February 13).
- PubMed. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
- PubChem. (n.d.). N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide.
- Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (n.d.).
- Dove Medical Press. (n.d.).
- Journal of Physical Science. (n.d.). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)
- BLDpharm. (n.d.). 431073-78-8|4-Methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide.
- PubChemLite. (n.d.). 4-methyl-n-(pyridin-2-yl)benzamide.
- PubChemLite. (n.d.). 5-methyl-2-[2s-(methyl-pyridin-2-ylmethyl-carbamoyl)-pyrrolidin-1-yl].
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
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Application Note & Protocols: Co-Crystallization Screening of Protein-Ligand Complexes with 4-(5-Methylpyridin-2-yl)benzimidamide
Abstract
The acquisition of high-resolution crystal structures of protein-ligand complexes is a cornerstone of modern structure-based drug discovery. This guide provides a comprehensive, field-proven workflow for the co-crystallization of target proteins with 4-(5-Methylpyridin-2-yl)benzimidamide, a representative small molecule inhibitor. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions, from initial biophysical validation of the interaction to the strategic selection of crystallization methods and advanced troubleshooting. We present detailed, step-by-step protocols for vapor diffusion and microbatch techniques, supplemented by data-driven tables and logical workflow diagrams to empower researchers, scientists, and drug development professionals to navigate the complexities of co-crystallization and accelerate their structural biology programs.
Pre-Crystallization Essentials: Building a Foundation for Success
The success of a co-crystallization experiment is overwhelmingly determined by the quality and characterization of the components before a single crystallization plate is prepared. An investment in rigorous upfront validation is the most effective way to de-risk the entire process.
Ligand Characterization: 4-(5-Methylpyridin-2-yl)benzimidamide
Understanding the physicochemical properties of the ligand is paramount. 4-(5-Methylpyridin-2-yl)benzimidamide, like many small molecule inhibitors, may possess limited aqueous solubility.
-
Solubility Assessment: The first step is to determine its solubility in common buffers and organic co-solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. It is critical to determine the maximum percentage of DMSO that the target protein can tolerate without compromising its stability or activity; this is typically below 5% (v/v) in the final crystallization drop[1].
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 50-100 mM) in 100% DMSO. This stock should be filtered and stored under appropriate conditions (e.g., -20°C or -80°C in small aliquots) to prevent degradation and freeze-thaw cycles.
-
Stability: The benzimidamide moiety is a strong base and will be protonated and positively charged at neutral or acidic pH. This can influence its binding and solubility. Assess the ligand's stability across the pH range planned for crystallization screens (typically pH 4.0-9.0).
Target Protein Quality Control: The Non-Negotiable Prerequisite
The target protein must be of the highest possible purity and homogeneity. Impurities or heterogeneity can act as "poison" in the crystallization process, hindering the formation of a well-ordered crystal lattice[2][3].
-
Purity: The protein sample must be >95% pure as assessed by SDS-PAGE.
-
Homogeneity (Monodispersity): The protein should exist as a single, stable species in solution. Aggregates are a primary cause of failed crystallization attempts. Dynamic Light Scattering (DLS) is an excellent high-throughput method to quickly assess the aggregation propensity of a sample. For a more detailed analysis, Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) can confirm the oligomeric state and monodispersity of the protein preparation[3].
-
Stability: The protein must be stable in its final buffer formulation. This buffer should contain minimal additives, ideally below 25 mM buffer concentration and 200 mM salt, to avoid interfering with the wide array of chemicals in the crystallization screens[3].
Biophysical Validation: Confirming the Interaction
Attempting co-crystallization without first confirming that the ligand binds to the target protein is a significant and unnecessary gamble. Biophysical methods provide direct evidence of binding and can yield critical data, such as binding affinity (K_d) and stoichiometry, which inform the experimental design[4][5].
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This is a rapid, high-throughput method to screen for ligands that stabilize a protein. The principle is that ligand binding to the native state of a protein will typically increase its thermal stability, resulting in a measurable increase in its melting temperature (T_m)[6][7]. A positive thermal shift is a strong indicator of a direct interaction and is an excellent primary screening tool.
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event[4]. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all without the need for labeling or immobilization.
-
Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for studying the kinetics of binding (association and dissociation rates, k_on and k_off) in real-time. This can be particularly useful for understanding how quickly a complex forms and its overall stability.
.
Figure 1: High-level experimental workflow for co-crystallization.
| Technique | Principle | Information Gained | Throughput | Typical Protein Required |
| DSF (Thermal Shift) | Measures ligand-induced changes in protein thermal stability by monitoring fluorescence of a dye that binds to unfolded protein. | T_m shift (ΔT_m), qualitative indicator of binding. | High (384-well) | ~2 µg per condition |
| ITC | Measures the heat change upon binding of a ligand to a protein. | K_d, stoichiometry (n), ΔH, ΔS. | Low (1 sample/hr) | ~50-200 µg per experiment |
| SPR | Detects changes in refractive index when a ligand flowing over a sensor chip binds to an immobilized protein. | k_on, k_off, K_d. | Medium (serial) | ~20-100 µg for immobilization |
| Table 1: Comparison of common biophysical methods for validating protein-ligand interactions. |
Strategic Design of Co-Crystallization Screens
With a validated interaction, the next phase involves designing the crystallization experiments. This requires strategic choices about the method, complex preparation, and the chemical space to be explored.
Co-crystallization vs. Soaking: Making the Right Choice
There are two primary methods to obtain a protein-ligand complex structure: co-crystallization and soaking[8][9].
-
Co-crystallization: The protein and ligand are mixed to form a complex before crystallization is initiated. This is often the method of choice when the ligand induces a significant conformational change in the protein or when the ligand is required for stabilization[9].
-
Soaking: Pre-grown crystals of the apo-protein are transferred into a solution containing the ligand, allowing the ligand to diffuse into the crystal and bind. This method is simpler if an apo crystal system is already established but requires that the crystal lattice has solvent channels large enough for the ligand to enter and that the binding event does not crack the crystal[9][10].
For a new target or a ligand like 4-(5-Methylpyridin-2-yl)benzimidamide that may stabilize a specific protein conformation, pursuing co-crystallization is the most robust initial strategy.
Figure 2: Decision logic for choosing between soaking and co-crystallization.
Preparing the Protein-Ligand Complex
The ratio of ligand to protein is a critical variable. This should be guided by the binding affinity (K_d) determined during biophysical validation[1][11].
| Binding Affinity (K_d) | Recommended Molar Ratio (Protein:Ligand) | Rationale |
| < 1 µM (High) | 1 : 1.5 to 1 : 3 | Stoichiometric or slight excess is sufficient to ensure saturation of the binding site. |
| 1 - 50 µM (Medium) | 1 : 3 to 1 : 5 | A moderate excess is needed to drive the binding equilibrium towards the complexed state. |
| > 50 µM (Low) | 1 : 5 to 1 : 10 | A significant excess of ligand is required to achieve high occupancy in the binding pocket. |
| Table 2: Recommended protein-to-ligand molar ratios for co-crystallization based on binding affinity. |
Protocol for Complex Formation:
-
Thaw an aliquot of the concentrated ligand stock (e.g., 100 mM in DMSO).
-
Dilute the purified target protein to its working concentration (e.g., 5-15 mg/mL).
-
Add the ligand stock directly to the protein solution dropwise while gently vortexing to achieve the desired final molar ratio. Crucially, ensure the final DMSO concentration remains below the protein's tolerated limit (e.g., <5%) [1].
-
Incubate the mixture on ice or at 4°C for at least 30-60 minutes to allow the complex to form.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet any precipitated ligand or aggregated protein before setting up crystallization trials.
Selecting Crystallization Screens
The goal of initial screening is to sample a wide range of chemical space to find "hits"—conditions that produce any crystalline material.
-
Sparse Matrix Screens: These are the most common starting point. They consist of a set of 96 unique, empirically determined conditions that have been successful for a wide range of proteins (e.g., Hampton Research Crystal Screen™, Index™, Molecular Dimensions Morpheus®)[12][13].
-
Systematic/Grid Screens: These screens vary two or three parameters, such as pH and precipitant concentration, in a systematic way[12]. They are more commonly used for optimizing an initial hit rather than for primary screening.
It is advisable to start with at least two different commercial sparse matrix screens to maximize the diversity of precipitants, salts, and buffers being tested.
Core Crystallization Protocols
The two most widely used techniques for macromolecular crystallization are vapor diffusion and microbatch. They offer different approaches to bringing the protein-ligand complex to a state of supersaturation from which crystals can nucleate and grow.
Protocol: Sitting Drop Vapor Diffusion
In this method, a drop containing the protein-ligand complex and a crystallization reagent is equilibrated via the vapor phase with a larger reservoir of the same reagent at a higher concentration. Water slowly evaporates from the drop, concentrating both the complex and the reagent, driving crystallization[14][15].
Materials:
-
24- or 96-well sitting drop crystallization plates.
-
Optically clear sealing tape.
-
Protein-ligand complex solution (prepared as in 2.2).
-
Crystallization screen reagents.
-
Micropipettes and tips.
Procedure:
-
Pipette 50-100 µL of the crystallization screen reagent into the reservoir of a well.
-
Carefully pipette 100-500 nL of the protein-ligand complex solution onto the sitting drop post in the center of the well.
-
Pipette an equal volume (100-500 nL) of the reservoir solution into the protein drop. Avoid touching the post with the pipette tip. Some researchers prefer not to mix the drop, while others gently aspirate and dispense to homogenize it.
-
Repeat for all desired conditions.
-
Carefully seal the plate with optically clear tape, ensuring there are no air leaks.
-
Label the plate and store it in a temperature-controlled, vibration-free environment (e.g., 20°C or 4°C).
-
Inspect the drops regularly using a stereomicroscope, recording all observations (clear, precipitate, crystals) over several weeks.
Protocol: Microbatch Under Oil
In microbatch, the protein-ligand complex and the crystallization reagent are mixed, and the resulting drop is submerged under a layer of oil (e.g., paraffin or a silicone/paraffin mixture) to prevent evaporation[16][17][18]. This method explores a different path on the phase diagram compared to vapor diffusion and can be particularly effective for membrane proteins or complexes prone to forming a "skin" at the air-water interface[18].
Materials:
-
96-well microbatch crystallization plates.
-
Paraffin oil or a 1:1 mixture of paraffin and silicone oil ("Al's Oil").
-
Protein-ligand complex solution.
-
Crystallization screen reagents.
-
Micropipettes or a liquid handling robot.
Procedure:
-
Dispense ~20 µL of oil into each well of the microbatch plate.
-
Pipette 100-500 nL of the protein-ligand complex solution into a well, ensuring the pipette tip is below the surface of the oil so the drop settles at the bottom.
-
Pipette an equal volume of the crystallization reagent into the same drop, again ensuring the tip is submerged. The two solutions should merge into a single drop under the oil.
-
Repeat for all desired conditions.
-
Cover the plate to keep it free of dust and store it in a stable environment.
-
Inspect the drops regularly. Using a silicone/paraffin oil mixture allows for very slow water evaporation from the drop, providing a "concentration" effect over time, whereas pure paraffin oil creates a near-perfect batch experiment[18][19].
From Hits to High-Resolution Structures: Optimization & Troubleshooting
Finding an initial hit is a major milestone, but these initial crystals are rarely suitable for X-ray diffraction. They typically require optimization to improve their size, morphology, and diffraction quality.
Identifying and Evaluating Initial Hits
A promising "hit" can range from a shower of microcrystals to a single, small crystal. Key indicators are birefringence (glowing under cross-polarized light), which distinguishes crystalline material from amorphous precipitate, and defined edges or facets[20].
Optimization Strategies
Once a hit condition is identified, the goal is to systematically vary the parameters around that condition to find the optimal growth environment.
-
Fine-Grid Screening: Create a 24-well plate screen varying the precipitant concentration on one axis and the pH on the other, keeping all other components of the original hit condition constant.
-
Additive Screening: Use commercial or custom-made screens to test the effect of small molecule additives, different salts, or detergents on crystal quality.
-
Seeding: If you obtain microcrystals that are too small, they can be used to "seed" new crystallization drops. A stock of these microcrystals is created by crushing them and serially diluting the suspension. A tiny amount is then added to new drops set up under conditions of lower supersaturation (e.g., lower protein or precipitant concentration). This encourages the growth of fewer, larger crystals[21].
Troubleshooting Common Problems
| Observation | Probable Cause(s) | Recommended Action(s) |
| Heavy, amorphous precipitate in most drops | Protein/complex concentration is too high; Protein is unstable/aggregating; Supersaturation is reached too quickly. | Reduce protein concentration by 25-50%; Re-evaluate protein buffer/purity with DLS; Set up drops with a lower precipitant concentration.[22] |
| Clear drops after several weeks | Protein/complex concentration is too low; Conditions are too far from the insolubility region. | Increase protein concentration; Try screens with higher precipitant concentrations; Consider placing the plate over a reservoir with a higher precipitant concentration.[20] |
| Shower of tiny needles or microcrystals | Nucleation rate is too high, preventing growth of large single crystals. | Reduce protein/precipitant concentration; Try seeding into less-supersaturated conditions; Decrease the temperature to slow growth kinetics.[20] |
| Phase separation (oily drops) | High concentration of certain precipitants (e.g., high MW PEGs) can cause the sample to separate from the aqueous phase. | Dilute the precipitant; Add a small amount of a non-detergent sulfobetaine or other additive; Screen different precipitants. |
| No ligand observed in the final structure | Ligand did not bind or was displaced; Low occupancy. | Confirm binding with an orthogonal biophysical method; Increase ligand concentration during co-crystallization; Ensure no component of the crystallization buffer competes for the binding site.[4] |
| Table 3: A guide to troubleshooting common co-crystallization screening outcomes. |
References
-
Caffrey, M. (2015). Lipidic Cubic Phase Technologies for Membrane Protein Structural Studies. Methods in Molecular Biology. Available at: [Link]
-
Formulatrix. Lipidic Cubic Phase (LCP) - Crystallizing Membrane Proteins. Formulatrix Resources. Available at: [Link]
-
Hassel, A. M., et al. (2007). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. Available at: [Link]
-
Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases. Nature Protocols, 4(5), 706-731. Available at: [Link]
-
Nogly, P., et al. (2015). Lipidic cubic phase serial millisecond crystallography using synchrotron radiation. IUCrJ, 2(2), 168-176. Available at: [Link]
-
Nichol, G. S. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6). Available at: [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research Technical Notes. Available at: [Link]
-
Al-Aube, D. T., et al. (2017). Lipidic Cubic Phase-Induced Membrane Protein Crystallization: Interplay Between Lipid Molecular Structure, Mesophase Structure and Properties, and Crystallogenesis. Crystal Growth & Design, 17(9), 4545-4556. Available at: [Link]
-
Cianci, M., et al. (2013). Screening Using Polymorphs for the Crystallization of Protein–Ligand Complexes. Crystal Growth & Design, 13(4), 1431-1435. Available at: [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research Technical Notes. Available at: [Link]
-
University of Angers. (n.d.). Guide for crystallization. Moltech Anjou. Available at: [Link]
-
Yin, Y., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 333-352. Available at: [Link]
-
Warkentin, M., et al. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (47), 2351. Available at: [Link]
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research Technical Notes. Available at: [Link]
-
Jancarik, J., et al. (2017). Protein Crystallization using Microbatch-Under-Oil. ResearchGate. Available at: [Link]
-
Žunec, S., et al. (2024). Crystallization of protein-ligand complexes ‒ co-crystallization and crystal soaking. Bio-protocol, 14(3), e4943. Available at: [Link]
-
Day, K., et al. (n.d.). Structure-aided drug design. Domainex Case Study. Available at: [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization - Al's Oil. Hampton Research User Guide. Available at: [Link]
-
Friščić, T., & Jones, W. (2009). Recent Advances in Understanding the Mechanism of Cocrystallisation by Grinding. Crystal Growth & Design, 9(3), 1621-1637. Available at: [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design, 21(9), 5228-5239. Available at: [Link]
-
Chadha, R., et al. (2017). Experimental cocrystal screening and solution based scale-up cocrystallization methods. ResearchGate. Available at: [Link]
-
Sreelakshmi, C., et al. (2024). Advancements in Computational Screening Methods for Pharmaceutical Cocrystals. Molecular Pharmaceutics, 21(6), 2635-2651. Available at: [Link]
-
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research Blog. Available at: [Link]
-
Mueller, I. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen. Available at: [Link]
-
Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. Available at: [Link]
-
Hassel, A. M. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. Available at: [Link]
-
Wallace, E. J., et al. (2024). High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science, 15(18), 6777-6785. Available at: [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-380. Available at: [Link]
-
Hampton Research. (n.d.). Crystallization Screening. Hampton Research Technical Notes. Available at: [Link]
-
Arciniega, M. (2024). Common Problems in Protein X-ray Crystallography and How to Solve Them. LinkedIn. Available at: [Link]
-
Biocompare. (2013). Using Crystallography to Resolve Protein Structure. Biocompare Bench Tips. Available at: [Link]
-
Renaud, J. P., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins. Journal of Structural Biology, 172(1), 142-157. Available at: [Link]
-
Vedadi, M., et al. (2006). Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. Proceedings of the National Academy of Sciences, 103(43), 15835-15840. Available at: [Link]
-
Moodle@Units. (n.d.). Protein crystallization. University of Trieste Course Material. Available at: [Link]
-
Viola, C. M., et al. (2021). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F: Structural Biology Communications, 77(12), 433-442. Available at: [Link]
Sources
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- 22. biocompare.com [biocompare.com]
Application Note: Preclinical In Vivo Administration Routes and Dosing Strategies for 4-(5-Methylpyridin-2-yl)benzimidamide
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I approach the in vivo profiling of 4-(5-Methylpyridin-2-yl)benzimidamide not just as a dosing exercise, but as a highly specific pharmacological intervention. This compound belongs to the benzamidine class of small molecules, which are classic, potent competitive inhibitors of trypsin-like serine proteases such as Coagulation Factor Xa (FXa) and Matriptase [1][2].
Understanding the structural biology of this compound is critical for predicting its in vivo behavior. The benzimidamide moiety acts as an arginine mimetic. At physiological pH, it is highly protonated (pKa ~11) and anchors deep within the S1 specificity pocket of the protease, forming a critical bidentate salt bridge with the highly conserved Asp189 residue[1]. Conversely, the 5-methylpyridin-2-yl group acts as a lipophilic extension that occupies the S4 hydrophobic box (typically lined by residues such as Tyr99, Trp215, and Phe174 in FXa). This dual-pocket binding mechanism drives both high binding affinity and target selectivity[1].
Because the compound is highly basic and exists as a cation in the gastrointestinal tract, its passive permeability is restricted, leading to characteristically low oral bioavailability. Therefore, preclinical evaluation in murine models relies heavily on optimized intravenous (IV) and intraperitoneal (IP) formulations to achieve therapeutic plasma concentrations.
Mandatory Visualization: Pharmacological Workflow
Mechanism of 4-(5-Methylpyridin-2-yl)benzimidamide targeting S1/S4 pockets of serine proteases.
Quantitative Data: Formulation and Dosing Guidelines
To ensure reproducible pharmacokinetics (PK) and pharmacodynamics (PD), the compound must be formulated to overcome the poor aqueous solubility of its free base form while avoiding precipitation upon injection.
Table 1: Physicochemical & Formulation Parameters
| Parameter | Value / Recommendation | Causality / Rationale |
| Molecular Weight | ~211.26 g/mol (Free base) | Small molecule; rapid systemic distribution post-IV. |
| pKa (Amidine) | ~11.0 | Highly protonated at pH 7.4; limits passive GI absorption. |
| Preferred Salt Form | Hydrochloride (HCl) or Acetate | Significantly increases aqueous solubility for IV/IP dosing. |
| Standard IV Vehicle | 5% Dextrose in Water (D5W) or Saline + 10% HP-β-CD | HP-β-CD (Hydroxypropyl-β-cyclodextrin) encapsulates the lipophilic pyridine ring, preventing precipitation in the blood. |
Table 2: Recommended In Vivo Dosing Regimens (Murine Models)
| Route | Dose Range | Volume (Mice) | T_max | Expected Half-Life (t1/2) | Primary Application |
| Intravenous (IV) | 0.5 – 2.0 mg/kg | 5 mL/kg | Immediate | 0.5 – 1.5 hours | Absolute bioavailability baseline; acute thrombosis models. |
| Intraperitoneal (IP) | 5.0 – 15.0 mg/kg | 10 mL/kg | 15 – 30 min | 1.0 – 2.5 hours | Sustained exposure for tumor metastasis/oncology models. |
| Oral (PO) | 20.0 – 50.0 mg/kg | 10 mL/kg | 1 – 2 hours | Variable | Investigating first-pass metabolism and GI absorption limits. |
Detailed Step-by-Step Methodologies
The following protocols are designed as self-validating systems . Each phase includes internal controls to ensure that any observed physiological changes are strictly due to the compound's mechanism of action, rather than formulation artifacts or handling stress.
Protocol 1: Vehicle Preparation and Compound Formulation
Causality Focus: Benzamidines can cause local tissue necrosis if they precipitate at the injection site. Complete solubilization is non-negotiable.
-
Salt Conversion (If starting with free base): Weigh the desired amount of 4-(5-Methylpyridin-2-yl)benzimidamide. Dissolve in a minimal volume of 0.1 M HCl, then lyophilize to obtain the highly soluble HCl salt.
-
Vehicle Preparation: Prepare a solution of 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline.
-
Solubilization: Add the compound salt to the vehicle to achieve a target concentration of 0.4 mg/mL (for a 2 mg/kg IV dose at 5 mL/kg). Vortex for 2 minutes.
-
Self-Validation (Clarity Check): Sonicate the solution in a water bath at 37°C for 10 minutes. Hold the vial against a dark background; the solution must be optically clear. Any turbidity indicates incomplete solubilization, which will cause fatal micro-embolisms if injected IV.
-
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, endotoxin-free vial.
Protocol 2: Intravenous (IV) Pharmacokinetic Profiling
Causality Focus: Precision in IV administration ensures accurate calculation of clearance (Cl) and volume of distribution (Vd).
-
Animal Preparation: Use 8-10 week old C57BL/6 mice. Warm the mice under a heat lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.
-
Injection: Restrain the mouse. Using a 27G needle, inject the formulated compound (5 mL/kg) via the lateral tail vein over 10 seconds. Rationale for 27G: Minimizes venous trauma and prevents extravasation of the basic compound.
-
Blood Sampling (Submandibular): Collect 50 µL of blood at 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Anticoagulant Selection (Critical): Collect blood into tubes containing 3.2% Sodium Citrate (1:9 ratio of citrate to blood). Rationale: Unlike EDTA, which irreversibly chelates calcium and destroys the coagulation cascade, citrate is a reversible chelator. This is vital because you must preserve the functional integrity of the coagulation factors to run downstream ex vivo pharmacodynamic assays (like PT/aPTT)[1].
-
Plasma Isolation: Centrifuge samples at 2,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis.
Protocol 3: Ex Vivo Pharmacodynamic (PD) Validation
Causality Focus: Measuring the functional inhibition of target proteases (FXa) to validate target engagement in vivo.
-
Assay Preparation: Thaw the citrated plasma samples on ice.
-
aPTT/PT Assays: Load 25 µL of plasma into a semi-automated coagulation analyzer.
-
Reagent Addition: Add standard Prothrombin Time (PT) or activated Partial Thromboplastin Time (aPTT) reagents.
-
Calcium Add-back: The analyzer will automatically dispense 25 mM CaCl2 to overcome the citrate chelation and initiate clotting.
-
Data Interpretation: Calculate the fold-shift in clotting time relative to vehicle-treated control mice. A dose-dependent prolongation of PT/aPTT confirms active systemic circulation of the un-bound benzimidamide inhibitor. Note: Keep in mind that endogenous clearance of the target FXa-inhibitor complex is mediated by the low-density lipoprotein receptor-related protein (LRP) in the liver, which dictates the duration of your PD effect[3].
References
-
[1] Pinto, D. J. P., et al. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry (American Chemical Society). Available at:[Link]
-
[2] Katz, B. A., et al. "Structure-Based Approach for the Discovery of Bis-benzamidines as Novel Inhibitors of Matriptase." Journal of Medicinal Chemistry (American Chemical Society). Available at:[Link]
-
[3] Narita, M., et al. "The Low-Density Lipoprotein Receptor-Related Protein (LRP) Mediates Clearance of Coagulation Factor Xa In Vivo." Blood (American Society of Hematology). Available at:[Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-(5-Methylpyridin-2-yl)benzimidamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 4-(5-Methylpyridin-2-yl)benzimidamide. This document provides a structured, in-depth approach to identifying the root cause of solubility issues and implementing effective, scientifically-grounded solutions.
Introduction: Understanding the Molecule
4-(5-Methylpyridin-2-yl)benzimidamide is a small molecule featuring two key basic functional groups: a benzimidamide moiety and a methyl-substituted pyridine ring. Both groups are capable of being protonated in acidic conditions. The inherent aromaticity and crystalline nature of such compounds often lead to poor aqueous solubility, a significant hurdle in various experimental and developmental settings. This guide will walk you through a logical progression of troubleshooting steps, from basic characterization to advanced formulation strategies.
Frequently Asked Questions (FAQs): Initial Assessment
Before proceeding to complex solubilization techniques, it is crucial to understand the baseline properties of your compound and your experimental setup.
Q1: Why is my compound showing low aqueous solubility?
A1: The low solubility likely stems from a combination of factors. The planar, aromatic structure contributes to strong crystal lattice energy, meaning significant energy is required to break apart the crystal structure for dissolution.[1][2] Additionally, while the molecule has basic centers, its overall structure is largely non-polar, limiting favorable interactions with water molecules in its neutral state.
Q2: How can I confirm the solubility of my specific batch of 4-(5-Methylpyridin-2-yl)benzimidamide?
A2: It is essential to perform an equilibrium solubility study. A standard shake-flask method is recommended. This involves adding an excess of the compound to your aqueous medium (e.g., water, buffer), agitating the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound in a filtered supernatant, often by HPLC or UV-Vis spectrophotometry.[3]
Q3: What are the key physicochemical properties I need to consider?
A3: The most critical property for this molecule is its pKa (acid dissociation constant). 4-(5-Methylpyridin-2-yl)benzimidamide has two basic centers:
-
Benzimidamide Group: Benzamidine itself has a pKa around 11.6, making it a strong base.[4][5]
-
Pyridine Ring: The pKa of 2-methylpyridine is approximately 5.96.[6] The methyl group provides a slight increase in basicity compared to pyridine.
These pKa values indicate that the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.
Troubleshooting Workflow: A Step-by-Step Guide to Enhancing Solubility
If initial assessments confirm low solubility, follow this workflow to systematically identify an appropriate solution.
Caption: Decision workflow for troubleshooting low aqueous solubility.
Strategy 1: pH Modification
Scientific Rationale: Given the two basic functional groups, lowering the pH of the aqueous medium will lead to protonation of the benzimidamide and/or pyridine nitrogen atoms. This creates charged species (cations), which are significantly more polar and readily form favorable ion-dipole interactions with water, thereby increasing solubility.[7][8][9] The Henderson-Hasselbalch equation governs this relationship, predicting that solubility will increase as the pH drops below the pKa of the functional groups.
Caption: Impact of pH on the ionization state and solubility of the molecule.
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 5, 6, 7.4, 9). Use buffers recommended by regulatory bodies where applicable, such as HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8.[10]
-
Add Compound: Add an excess amount of 4-(5-Methylpyridin-2-yl)benzimidamide to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and place them in a shaker or rotator at a constant temperature (e.g., 37°C) for 24-48 hours.
-
Sample & Analyze: After equilibration, check that excess solid remains. Filter the samples through a 0.22 µm syringe filter (ensure the filter material does not bind the compound). Analyze the filtrate for compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution.
Expected Outcome & Troubleshooting: You should observe a significant increase in solubility as the pH decreases. If solubility remains low even at acidic pH, it may indicate that the hydrochloride salt form has limited solubility or that the compound is degrading.
Strategy 2: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the solvent, making it easier for the compound to dissolve.[11][12]
Common Co-solvents for Pre-clinical Research:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
Data Presentation: Co-solvent Screening Comparison
| Co-solvent | Concentration (% v/v) in Water | Typical Solubility Increase | Considerations for Use |
| DMSO | 1-10% | High | Can be toxic to cells at >0.5-1%. May cause compound precipitation upon dilution. |
| Ethanol | 5-20% | Moderate | Generally well-tolerated in many biological assays. |
| PEG 400 | 10-30% | Moderate to High | Low toxicity, often used in in vivo formulations. |
| PG | 10-40% | Moderate | Viscous, but a common pharmaceutical excipient. |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing percentages of your chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v DMSO in water).
-
Determine Solubility: Use the shake-flask method described previously for each co-solvent mixture.
-
Assess Compatibility: Critically, ensure the final concentration of the co-solvent is compatible with your downstream application (e.g., cell-based assay, enzymatic assay). Perform a vehicle control experiment to test for any effects of the co-solvent alone.
Strategy 3: Advanced Formulation Approaches
If pH and co-solvent strategies are insufficient or incompatible with your experimental constraints, more advanced formulation techniques can be employed.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the poorly soluble guest molecule, forming an inclusion complex where the hydrophobic part of your compound resides within the cyclodextrin cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[17]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound at a molecular level within a solid polymer matrix.[18][19] By converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state, the energy barrier for dissolution is significantly reduced, leading to enhanced solubility and dissolution rates.[20][21] This is an advanced technique typically requiring specialized equipment like spray dryers or hot-melt extruders.[22]
-
Salt Formation: While pH adjustment in solution utilizes the principles of salt formation, you can also synthesize and isolate a stable, solid salt form of the compound (e.g., hydrochloride, mesylate, sulfate).[23] Crystalline salts often have different physical properties, including potentially higher aqueous solubility and faster dissolution rates compared to the free base.[8][9][24]
Summary and Recommendations
For researchers facing solubility challenges with 4-(5-Methylpyridin-2-yl)benzimidamide, a systematic approach is key.
-
Start with pH: Given the molecule's structure, pH modification is the most direct and scientifically sound initial strategy. A full pH-solubility profile will provide invaluable data.
-
Explore Co-solvents: If pH adjustment is not viable, screen a panel of biocompatible co-solvents, always keeping the tolerance of your experimental system in mind.
-
Consider Advanced Formulations: For persistent issues, especially in later-stage development, exploring cyclodextrin complexation or creating a stable salt form can provide robust solutions.
By following this guide, you can effectively diagnose and overcome the solubility limitations of 4-(5-Methylpyridin-2-yl)benzimidamide, enabling successful and reliable experimental outcomes.
References
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Jain, A., et al. (2020). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Future Journal of Pharmaceutical Sciences.
- Various Authors. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
- Kolimi, P., et al. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press.
- Patil, S.K., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Karagianni, A., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics.
- Kumar, L., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Friedman, T. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- dos Santos, L., et al. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.
- Caira, M.R., et al. (2017, August 29).
- Serajuddin, A.T. (2007, July 30). Salt formation to improve drug solubility. PubMed.
- Al-Shdefat, R., et al. (2021).
- DFE Pharma. (2025, July 31). How can cyclodextrins enhance solubility?.
- Friedman, T. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
- Ishikawa, M., & Hashimoto, Y. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Cosolvent.
- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
- Ishikawa, M., & Hashimoto, Y. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace.
- World Health Organization. (2018, July 2).
- Hossain, M.A., et al. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Bentham Science Publishers.
- PubChem. (n.d.). Benzamidine.
- Wikipedia. (n.d.). Benzamidine.
- mVOC 4.0. (n.d.). 2-methylpyridine.
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Technical Support Center: Troubleshooting 4-(5-Methylpyridin-2-yl)benzimidamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in amidine synthesis. The conversion of 4-(5-methylpyridin-2-yl)benzonitrile to its corresponding benzimidamide is a critical transformation that is often complicated by the electronic properties of the methylpyridine ring and the steric bulk of the biaryl system.
This guide provides self-validating protocols, mechanistic troubleshooting, and yield-optimization strategies for the two most reliable synthetic pathways: the classical Pinner Reaction and the modern LiHMDS-mediated direct amination.
Pathway 1: The Classical Pinner Reaction
Mechanistic Insight
The Pinner reaction utilizes the acid-catalyzed alcoholysis of a nitrile to form a highly electrophilic imino ester (Pinner salt), followed by ammonolysis to yield the amidine. The electron-withdrawing nature of the pyridine ring enhances the initial electrophilicity of the nitrile carbon. However, this same electronic effect makes the resulting Pinner salt exceptionally susceptible to premature hydrolysis if trace moisture is present[1].
Self-Validating Experimental Protocol
Step 1: Pinner Salt Formation
-
Preparation : Dissolve 4-(5-methylpyridin-2-yl)benzonitrile (1.0 eq) in rigorously anhydrous ethanol (0.5 M) under an argon atmosphere.
-
Activation : Cool the reaction flask to 0°C using an ice bath. Slowly bubble strictly anhydrous HCl gas through the solution until saturation is achieved.
-
Incubation : Seal the flask and stir at 0–5°C for 12–24 hours.
-
Validation Checkpoint : Monitor the reaction via IR spectroscopy. The sharp nitrile stretch (~2220 cm⁻¹) must completely disappear, replaced by a broad iminium stretch (~1650 cm⁻¹). Do not proceed if the nitrile peak persists.
-
Step 2: Ammonolysis 4. Concentration : Remove excess HCl and ethanol under reduced pressure at <20°C to prevent thermal decomposition[1]. 5. Amination : Resuspend the crude Pinner salt in anhydrous methanol. Slowly add a 5-fold excess of methanolic ammonia (7N) at 0°C, then allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Validation Checkpoint : Analyze via TLC (DCM:MeOH:NH₄OH 90:9:1). The intermediate should convert entirely to a highly polar baseline spot (the amidine product).
Pinner reaction workflow highlighting the moisture-sensitive imino ether intermediate.
Troubleshooting FAQs (Pinner Method)
Q: Why is my yield of 4-(5-Methylpyridin-2-yl)benzimidamide consistently below 30%? A: The most common cause is the hydrolysis of the intermediate imino ester due to trace moisture. The reaction requires strictly anhydrous conditions[1]. If water is present, the highly electrophilic Pinner salt rapidly hydrolyzes to the corresponding ester, permanently reducing the yield. Diagnostic Tip: Check the crude NMR for ester peaks (-OCH₂CH₃ at ~4.3 ppm) or IR for a strong C=O stretch (~1720 cm⁻¹).
Q: How does temperature affect the first step of the Pinner synthesis? A: The formation of the Pinner salt is highly exothermic, and the intermediate is thermally unstable. Temperatures above 5°C can lead to the decomposition of the imino ester hydrochloride into an amide and an alkyl chloride[1]. Always maintain the reaction at 0–5°C during HCl gas bubbling and subsequent concentration.
Pathway 2: LiHMDS-Mediated Direct Amination
Mechanistic Insight
For substrates prone to hydrolysis or steric hindrance, direct amination using Lithium hexamethyldisilazide (LiHMDS) offers a robust, moisture-bypassing alternative[2]. The strong nucleophilicity of the silazide anion allows for direct attack on the nitrile carbon, forming a stable lithium bis(trimethylsilyl)amidinate intermediate that is subsequently deprotected to yield the amidine[2].
Self-Validating Experimental Protocol
Step 1: Direct Amination
-
Preparation : Dissolve the starting nitrile (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.
-
Addition : Add LiHMDS (1.0 M in THF, 3.0 equivalents) dropwise at room temperature (25°C).
-
Incubation : Stir the mixture at 25°C for 12–18 hours.
-
Validation Checkpoint : Quench a 0.1 mL aliquot with water and extract with EtOAc. GC-MS should confirm the mass of the bis-TMS or mono-TMS amidine intermediate. The starting nitrile mass should be absent.
-
Step 2: Deprotection and Isolation 4. Quenching : Cool the reaction to 0°C and slowly quench with methanolic HCl (3 M, 5.0 eq) to cleave the TMS groups and form the amidine hydrochloride salt. 5. Isolation : Stir for 2 hours at room temperature, concentrate under vacuum, and precipitate the pure product using cold diethyl ether.
LiHMDS-mediated direct amination pathway illustrating the temperature-dependent equilibrium.
Troubleshooting FAQs (LiHMDS Method)
Q: I applied heat (80°C) to accelerate the LiHMDS reaction, but my yield decreased and I recovered unreacted nitrile. Why? A: The addition of hexamethyldisilazide to nitriles involves a temperature-dependent equilibrium. Heating accelerates aminolysis but actually retards the addition to the intermediate nitrile, driving the equilibrium backwards to favor the starting nitrile over the amidinate adduct[3]. This reversible exchange means that heating to 80°C followed by quenching will predominantly yield unreacted starting material[3]. For optimal yields, perform the addition at room temperature (25°C) and allow sufficient time (12–24 h).
Q: Can I use NaHMDS instead of LiHMDS to save costs? A: While NaHMDS can form carbon-nitrogen bonds, nitrile-to-amidine conversions largely exploit LiHMDS due to subtle differences in aggregation states and reaction kinetics[3]. NaHMDS is more prone to forming dimer-based transition structures that can alter chemoselectivity. Stick to LiHMDS for predictable, high-yielding amidine synthesis.
Q: Are there alternative direct amination reagents if LiHMDS fails? A: Yes. Garigipati's reagent (amino(methyl)aluminum chloride), generated in situ from trimethylaluminum and ammonium chloride, is highly effective for sterically hindered or deactivated nitriles[4]. However, it requires heating in toluene and careful handling of pyrophoric trimethylaluminum.
Quantitative Data: Method Comparison
The following table summarizes the operational parameters and expected outcomes for the primary synthetic strategies used to generate aryl amidines.
| Parameter | Classical Pinner Reaction | LiHMDS Direct Amination | Garigipati's Reagent |
| Typical Yield | 40–60% | 70–85% | 60–80% |
| Reaction Time | 24–48 hours (2 steps) | 12–24 hours (1 pot) | 24 hours |
| Optimal Temperature | 0°C (Step 1), 25°C (Step 2) | 25°C | 80°C (Toluene) |
| Moisture Sensitivity | Extremely High (Hydrolysis) | High (Quenches reagent) | High (Destroys AlMe₃) |
| Primary Failure Mode | Ester byproduct formation | Reversible exchange at high temp | Aluminum salt precipitation |
| Scalability | Excellent (Industrial standard) | Good (Requires cryogenic quench) | Moderate (Pyrophoric risks) |
References
-
Title : Technical Support Center: Optimizing 2-Amidinothiophene Hydrochloride Synthesis Source : benchchem.com URL : 1
-
Title : Frame-shifted synthesis of oligoheterocycles as a platform for sustainable molecular design Source : chemrxiv.org URL : 2
-
Title : Carbon–Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms Source : acs.org (Journal of the American Chemical Society) URL : 3
-
Title : Synthesis of N-substituted aryl amidines by strong base activation of amines Source : nih.gov (PubMed Central) URL : 4
Sources
Technical Support Center: A Guide to Preventing Degradation of 4-(5-Methylpyridin-2-yl)benzimidamide in Buffer Solutions
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for 4-(5-Methylpyridin-2-yl)benzimidamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate the degradation of this compound in aqueous buffer solutions. Understanding and controlling the chemical stability of this molecule is paramount for obtaining reproducible and reliable experimental results. This guide is structured to provide quick answers through FAQs and detailed troubleshooting protocols for more complex issues.
Section 1: Frequently Asked Questions (FAQs) - The Quick Guide
This section addresses the most common initial queries regarding the stability of 4-(5-Methylpyridin-2-yl)benzimidamide.
Q1: I've prepared a fresh solution of 4-(5-Methylpyridin-2-yl)benzimidamide, but my HPLC analysis already shows a significant new peak. What is happening?
A: The most likely cause is the rapid hydrolysis of the benzimidamide functional group. The amidine group is susceptible to hydrolysis, especially in solutions with a non-optimal pH, which converts it into the corresponding benzamide derivative.[1] This reaction can be quite fast, and its rate is highly dependent on the pH and temperature of the buffer.[2]
Q2: What is the single most critical factor to control for ensuring the stability of my compound in solution?
A: pH is the most critical factor. The stability of both the amidine group and the pyridine ring is highly dependent on the pH of the solution.[3] The amidine moiety is a weak base and will be protonated at acidic pH, which can influence its susceptibility to hydrolysis.[4] An inappropriate pH can catalyze degradation, leading to significant loss of the parent compound within hours. We strongly recommend performing a pH-rate profile study to determine the optimal pH for your specific experimental conditions.
Q3: What is the best practice for storing my stock and working solutions of 4-(5-Methylpyridin-2-yl)benzimidamide?
A: For maximum stability, prepare stock solutions in a suitable organic solvent like DMSO if your experiment allows, and store them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] If you must use aqueous buffers for stock solutions, prepare them fresh whenever possible. For short-term storage (less than 24 hours), keep aqueous solutions at 2-8°C and protected from light. For longer-term storage of aqueous solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C.
Q4: I noticed a slight yellowing of my buffered solution after leaving it on the bench. What does this indicate?
A: A color change often suggests oxidative degradation or the formation of chromophoric degradation products. The pyridine ring system can be susceptible to oxidation, potentially forming pyridine-N-oxide derivatives.[6][7] This process can be accelerated by exposure to light (photodegradation), the presence of dissolved oxygen, and trace metal ions in the buffer.[8][9] Always use high-purity water and buffer reagents, and consider working under subdued light.
Section 2: Understanding the Degradation Pathways
The molecular structure of 4-(5-Methylpyridin-2-yl)benzimidamide contains two primary moieties susceptible to degradation in aqueous environments: the benzimidamide group and the methylpyridine ring.
-
Hydrolysis of the Amidine Group : This is the principal degradation pathway. The C=N double bond of the amidine is susceptible to nucleophilic attack by water. This reaction is subject to acid-base catalysis and proceeds through an amide intermediate, which can be further hydrolyzed to a carboxylic acid, although this second step is typically much slower.[10][11]
-
Oxidation of the Pyridine Ring : The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be oxidized, particularly in the presence of dissolved oxygen, peroxides, or certain metal ions, to form a pyridine-N-oxide.[7][12] This alters the electronic properties and potentially the biological activity of the molecule.
-
Photodegradation : Aromatic systems can absorb UV and sometimes visible light, leading to photochemical reactions. This can result in complex degradation profiles, including ring opening or the formation of radical species.[13][14]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways of 4-(5-Methylpyridin-2-yl)benzimidamide.
Section 3: Troubleshooting Guide - Common Issues & Solutions
Issue 1: Rapid Loss of Parent Compound Signal in HPLC
This is often characterized by a decrease in the main peak area over a short period, even at room temperature.
-
Possible Cause 1: Incorrect Buffer pH. The rate of hydrolysis of the amidine group is highly pH-dependent. The compound may be least stable at very acidic or very alkaline pH values.
-
Possible Cause 2: Incompatible Buffer Species. Certain buffer components, such as citrate or phosphate, can sometimes participate in or catalyze degradation reactions.
-
Solution: Perform a pH-Rate Profile Study. This is a critical experiment to identify the pH of maximum stability for the compound.
Experimental Protocol: pH-Rate Profile Study
Objective: To determine the rate of degradation of 4-(5-Methylpyridin-2-yl)benzimidamide as a function of pH to identify the optimal pH for stability.
Materials:
-
4-(5-Methylpyridin-2-yl)benzimidamide
-
A series of buffers (see Table 1) covering a pH range from 3 to 9.
-
HPLC system with UV detector
-
Constant temperature incubator or water bath (e.g., 40°C to accelerate degradation for the study).
Procedure:
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of buffers (e.g., at pH 3, 4, 5, 6, 7, 7.4, 8, and 9). See Table 1 for recommendations.
-
In separate, sealed, light-protected vials, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer pH.
-
Immediately after preparation (t=0), inject a sample from each pH solution into the HPLC to determine the initial concentration.
-
Place all vials in a constant temperature incubator (e.g., 40°C).
-
At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
For each pH, plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line will be the negative of the observed first-order degradation rate constant (-k_obs).
-
Plot the k_obs values against pH. The pH with the lowest k_obs value is the pH of maximum stability.
Table 1. Recommended Buffer Systems for Stability Studies
| Buffer System | Useful pH Range | Considerations |
|---|---|---|
| Acetate | 3.8 - 5.8 | Can be volatile; good for LC-MS applications. |
| Phosphate (PBS) | 5.8 - 8.0 | Non-volatile, can interfere with MS. Physiologically relevant. |
| Tris | 7.5 - 9.0 | Temperature-dependent pKa. Can be reactive with some compounds. |
| HEPES | 6.8 - 8.2 | A common biological buffer. |
Issue 2: Appearance of Multiple, Unidentified Peaks
This suggests that multiple degradation pathways are occurring simultaneously.
-
Possible Cause 1: Oxidative Degradation. The presence of dissolved oxygen in the buffer is promoting the oxidation of the pyridine ring.
-
Possible Cause 2: Photodegradation. Exposure of the solution to ambient or UV light is causing photochemical reactions.
-
Possible Cause 3: Metal-Catalyzed Degradation. Trace metal ion contaminants in the buffer can catalyze both hydrolysis and oxidation.[15]
-
Solution: Use Stabilized Buffers and Proper Handling Techniques.
Experimental Protocol: Preparing Stabilized Buffer Solutions
Objective: To prepare buffers that minimize oxidative and metal-catalyzed degradation.
Materials:
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
High-purity buffer salts
-
Inert gas (Argon or Nitrogen)
-
EDTA (Ethylenediaminetetraacetic acid)
Procedure:
-
Degassing: Prepare the buffer solution as usual. To remove dissolved oxygen, sparge the solution with a gentle stream of argon or nitrogen for 15-30 minutes.
-
Chelating Metals: To sequester catalytic metal ions, consider adding a small amount of EDTA to the buffer (e.g., a final concentration of 0.1-1 mM). Note: Ensure EDTA does not interfere with your downstream application.
-
Storage: Store the prepared, stabilized buffer in a tightly sealed container in the dark at 2-8°C.
Issue 3: Inconsistent Results Between Experiments
Variability in results often points to inconsistencies in solution preparation and handling. A standardized workflow is essential for reproducibility.
Caption: Recommended workflow for preparing and handling solutions.
Section 4: Analytical Protocol for Stability Assessment
A robust, stability-indicating HPLC method is the cornerstone of any degradation study. Such a method must be able to separate the parent compound from all potential degradation products.
Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To establish an HPLC method capable of resolving 4-(5-Methylpyridin-2-yl)benzimidamide from its key degradants.
Initial Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λ_max) to ensure no peaks are missed.
-
Injection Volume: 10 µL
Method Validation Steps:
-
Forced Degradation: To generate degradation products and prove method specificity, subject the compound to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 24 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples by the HPLC method.
-
Optimization: The goal is to achieve baseline resolution (>1.5) between the parent peak and all major degradation peaks. Adjust the gradient, mobile phase composition (e.g., switch to methanol or use a phosphate buffer), or column chemistry as needed.
-
Peak Purity: Use the DAD to assess peak purity for the parent compound in the presence of its degradants to confirm co-elution is not occurring.
Section 5: Summary of Best Practices
| Parameter | Recommendation | Rationale |
| pH Control | Determine the optimal pH via a rate-profile study. Use high-purity buffers within their effective range. | Minimizes acid/base-catalyzed hydrolysis, the primary degradation pathway.[3] |
| Temperature | Prepare solutions cold. Store aliquots at -80°C. Avoid repeated freeze-thaw cycles. | Reduces the rate of all chemical degradation reactions.[16] |
| Light Exposure | Work in subdued light. Use amber vials or wrap containers in aluminum foil. | Prevents photodegradation of the aromatic rings.[13][17] |
| Oxygen | Use freshly prepared buffers that have been degassed with N₂ or Ar. | Minimizes the potential for oxidative degradation of the pyridine ring.[9] |
| Metal Ions | Use high-purity water and salts. Consider adding a chelator like EDTA if compatible with the assay. | Prevents metal-catalyzed hydrolysis and oxidation.[15] |
| Solution Age | Always prioritize using freshly prepared solutions. | Ensures the concentration and purity of the active compound are known and consistent. |
References
-
Antibiotiki. (1977). Hydrolysis of the amidine analogs of penicillins. PubMed. Available at: [Link]
-
Li, Y., et al. (2007). Photocatalytic Degradation of Aromatic Pollutants: A Pivotal Role of Conduction Band Electron in Distribution of Hydroxylated Intermediates. ACS Publications. Available at: [Link]
-
Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. Available at: [Link]
-
Mutharasaiah, K., et al. (2010). Photobiodegradation of halogenated aromatic pollutants. SCIRP. Available at: [Link]
- Amador, J. A., et al. (1995). Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms. Applied and Environmental Microbiology.
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ResearchGate. (n.d.). Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. Available at: [Link]
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Chemistry Stack Exchange. (2019). Hydrolysis of an amidine derivative under acidic conditions. Available at: [Link]
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews.
-
ResearchGate. (n.d.). Acid–base and metal ion binding properties of pyridine-type ligands in aqueous solution. Available at: [Link]
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Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary. Available at: [Link]
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The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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MDPI. (2025). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Available at: [Link]
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IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. Available at: [Link]
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IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available at: [Link]
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Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Available at: [Link]
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MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available at: [Link]
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Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]
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Cytiva. (n.d.). Benzamidine Sepharose 6B. Available at: [Link]
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- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
-
Wikipedia. (n.d.). Amidine. Available at: [Link]
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MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]
- PMC. (n.d.).
- Journal of the American Chemical Society. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]
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-
MDPI. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Available at: [Link]
- ResearchGate. (n.d.). (a)
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available at: [Link]
-
PubMed. (n.d.). Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection. Available at: [Link]
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PubMed. (n.d.). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Available at: [Link]
- MDPI. (n.d.).
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- 10. [Hydrolysis of the amidine analogs of penicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine | IntechOpen [intechopen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Resolving NMR Peak Overlap in 4-(5-Methylpyridin-2-yl)benzimidamide Spectra
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the spectroscopic challenges associated with complex amidine derivatives.
The molecule 4-(5-Methylpyridin-2-yl)benzimidamide presents a "perfect storm" of ¹H NMR complications: a highly crowded aromatic region (combining a para-substituted benzene ring with a 5-methylpyridine system) and a dynamic amidine functional group. This guide provides field-proven, self-validating methodologies to deconvolve these spectra, ensuring absolute structural confidence and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: Why do I see broad, unintegrable humps instead of sharp amidine N-H peaks? A1: Broadening of N-H peaks in the ¹H NMR of amidines is a common issue and can be attributed to tautomerism and quadrupolar broadening[1]. The amidine group (-C(=NH)NH₂) exists as a mixture of tautomers. At room temperature, the proton exchange between the two nitrogen atoms, along with restricted rotation around the C-N partial double bond, occurs at an intermediate rate on the NMR timescale. This intermediate exchange causes phase decoherence, resulting in severe peak broadening that can obscure the baseline. Additionally, the ¹⁴N nucleus has a quadrupolar moment that induces rapid relaxation of adjacent protons, further broadening the signal[1].
Q2: Why is the aromatic region (7.5–8.5 ppm) so highly convoluted? A2: The overlap is caused by the convergence of two distinct spin systems. The para-substituted benzene ring presents an AA'BB' system (four protons appearing as two heavily coupled doublets), which directly overlaps with the H3 and H4 protons of the 5-methylpyridine ring. Because the chemical shift differences (Δν) between these protons are similar to their scalar coupling constants (J), the multiplets merge into a complex, unresolvable band.
Q3: How can I definitively separate the coupling overlap without switching to a higher-field magnet? A3: You can utilize Pure Shift NMR spectroscopy (also known as broadband homonuclear decoupling), which has been developed for disentangling overlapped proton NMR spectra by collapsing multiplets into single lines[2]. Suppressing multiplet structure in ¹H NMR spectra offers a large improvement in spectral resolution, equivalent to using a much higher field spectrometer[3].
Diagnostic Data Summary
To effectively troubleshoot, you must first understand the expected chemical shifts and where overlap is statistically most likely to occur.
| Proton Environment | Expected Shift (ppm) | Multiplicity (Standard 1D) | Multiplicity (Pure Shift) | Overlap Risk & Diagnostic Notes |
| Pyridine H6 | 8.50 - 8.60 | Doublet (fine) | Singlet | Low; usually isolated downfield. |
| Benzene H2', H6' | 8.00 - 8.20 | Doublet | Singlet | High; overlaps with Pyridine H3/H4. |
| Benzene H3', H5' | 7.80 - 8.00 | Doublet | Singlet | High; overlaps with Pyridine H3/H4. |
| Pyridine H3 | 7.75 - 7.90 | Doublet | Singlet | High; heavily obscured by benzene AA'BB'. |
| Pyridine H4 | 7.60 - 7.80 | Doublet of Doublets | Singlet | High; heavily obscured by benzene AA'BB'. |
| Amidine NH/NH₂ | 6.50 - 9.00 | Broad Hump | N/A (Decoupled) | Critical; can obscure the entire aromatic baseline. |
| Pyridine 5-CH₃ | 2.30 - 2.40 | Singlet | Singlet | Low; isolated in the aliphatic region. |
Mechanistic Workflows & Visualizations
Understanding the physical causality behind your spectrum dictates which troubleshooting protocol to apply.
Fig 1. NMR timescale effects on amidine tautomerism and proton exchange.
Fig 2. Decision tree for resolving spectral overlap in complex amidine derivatives.
Step-by-Step Troubleshooting Protocols
Protocol 1: Deuterium Exchange (D₂O Shake)
Purpose: To eliminate broad amidine N-H signals that obscure the aromatic baseline. Causality: Amidine protons are highly labile. Introducing D₂O drives an equilibrium exchange where N-H becomes N-D. Because Deuterium is invisible in ¹H NMR, the broad humps vanish, revealing the underlying aromatic peaks. Methodology:
-
Acquire a standard 1D ¹H NMR spectrum of your sample in DMSO-d₆ (0.6 mL).
-
Remove the NMR tube and add 10–20 μL (1-2 drops) of D₂O directly to the solution.
-
Cap the tube and invert it 5–10 times to ensure thorough mixing. Allow it to sit for 5 minutes to reach equilibrium.
-
Re-acquire the spectrum. Self-Validation: The successful execution of this protocol is confirmed by the complete disappearance of the broad 6.5–9.0 ppm signals and the simultaneous appearance of a sharp HDO peak at ~3.3 ppm.
Protocol 2: Variable-Temperature (VT) NMR
Purpose: To resolve tautomeric broadening without losing the N-H signal. Causality: Variable-temperature NMR experiments demonstrate that amidines can form cyclic dimers and undergo fast double proton transfers, which are highly sensitive to temperature changes[4]. Heating the sample provides the thermal energy required to push the proton exchange and C-N bond rotation into the "fast exchange" regime on the NMR timescale, resulting in a sharp, time-averaged singlet. Methodology:
-
Prepare the sample in a high-boiling solvent like DMSO-d₆ (b.p. 189°C).
-
Acquire a baseline ¹H spectrum at 298 K (25°C).
-
Gradually increase the probe temperature to 353 K (80°C) in 10 K increments. Allow 5 minutes for thermal equilibration at each step.
-
Re-tune, re-match, and re-shim the probe at the final temperature to account for solvent viscosity changes.
-
Acquire the spectrum. Self-Validation: If the broadening was strictly due to chemical exchange, the peaks will visibly sharpen as the temperature rises. If the peaks remain broad, the issue is likely due to poor shimming or paramagnetic impurities.
Protocol 3: Pure Shift NMR (PSYCHE)
Purpose: To resolve the severe J-coupling overlap between the benzene and pyridine rings. Causality: The 7.5–8.5 ppm region contains 7 protons with complex scalar couplings. Pure shift NMR uses spatial encoding and frequency-selective chirp pulses to decouple homonuclear scalar interactions (JHH), collapsing every multiplet into a single chemical shift line[2][3]. Methodology:
-
Prepare a highly concentrated sample (~20-30 mg in 0.6 mL DMSO-d₆) to compensate for the inherent sensitivity loss of pure shift experiments.
-
Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.
-
Calibrate the 90° pulse precisely. Optimize the sweep width of the chirp pulses (typically 10-20 kHz) to cover the entire proton window.
-
Acquire the data using pseudo-2D acquisition parameters.
-
Process the data using covariance processing to yield a 1D spectrum. Self-Validation: The resulting spectrum will display exactly 7 distinct, sharp singlets in the aromatic region (4 for the benzene ring, 3 for the pyridine ring), proving that the prior overlap was due to scalar coupling rather than identical chemical shifts.
References
- Pure shift NMR - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErQCTP0sXOBiw3cHKTISKoDaNXb4sRkEJEF9loXaJngCkAa7B2pghSiQEz_CcxlM3TRAO2zMA9Ip64K-zLH4gnsWS3Zup_hAH4r8VjAcJ8wE0aJyEiDFkSG4cRwF9ughFxC-EZ]
- Pure Shift NMR - Manchester NMR Methodology Group. manchester.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9_aSIhVsZJIqTpJrUTLEB43jbiEwISr4SU5adgS6PWQ2FDw6v6GQFFSodcemJLoAtFuArjtPmP7AcMk4KudLAIzlj3V44BbfVb0vgJdceRDrp0oUlQPtNxhn9RUccWStBD9-4dRBFsURSbgMpvCbo]
- Combined X-ray Diffraction and 15N CPMAS NMR Study of Molecular Structure and Proton Order/Disorder Phenomena in Cyclic N,N′-B. fu-berlin.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBDdbk45GmgjYqT2xdNJ2d5zf9IcyFF4uhZpjBjzjT7s_haWUVXVQMgWOpvwB1oHlgKYy26jOREaqdxtIcecSKqEwDZWwj8d45YKayxNnJPr17DNbnBaHDxCsSDw7HNEI10nPNkFw4Pw==]
- Technical Support Center: Characterization of Novel Amidines. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEErfqTVgJSkgCRREYx6eX080Iggw3hmT_mjsmWahfSR0TdrnB6o7svMjbkW7lugVX3z_TqkSbeVT8ilm0YTuWAxZIUnO5uowGSXAunHG4H6xl_tDHNtOOvDXZepbbZQvJsNM-nbEiQvRpb6XoEDnn7MluPw-TkHLBgzvAGIkJcmOZKqK0Fygt5oUd8oUmJYv0Prhq712HWBg==]
Sources
Reducing assay background noise when screening 4-(5-Methylpyridin-2-yl)benzimidamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically to address the unique physicochemical challenges of screening 4-(5-Methylpyridin-2-yl)benzimidamide .
This compound presents a "dual-threat" in high-throughput screening (HTS): it possesses a highly basic amidine moiety that drives electrostatic non-specific binding (NSB), and a conjugated pyridyl-aromatic system prone to optical interference and colloidal aggregation. To generate high-fidelity data, we must move beyond generic troubleshooting and apply targeted, mechanistically driven assay optimizations.
Diagnostic Workflow: Isolating the Source of Assay Noise
Before altering your buffer chemistry, you must definitively identify whether the background noise is optical, electrostatic, or aggregative. Follow this logic tree to isolate the root cause.
Diagnostic workflow for isolating the root cause of assay noise when screening benzimidamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 4-(5-Methylpyridin-2-yl)benzimidamide cause massive baseline shifts in my biochemical assays, even in blank wells? The Causality: Amidines are highly basic functional groups with a pKa typically between 11 and 12. In standard physiological buffers (pH 7.4), the compound exists almost entirely as a positively charged amidinium cation. Standard tissue-culture treated polystyrene microplates possess negatively charged oxidized surface groups. This creates a strong electrostatic attraction, leading to severe Non-Specific Binding (NSB) to the plate walls and assay proteins[1]. The Fix: You must shield these charges. Increasing the ionic strength of your buffer by adding 150–200 mM NaCl provides a shielding effect that disrupts electrostatic NSB[1]. Additionally, ensure you are using high-quality protein blockers (like BSA) to saturate unoccupied binding sites on the microplate[1].
Q2: My fluorescence polarization (FP) assay is failing. How do I correct for the optical interference caused by this compound? The Causality: The conjugated pi-system of the pyridine ring linked to the benzimidamide creates an inherently fluorescent scaffold. Aromatic amidines are known to exhibit auto-fluorescence, often absorbing in the UV range and emitting in the blue/green visible spectrum[2]. If your assay uses a fluorophore like AMC (7-amino-4-methylcoumarin) or FITC, the compound will either artificially inflate the baseline (auto-fluorescence) or absorb the excitation light intended for your probe (Inner Filter Effect / quenching). Furthermore, the choice of microplate heavily influences this noise; clear plates cause light scattering and crosstalk[3]. The Fix: First, switch to black, opaque-walled microplates to eliminate well-to-well optical crosstalk and reduce background reflection[3]. Second, you must "red-shift" your assay. Switch your fluorescent probes to those emitting in the far-red or near-infrared spectrum (e.g., Cy5, Alexa Fluor 647), which bypasses the emission spectrum of the pyridine-benzimidamide scaffold entirely.
Q3: How do I differentiate between amidine-driven NSB and colloidal aggregation? The Causality: While the amidine group causes electrostatic sticking, the flat, hydrophobic 5-methylpyridine and benzene rings promote π−π stacking. In aqueous buffers, small hydrophobic molecules can undergo hydrophobic collapse, forming microscopic colloidal aggregates. These colloids non-specifically sequester the target enzyme, mimicking true inhibition while drastically increasing light-scattering noise[3]. The Fix: Implement a detergent-based reversal assay. Non-ionic surfactants like Tween-20 or Triton X-100 disrupt hydrophobic interactions and break up colloids[1]. If adding 0.01% Triton X-100 suddenly eliminates your background noise and abolishes the compound's "inhibitory" effect, your compound was aggregating, not binding specifically.
Quantitative Data: Buffer Optimization Matrix
To systematically reduce background noise without denaturing your target enzyme, implement the additive combinations detailed in the table below.
| Buffer Additive | Concentration Range | Mechanistic Purpose | Expected Impact on Noise |
| NaCl | 150 mM – 300 mM | Shields the cationic amidinium ion from negatively charged surfaces. | High: Drastically reduces electrostatic NSB to plates and acidic proteins[1]. |
| Tween-20 / Triton X-100 | 0.01% – 0.05% (v/v) | Disrupts hydrophobic π−π stacking of the pyridine/benzene rings. | High: Prevents colloidal aggregation and light scattering[1]. |
| BSA (IgG-Free) | 0.1% – 1.0% (w/v) | Saturates exposed hydrophobic and charged sites on the microplate. | Moderate: Acts as a sacrificial sink for sticky compounds[1]. |
| EDTA | 1 mM – 5 mM | Chelates trace metals that may coordinate with the 5-methylpyridine ring. | Low/Moderate: Prevents metal-induced quenching or auto-oxidation. |
Self-Validating Experimental Protocols
To ensure trustworthiness in your screening data, every protocol must contain internal controls that validate the assay's integrity. Use the following self-validating workflows.
Protocol A: The "Compound-Only" Optical Validation Assay
Purpose: To definitively separate true assay signal from 4-(5-Methylpyridin-2-yl)benzimidamide auto-fluorescence or quenching.
-
Plate Preparation: Use a black, opaque-walled 384-well microplate to prevent optical crosstalk[3].
-
Buffer Formulation: Prepare your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Compound Titration: Dispense the compound in a 10-point dose-response curve (e.g., 100 μ M down to 1 nM) into the buffer without the target enzyme or substrate.
-
Spike-in Control (The Validation Step): To half of the wells, spike in a known concentration of your assay's free fluorophore (e.g., 100 nM of free AMC or Cy5). Leave the other half unspiked.
-
Read & Analyze:
-
If the unspiked wells show a dose-dependent increase in signal: The compound is auto-fluorescent[2]. You must red-shift your assay.
-
If the spiked wells show a dose-dependent decrease in signal: The compound is acting as an Inner Filter Effect (IFE) quencher. You must reduce the screening concentration or change the excitation wavelength.
-
Protocol B: Detergent-Spiked De-aggregation Protocol
Purpose: To prove that the observed signal/inhibition is driven by 1:1 stoichiometric binding, not colloidal aggregation.
-
Baseline Assay: Run your standard biochemical assay with the compound to establish a baseline IC50 and background noise level.
-
Detergent Spiking: Prepare a secondary assay buffer identical to the first, but supplemented with 0.01% (v/v) Triton X-100 . (Ensure your target enzyme is stable in this concentration prior to the run).
-
Parallel Screening: Run the compound dose-response curve in both the standard buffer and the detergent-spiked buffer side-by-side.
-
Data Interpretation (The Validation Step):
-
True Binding: The IC50 and background noise remain relatively unchanged between the two buffers.
-
Colloidal Aggregation: The background noise drops significantly, and the apparent IC50 shifts by >10-fold (or inhibition is completely lost) in the detergent-spiked buffer. The detergent has dissolved the colloids[1].
-
Sources
Technical Support Center: Chromatography Purification of Crude 4-(5-Methylpyridin-2-yl)benzimidamide
Welcome to the technical support and troubleshooting center for the isolation and purification of 4-(5-Methylpyridin-2-yl)benzimidamide. As a highly polar, dual-basic molecule, this compound frequently causes bottlenecks in downstream processing. This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure high-purity recovery.
Physicochemical Profiling & Causality
To purify a molecule, you must first understand its electronic environment. 4-(5-Methylpyridin-2-yl)benzimidamide contains two distinct basic centers: a pyridine nitrogen (pKa ~5.5) and a benzimidamide group (pKa ~11.5).
The Causality of Chromatographic Failure: Standard normal-phase silica gel has a pKa of approximately 4.5. When applied to silica, the strongly basic amidine group undergoes an irreversible, ion-exchange-like interaction with the acidic silanols on the stationary phase. This causes severe streaking, peak tailing, or complete irreversible binding. Consequently, purification must rely on techniques that either exploit this extreme basicity (Strong Cation Exchange) or chemically mask the silanol interactions ()[1].
Table 1: Physicochemical Profile & Chromatographic Behavior
| Property | Value / Description | Chromatographic Implication |
| pKa (Pyridine) | ~5.5 | Protonated at low pH; neutral at high pH. |
| pKa (Amidine) | ~11.5 | Remains protonated even at neutral pH; requires pH > 12 to fully deprotonate. |
| Silica Gel Interaction | Strong | Irreversible binding to acidic silanols; normal phase is fundamentally incompatible without modifiers. |
| C18 Retention (Low pH) | Poor to Moderate | Exists in a highly polar dicationic state; requires ion-pairing agents (e.g., TFA). |
| C18 Retention (High pH) | Good | Monocationic/neutral equilibrium significantly improves retention and peak symmetry. |
Experimental Workflows & Methodologies
Methodology A: Strong Cation Exchange (SCX) "Catch-and-Release"
Mechanism: SCX resins contain benzenesulfonic acid functional groups (pKa < 1). The highly basic amidine quantitatively binds to the resin as a sulfonate salt. Neutral and acidic impurities are washed away. Elution is triggered by a strong base (ammonia) that outcompetes the amidine for the sulfonic acid sites, releasing the free base[2].
SCX Catch-and-Release Workflow for 4-(5-Methylpyridin-2-yl)benzimidamide.
Step-by-Step Protocol:
-
Conditioning: Wash the SCX cartridge (e.g., 5g resin for 500mg crude) with 3 Column Volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).
-
Loading: Dissolve the crude mixture in a minimum volume of DCM/MeOH (1:1 v/v) and load onto the cartridge. Apply gentle positive pressure.
-
Washing (Catch): Wash the cartridge with 5 CV of DCM, followed by 5 CV of MeOH.
-
Self-Validation Step: Analyze the wash fractions via LC-MS. The absence of the target mass confirms quantitative binding.
-
-
Elution (Release): Elute the target compound using 5 CV of[2].
-
Recovery: Concentrate the ammoniacal eluate under reduced pressure to yield the pure amidine as a free base.
Methodology B: High-pH Preparative Reverse-Phase HPLC
Mechanism: At low pH, the amidine is dicationic and elutes in the void volume. By raising the pH to 10.0 using ammonium hydroxide, the pyridine ring is neutralized, and the silanol groups on the C18 stationary phase are suppressed, drastically improving retention and peak shape[1].
Logical selection of RP-HPLC mobile phase pH for strongly basic amidines.
Step-by-Step Protocol:
-
Column Selection: Equip the system with a high-pH stable preparative C18 column (e.g., Waters XBridge Prep C18, 5μm , 19×50 mm)[1].
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Ammonium Hydroxide ( NH4OH ) or 10 mM Ammonium Bicarbonate ( NH4HCO3 ), adjusted to pH 10.0.
-
Solvent B: Acetonitrile with 0.1% Ammonium Hydroxide[1].
-
-
Gradient Elution: Run a gradient from 5% B to 100% B over 7-10 minutes at a flow rate of 20 mL/min.
-
Fraction Processing: Immediately pool the fractions containing the product and lyophilize (freeze-dry) to prevent base-catalyzed hydrolysis.
Troubleshooting & FAQs
Q1: Why am I seeing broad, tailing peaks on my C18 column even when using 0.1% TFA? A: While Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve retention, the amidine is so strongly basic that it still interacts with unendcapped or exposed silanols on older C18 columns. Actionable Fix: Switch to a fully endcapped, base-deactivated C18 column, or transition to a high-pH mobile phase (pH 10) to suppress silanol ionization entirely.
Q2: During the concentration of my HPLC fractions, my product degrades into a new mass corresponding to +1 Da (M+1). What is the mechanism? A: The amidine group is susceptible to hydrolysis, converting into the corresponding amide (which adds an oxygen and loses an NH , resulting in a net +1 Da mass shift). This reaction is accelerated in aqueous basic conditions over time. Actionable Fix: Do not leave aqueous fractions sitting on the bench. Immediately freeze-dry (lyophilize) the fractions, or extract the product into an organic solvent (e.g., Ethyl Acetate) immediately after collection.
Q3: The SCX catch-and-release yielded no product in the 2M ammonia wash. What went wrong? A: 4-(5-Methylpyridin-2-yl)benzimidamide is exceptionally basic. In some cases, 2M NH3 is insufficient to fully deprotonate the amidine and break the strong ionic bond with the sulfonic acid resin. Actionable Fix: Increase the eluent strength to 7M NH3 in MeOH, or add 1-5% Triethylamine (TEA) to the elution solvent to provide a stronger competing base.
Q4: I do not have access to a Prep-HPLC. Can I use normal-phase flash chromatography? A: Yes, but standard silica will irreversibly bind the amidine. Actionable Fix: You must use basic alumina instead of silica gel, or pre-treat standard silica gel by flushing the column with 5% Triethylamine (TEA) in Hexanes prior to loading. Use a highly polar, basic eluent system such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).
References
- Title: Inhibitors of AKT Activity (Patent WO2011077098A1)
-
Title: The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Overcoming false positives in 4-(5-Methylpyridin-2-yl)benzimidamide high-throughput screening
Technical Support Center: Navigating HTS Hit Validation
Introduction for the Researcher
High-Throughput Screening (HTS) is a cornerstone of modern hit identification, yet its speed and scale can introduce a significant challenge: the prevalence of false-positive hits.[1][2] These are compounds that appear active in a primary assay but achieve this effect through mechanisms unrelated to specific, desired target engagement. Pursuing these artifacts wastes considerable time and resources, delaying the progression of genuine chemical matter.[3][4]
This guide provides a comprehensive troubleshooting framework for researchers who have identified hits like 4-(5-Methylpyridin-2-yl)benzimidamide and need to rigorously validate their activity. While this compound may not be flagged by standard Pan-Assay Interference Compounds (PAINS) filters, its chemical properties warrant a systematic, evidence-based approach to rule out common assay artifacts.[5][6] We will move beyond simple re-testing and delve into the mechanistic assays required to build confidence in your hits and ensure the robust progression of your drug discovery program.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are critical for understanding and diagnosing false positives.
Q1: What are the most common mechanisms of false-positive activity in HTS?
A: False positives, often termed assay interference compounds (AICs), can arise from several distinct mechanisms.[7] It is crucial to understand that these effects are often reproducible and concentration-dependent, mimicking the behavior of true hits.[1] The primary categories are:
-
Compound Aggregation: Many organic molecules self-associate at micromolar concentrations to form colloidal aggregates.[8][9] These particles can sequester and denature the target protein, leading to non-specific inhibition. This is one of the most frequent causes of false positives in biochemical assays.[8][10]
-
Interference with Assay Technology: Compounds can directly interfere with the detection method. This includes autofluorescence or quenching in fluorescence-based assays, direct inhibition of reporter enzymes like luciferase, or disruption of proximity-based signals like FRET or BRET.[1][11][12]
-
Chemical Reactivity: Some compounds contain electrophilic moieties that can covalently modify the target protein, often through reaction with cysteine or lysine residues. Others may undergo redox cycling, producing reactive oxygen species like hydrogen peroxide that can damage the protein.[13][14]
-
Contaminants: The observed activity may not come from the compound itself, but from impurities, such as residual metals from synthesis (e.g., zinc) or organic byproducts.[4][14]
Q2: Does the 4-(5-Methylpyridin-2-yl)benzimidamide structure raise any immediate red flags?
A: A standard substructure search for PAINS motifs may not flag 4-(5-Methylpyridin-2-yl)benzimidamide.[5] However, a deeper analysis from a medicinal chemist's perspective suggests areas for careful investigation:
-
Potential for Aggregation: The molecule has a relatively planar, aromatic structure and moderate lipophilicity, which are features that can contribute to aggregation propensity.
-
Chelation: The arrangement of nitrogen atoms in the pyridine and benzimidamide rings could potentially chelate metal ions. If your assay relies on metal cofactors, this could be a source of interference.[4][7]
-
Photoreactivity/Fluorescence: Aromatic systems can sometimes interfere with light-based assay readouts.
The absence of a PAINS alert does not mean a compound is a true hit; it simply means it must be subjected to rigorous experimental validation.[6][15]
Q3: What is compound aggregation and how can it be controlled?
A: Compound aggregation is the process where small molecules self-associate in aqueous buffers to form colloidal particles, typically 50-1000 nm in diameter. These aggregates act like a separate phase, adsorbing proteins onto their surface and causing denaturation and loss of function, which appears as inhibition in an assay.[8][9]
The most effective way to control for and diagnose aggregation is by including a low concentration of a non-ionic detergent in the assay buffer.[10] Detergents like Triton X-100 or Tween-20, at concentrations above their critical micelle concentration (CMC), will disrupt the formation of these compound aggregates.[16][17] A true hit that binds specifically to a target's active site should show minimal change in potency in the presence of detergent, whereas an aggregator's apparent activity will be significantly attenuated or eliminated.[8][9]
Section 2: Troubleshooting Guide: A Step-by-Step Validation Cascade
This guide is designed to address common issues encountered after a primary screen. Follow this Q&A-based workflow to systematically triage your hits.
Problem 1: My primary screen yielded a high hit rate (>1%). How do I begin to triage these hits?
This scenario often points to a systematic assay artifact. Before investing in follow-up studies for individual compounds like 4-(5-Methylpyridin-2-yl)benzimidamide, it's crucial to assess the overall health of the assay.
Root Cause Analysis & Solution: A high hit rate is often caused by widespread, low-level interference. The first step is to run a "null" or "interference" assay.
Protocol: Target-Independent Counter-Screen
-
Assay Composition: Prepare your standard assay buffer and include all detection reagents (e.g., fluorescent substrate, luciferase, detection antibody).
-
Omit the Target: Crucially, do not add your target protein/enzyme .
-
Screen Hits: Screen your primary hits, including 4-(5-Methylpyridin-2-yl)benzimidamide, in this target-independent format.
-
Analysis: Any compound that registers as "active" in this setup is directly interfering with your assay's detection system.[14][18] These are definitive false positives and should be immediately eliminated from further consideration.
Problem 2: My hit, 4-(5-Methylpyridin-2-yl)benzimidamide, was confirmed with a fresh sample but its activity seems weak or inconsistent. How can I be sure it's not an aggregator?
Inconsistent potency, steep dose-response curves (Hill slope > 1.5), or IC50 values that shift depending on the protein concentration are classic hallmarks of aggregation-based inhibition.[8][14]
Root Cause Analysis & Solution: The most reliable method to diagnose aggregation is to test the compound's sensitivity to non-ionic detergents.
Protocol: Detergent-Based Aggregation Counter-Screen
-
Prepare Parallel Assays: Set up two parallel sets of your primary biochemical assay.
-
Condition A (Control): Your standard assay buffer.
-
Condition B (Test): Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[8]
-
-
Generate Dose-Response Curves: Test 4-(5-Methylpyridin-2-yl)benzimidamide and a known aggregating control compound across a full dose-response range in both conditions.
-
Data Analysis & Interpretation:
-
True Hit: The IC50 value will remain relatively constant between Condition A and Condition B (less than a 3-fold shift is a good rule of thumb).
-
Aggregator: The IC50 value will show a significant rightward shift (loss of potency) or the activity will be completely abolished in the presence of detergent (Condition B).[9]
-
Table 1: Example Data for Aggregation Counter-Screen
| Compound | Assay Condition | Apparent IC50 (µM) | Interpretation |
|---|---|---|---|
| 4-(5-Methylpyridin-2-yl)benzimidamide | Standard Buffer | 2.5 | - |
| Buffer + 0.01% Triton X-100 | > 50 | Likely Aggregator | |
| Validated True Hit (Control) | Standard Buffer | 1.2 | - |
| | Buffer + 0.01% Triton X-100 | 1.5 | True Hit (No significant shift) |
Problem 3: My hit is not an aggregator and doesn't interfere with the assay technology. How do I definitively prove it binds to my target?
This is the final and most important step: demonstrating direct physical interaction between the compound and the target protein. This is best accomplished using biophysical methods, which provide an orthogonal readout based on different physical principles than the primary activity assay.[19][20]
Root Cause Analysis & Solution: An orthogonal biophysical assay confirms target engagement, ruling out artifacts that may arise from complex interactions in the primary assay (e.g., interference with a cofactor).[21] A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput, cost-effective method for this purpose.[21][22]
Principle of TSA: Most proteins unfold (melt) at a characteristic temperature (Tm). The binding of a specific ligand stabilizes the protein structure, resulting in an increase in its Tm.
Protocol: Thermal Shift Assay (TSA/DSF) for Target Engagement
-
Reagent Preparation:
-
Prepare a solution of your purified target protein (typically 2-5 µM) in a suitable buffer.
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Prepare a serial dilution of 4-(5-Methylpyridin-2-yl)benzimidamide.
-
-
Assay Setup: In a qPCR plate, combine the protein, dye, and either the compound or a vehicle control (e.g., DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to slowly ramp the temperature (e.g., from 25°C to 95°C), measuring fluorescence at each step.
-
Data Analysis & Interpretation:
-
As the protein unfolds, the dye will bind, causing an increase in fluorescence.
-
Plot fluorescence versus temperature to generate a melt curve. The midpoint of the transition is the Tm.
-
A ΔTm > 2°C in the presence of the compound compared to the vehicle control is strong evidence of direct binding and target engagement.[22][23]
-
Section 3: Recommended Hit Triage & Validation Workflow
To ensure that only high-quality, validated hits are progressed, a tiered approach is essential. This workflow minimizes wasted effort on artifacts by systematically increasing the burden of proof at each stage.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. m.youtube.com [m.youtube.com]
- 16. espace.inrs.ca [espace.inrs.ca]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
Technical Support Center: 4-(5-Methylpyridin-2-yl)benzimidamide Handling & Storage
Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers lose critical assay data due to the silent degradation of specialized small molecules. 4-(5-Methylpyridin-2-yl)benzimidamide contains a highly reactive benzimidamide (benzamidine) moiety. While this functional group is a potent arginine mimetic essential for serine protease inhibition, it is inherently susceptible to nucleophilic attack and oxidative damage[1].
This guide provides field-proven, self-validating protocols to maximize the shelf life and preserve the structural integrity of your compound.
Quantitative Data: Ideal Storage Parameters
To prevent degradation, storage conditions must be tailored to the compound's physical state. Below is the quantitative baseline for maximizing the shelf life of 4-(5-Methylpyridin-2-yl)benzimidamide.
Table 1: Ideal Storage Parameters for 4-(5-Methylpyridin-2-yl)benzimidamide
| State | Solvent / Environment | Optimal Temperature | Shelf Life | Critical Risk Factor |
| Solid (Powder) | Desiccated, Inert Gas (Ar/N₂) | -20°C | 2–3 Years | Hygroscopicity[2] |
| Stock Solution | Anhydrous DMSO | -80°C | 6 Months | Freeze-Thaw Cycles |
| Working Aliquot | Acidic/Neutral Buffer (pH < 7.0) | 4°C | < 12 Hours | Amidine Hydrolysis[1] |
| Working Aliquot | Basic Buffer (pH > 8.0) | Room Temp | < 2 Hours | Rapid Hydrolysis[3] |
Troubleshooting Guides & FAQs
Q1: Why did my 4-(5-Methylpyridin-2-yl)benzimidamide solution lose inhibitory activity over the weekend? Causality: The benzimidamide group is highly susceptible to hydrolysis in aqueous environments. At basic pH (>7.0), the hydroxide ion (HO⁻) acts as a strong nucleophile, attacking the carbon atom of the amidine group[1]. This forms a tetrahedral intermediate that irreversibly collapses into an inactive primary amide and ammonia[3]. Solution: Always buffer aqueous working solutions to slightly acidic or neutral conditions (pH 5.0–6.5) if your assay permits. Never store aqueous working solutions at room temperature or 4°C for more than 12 hours.
Q2: Can I store aqueous aliquots at -20°C for long-term use? Causality: While -20°C slows kinetic reactions, standard laboratory freezers undergo auto-defrost cycles that cause micro-fluctuations in temperature. Furthermore, as an aqueous solution freezes, pure water crystallizes first, concentrating the buffer salts in the remaining liquid phase. If using phosphate buffers, this concentration effect causes drastic, localized pH shifts (often spiking by up to 2 pH units), accelerating amidine hydrolysis even in a frozen state. Solution: Snap-freeze aliquots in liquid nitrogen to prevent slow crystallization and solute concentration, then store strictly at -80°C. Alternatively, store stock solutions in anhydrous DMSO to avoid the aqueous hydrolysis pathway entirely.
Q3: My lyophilized powder has become clumpy and difficult to weigh. What happened? Causality: Benzamidine derivatives, particularly when formulated as salts, are highly hygroscopic[2]. When a cold vial is opened, ambient room moisture immediately condenses on the powder. This absorbed water creates a localized micro-environment where hydrolysis begins in the solid state. Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 to 60 minutes before opening.
Experimental Protocols: Self-Validating Reconstitution
To ensure trustworthiness in your assays, do not assume your stock solution is intact. The following protocol integrates a self-validating LC-MS check to guarantee compound integrity.
Objective: Create a verified, stable stock solution that prevents oxidative and hydrolytic degradation.
-
Thermal Equilibration: Place the sealed compound vial in a desiccator at room temperature for 60 minutes prior to opening.
-
Causality: Prevents atmospheric condensation on the hygroscopic powder.
-
-
Solvent Degassing: Use anhydrous DMSO or sterile, degassed water.
-
Causality: Benzamidines are sensitive to oxidation. Degassing removes dissolved oxygen.
-
-
Reconstitution & Aliquoting: Dissolve the powder to your desired stock concentration (e.g., 10 mM). Immediately divide into single-use aliquots (10–50 µL) in low-bind microcentrifuge tubes.
-
Inert Gas Overlay: Gently blow Argon or Nitrogen gas over the open tubes for 3 seconds before capping.
-
Causality: Displaces oxygen-rich ambient air, preventing oxidative degradation during long-term storage.
-
-
Snap-Freezing: Submerge the sealed tubes in liquid nitrogen for 30 seconds, then transfer immediately to a -80°C freezer.
-
Self-Validation (LC-MS Check): Before utilizing the stock for critical assays, run a 1 µL sample on an LC-MS. Verify the presence of the intact parent mass.
-
Validation Logic: Hydrolysis of an amidine to an amide results in the loss of an NH group and the gain of an Oxygen atom, yielding a net mass shift of exactly +1 Da . The absence of a [M+1] peak confirms the structural integrity of your batch.
-
Visualization: Degradation & Storage Workflow
Degradation pathways and optimized storage workflow for benzimidamide derivatives.
References
-
An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions. Benchchem. 1
-
Benzamidine =99 206752-36-5. Sigma-Aldrich.
-
Benzamidine hydrochloride hydrate | 206752-36-5. ChemicalBook. 2
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. 3
Sources
Validation of 4-(5-Methylpyridin-2-yl)benzimidamide Binding: A Comparative Guide to SPR and Orthogonal Techniques
The validation of small molecule interactions with target proteins is a critical bottleneck in drug discovery. For compounds bearing highly basic moieties—such as 4-(5-Methylpyridin-2-yl)benzimidamide —evaluating binding kinetics requires a nuanced approach. Benzimidamides are classic pharmacophores that typically target the S1 pocket of serine proteases (e.g., thrombin, factor Xa, and kallikreins), forming critical bidentate salt bridges with conserved aspartate residues[1].
While endpoint assays can confirm inhibition, they fail to describe the dynamic nature of the interaction. Surface Plasmon Resonance (SPR) has emerged as the gold standard for validating the reversible binding mechanisms and sub-nanomolar affinities of benzimidamide and benzamide derivatives[1][2].
This guide provides an authoritative, self-validating framework for analyzing 4-(5-Methylpyridin-2-yl)benzimidamide using SPR, while objectively comparing it against orthogonal biophysical techniques like Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).
The Biophysical Challenge of Benzimidamides
The structural anatomy of 4-(5-Methylpyridin-2-yl)benzimidamide presents two distinct challenges for label-free biophysical assays:
-
High Basicity: The amidine group is protonated at physiological pH (pKa ~11). When using standard SPR sensor chips (like the CM5, which features a negatively charged carboxymethyl dextran matrix), this basicity frequently drives electrostatic non-specific binding (NSB).
-
Low Molecular Weight: Small molecules generate inherently low SPR signals (often <20 Response Units). This necessitates high-density target immobilization and rigorous solvent correction due to the use of DMSO as a vehicle.
To navigate these challenges, the experimental design must prioritize matrix selection, buffer optimization, and rigorous control channels.
Orthogonal Validation Strategy for Small Molecule Hit Confirmation.
Comparative Analysis: SPR vs. Alternatives
To objectively evaluate the performance of SPR for this specific compound, we must compare it to the two leading orthogonal techniques: ITC and MST. No single technique is infallible; a robust drug development pipeline utilizes them synergistically.
Table 1: Performance Comparison for Benzimidamide Binding Validation
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Primary Output | Kinetics ( ka , kd ) & Affinity ( KD ) | Thermodynamics ( ΔH , ΔS ) & Affinity ( KD ) | Affinity ( KD ) |
| Phase | Solid-phase (Immobilized Target) | Solution-phase | Solution-phase |
| Sample Consumption | Low (~1-5 µg protein per chip) | High (~1-2 mg protein per run) | Very Low (<1 µg protein per run) |
| Throughput | High (384-well plate compatibility) | Low (1-2 hours per interaction) | Medium (Capillary-based) |
| Matrix Interference | High risk (Electrostatic NSB on dextran) | None (Label-free, matrix-free) | Low (Requires fluorescent labeling) |
| DMSO Tolerance | Requires strict calibration curves | Tolerates up to 5-10% (requires matching) | Highly tolerant |
Verdict: SPR is the superior choice for initial kinetic profiling and high-throughput validation of benzimidamide derivatives[2]. However, if electrostatic NSB on the SPR chip cannot be mitigated, MST serves as the ideal solution-phase rescue technique, while ITC provides the ultimate thermodynamic confirmation of the hydrogen-bonding network.
Self-Validating SPR Protocol for 4-(5-Methylpyridin-2-yl)benzimidamide
This methodology is engineered specifically for basic small molecules, incorporating internal controls to guarantee data integrity.
SPR Workflow for Small Molecule Binding Validation.
Step 1: Target Immobilization & Surface Preparation
-
Action: Immobilize the target serine protease onto a CM5 sensor chip (or a PEG-based chip if baseline NSB is severe) using standard EDC/NHS amine coupling. Aim for an immobilization level of 3,000–5,000 RU to ensure a theoretical maximum response ( Rmax ) of ~20-30 RU for the small molecule.
-
Causality: Amine coupling forms stable amide bonds with primary amines on the protein. The high density is mathematically required because the SPR signal is directly proportional to the molecular weight ratio of the analyte to the ligand.
-
Self-Validation System: Activate a reference channel (Fc1) with EDC/NHS and immediately block it with ethanolamine without injecting the protein. Subtracting the Fc1 signal from the active channel (Fc2) isolates the specific binding signal and controls for matrix interactions.
Step 2: Buffer Optimization & DMSO Calibration
-
Action: Prepare a running buffer of PBS-P+ supplemented with 300 mM NaCl and 3% DMSO. Run an 8-point solvent correction curve ranging from 2.5% to 3.8% DMSO prior to analyte injection.
-
Causality: The elevated salt concentration (300 mM vs standard 150 mM) shields the electrostatic attraction between the positively charged amidine group of 4-(5-Methylpyridin-2-yl)benzimidamide and the negatively charged dextran matrix. Because the compound requires DMSO for solubility, and DMSO has a massive refractive index, even a 0.01% mismatch between the sample and running buffer will cause a bulk shift that eclipses the true binding signal.
-
Self-Validation System: Inject buffer blanks before and after the calibration curve. If the blanks do not align at the zero-point of the calibration model, the system is not equilibrated, and the run must be paused.
Step 3: Multi-Cycle Kinetic Assay
-
Action: Prepare a 2-fold dilution series of 4-(5-Methylpyridin-2-yl)benzimidamide (e.g., 1.56 nM to 100 nM) in the exact running buffer. Inject at a high flow rate of 50 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
-
Causality: A high flow rate minimizes Mass Transport Limitation (MTL). If the flow rate is too slow, the compound binds faster than it can be delivered to the surface, resulting in artificially slow, diffusion-limited kinetics.
-
Self-Validation System:
-
Double Referencing: Include zero-concentration (buffer only) injections. Subtracting these from the analyte curves removes systematic baseline drift.
-
Positive Control: Inject a known standard (e.g., benzamidine or a validated sub-nanomolar inhibitor[2]) to confirm the active fraction of the immobilized protein remains viable throughout the assay.
-
Step 4: Data Processing
-
Action: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka ), dissociation rate ( kd ), and equilibrium dissociation constant ( KD ).
-
Causality: Benzimidamides typically exhibit fast-on/fast-off kinetics consistent with a reversible mechanism of action[1]. If the χ2 value of the fit is high, or if the residuals show systematic deviation, it indicates either NSB, aggregation, or a complex binding mechanism requiring a different mathematical model.
Conclusion
Validating the binding of 4-(5-Methylpyridin-2-yl)benzimidamide requires navigating the inherent basicity of the amidine pharmacophore. While ITC and MST provide excellent orthogonal confirmation, SPR remains the most powerful tool for extracting the kinetic rates ( ka , kd ) that dictate in vivo efficacy. By utilizing high-salt buffers to suppress electrostatic NSB, rigorous DMSO calibration, and double-referencing, researchers can transform raw SPR data into a highly trustworthy, self-validating kinetic profile.
Sources
A Researcher's Guide to Ensuring Reproducibility in Kinase Assays: A Comparative Analysis Focused on ALK5 Inhibition
For researchers, scientists, and drug development professionals, the pursuit of robust and reproducible data is paramount. In the realm of enzyme kinetics and inhibitor screening, the reliability of an assay can dictate the trajectory of a research program. This guide provides an in-depth technical analysis of the reproducibility of enzymatic assays, with a specific focus on the inhibition of Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), a key therapeutic target in fibrosis and oncology.
While the specific compound 4-(5-Methylpyridin-2-yl)benzimidamide is structurally related to known serine protease inhibitors due to its benzamidine moiety, recent and more specific evidence points towards potent inhibition of serine/threonine kinases like ALK5 by structurally similar compounds. A notable example is EW-7197 (also known as Vactosertib), a highly potent and selective ALK5 inhibitor.[1][2][3] This guide will therefore pivot to the well-documented enzymatic assays for ALK5, using the context of EW-7197 to explore the nuances of assay selection and the critical factors that govern reproducibility.
The Central Role of ALK5 in Disease and Drug Discovery
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[4][5] Dysregulation of this pathway is a hallmark of various diseases. ALK5, a transmembrane serine/threonine kinase, is the principal type I receptor for TGF-β. Upon activation, it phosphorylates downstream targets, primarily SMAD2 and SMAD3, initiating a signaling cascade that alters gene expression.[5][6] Consequently, inhibiting ALK5 is a promising therapeutic strategy, and the development of reliable assays to screen for and characterize ALK5 inhibitors is of significant interest.
Core Principles of a Reproducible Kinase Assay
A reproducible enzymatic assay is a self-validating system. The keys to achieving this lie in careful optimization and an understanding of the potential pitfalls.[7] Critical factors include:
-
Reagent Quality and Consistency: The purity of the enzyme, substrate, and ATP can significantly impact reaction kinetics. Lot-to-lot variability in reagents is a common source of irreproducibility.[8]
-
Assay Conditions: Maintaining optimal and consistent pH, temperature, and buffer composition is crucial.
-
Substrate Consumption: For accurate kinetic analysis, it is recommended to operate within a linear range, typically where less than 10-20% of the substrate is consumed.[7]
-
Compound Interference: Test compounds can interfere with the assay readout through various mechanisms, such as autofluorescence, light quenching, or non-specific inhibition, leading to false positives or negatives.[8]
Comparative Analysis of ALK5 Assay Methodologies
The choice of assay technology is a critical decision that influences sensitivity, throughput, cost, and potential for interference.[9] Here, we compare three common methodologies used to assess ALK5 inhibition.
Methodology Comparison
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) to a substrate.[10][11] | "Gold standard" for direct measurement of kinase activity, high sensitivity, and not prone to optical interference.[11] | Requires handling of radioactive materials, generates hazardous waste, and has lower throughput.[11] |
| Luminescence-Based (ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal.[6][11] | High sensitivity, high throughput, non-radioactive, and universal for any kinase.[11] | Susceptible to interference from compounds that inhibit luciferase; indirect measurement of kinase activity.[7][10] |
| Cell-Based Luciferase Reporter Assay | Measures the transcriptional activity of SMADs in response to TGF-β signaling in cells transfected with a luciferase reporter gene driven by a SMAD-responsive promoter.[2][5] | Provides a more physiologically relevant assessment of inhibitor activity in a cellular context. | Indirect measure of kinase activity, susceptible to off-target effects of the compound, and more complex protocol. |
Performance Data for the ALK5 Inhibitor EW-7197
The reported IC50 values for EW-7197 vary depending on the assay format, highlighting the importance of considering the experimental context when comparing inhibitor potencies.
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Reference |
| EW-7197 (Vactosertib) | Radiometric | Casein | 7 - 9.67 | [12] |
| EW-7197 (Vactosertib) | Kinase Assay | Not Specified | 11 - 12.9 | [12][13] |
| EW-7197 (Vactosertib) | Luciferase Reporter (4T1 cells) | Endogenous | 12.1 | [1][12] |
| EW-7197 (Vactosertib) | Luciferase Reporter (HaCaT cells) | Endogenous | 16.5 | [1] |
Experimental Protocols
Detailed Protocol: Luminescence-Based ALK5 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and provides a robust method for determining the in vitro potency of ALK5 inhibitors.[4][6][14]
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase substrate (e.g., casein or a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., EW-7197)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase assay buffer. The final DMSO concentration should not exceed 1%.[6]
-
Add the diluted inhibitor or vehicle control to the wells of the 384-well plate.
-
Add the ALK5 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 45 minutes.[4]
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for another 30-45 minutes.[4][14]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.
Visualizing the Workflow and Underlying Biology
To further clarify the experimental process and the biological context, the following diagrams are provided.
ALK5 Inhibition Assay Workflow
Caption: Workflow for a luminescence-based ALK5 kinase assay.
Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the canonical TGF-β signaling pathway by an ALK5 inhibitor.
Conclusion: A Framework for Rigorous and Reproducible Results
Ensuring the reproducibility of enzymatic assay results for kinase inhibitors like those targeting ALK5 requires a multi-faceted approach. It begins with a deep understanding of the underlying biology and the mechanism of action of the inhibitors. A critical evaluation of the available assay technologies is essential, weighing the advantages and disadvantages of methods such as radiometric, luminescence, and cell-based assays in the context of the specific research question.
References
- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
- PubMed. (2009, December 15). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity.
- BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit.
- SignalChem. TGFβR1 (ALK5), Active.
- BellBrook Labs. (2026, March 12). Why Kinase Assays Fail in Screening (and How to Fix Them).
- BenchChem. (2026). A Comparative Guide to Alternative ALK5 Inhibitors for Researchers.
- BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit.
- PubMed. (2002, June 15). Comparison of assay technologies for a tyrosine kinase assay generates different results in high throughput screening.
- BioCrick. EW-7197 | CAS:1352608-82-2 | Selective inhibitor of TGF-β type I receptor kinase.
-
ACS Publications. (2014, May 2). Discovery of N-((4-([10][15]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. Retrieved from ACS Publications website.
- MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Selleck Chemicals. Vactosertib (TEW-7197) | ALK5 Inhibitor | CAS 1352608-82-2.
- MedchemExpress. Vactosertib (EW-7197) | ALK5 Inhibitor.
- BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
- BenchChem. (2025). ALK5-IN-10 Specificity Analysis: A Comparative Guide for Researchers.
- American Association for Cancer Research. (2014, July 6). EW-7197, a Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis.
- ACS Publications. (2002, January 30). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5).
- PubMed. (2008, July 15). Alternative assay formats to identify diverse inhibitors of protein kinases.
- BenchChem. (2025). Unveiling TGF-beta Dependent Transcription: A Technical Guide to the Application of ALK5 Inhibitors.
- PMC. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) -.
- International Union of Crystallography. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.
- MDPI. (2019, November 1). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.
- Cayman Chemical. EW-7197 (Vactosertib, CAS Number: 1352608-82-2).
- MDPI. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR).
- BenchChem. Application Notes and Protocols: Synthesis of N-(4-methylpyridin-2-yl)acetamide.
- eLife. (2014, December 10). Registered report: Widespread potential for growth factor-driven resistance to anticancer kinase inhibitors.
- Ewha Womans University. Discovery of an ALK5 inhibitor, EW-7197 as cancer immunotherapeutic/antifibrotic agent.
- Google Patents. EP2476677A1 - Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives.
- ACS Publications. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
- Inxight Drugs. VACTOSERTIB. Retrieved from Inxight Drugs website. Drugs. VACTOSERTIB.
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Thermodynamic Validation of 4-(5-Methylpyridin-2-yl)benzimidamide Binding via Isothermal Titration Calorimetry: A Comparative Guide
As drug discovery paradigms shift from mere affinity-driven screening to thermodynamic optimization, the validation of structural fragments requires rigorous biophysical profiling. 4-(5-Methylpyridin-2-yl)benzimidamide is a classic pharmacophore motif—a benzimidamide (benzamidine) derivative—that typically targets the S1 specificity pocket of trypsin-like serine proteases (e.g., thrombin, factor Xa, urokinase-type plasminogen activator).
While primary screens can identify binding, they cannot explain how a molecule binds. As a Senior Application Scientist, I approach lead optimization not just by asking "Does it bind?" but "What drives the binding?" This guide objectively compares Isothermal Titration Calorimetry (ITC) against orthogonal techniques and provides a self-validating protocol for the thermodynamic profiling of 4-(5-Methylpyridin-2-yl)benzimidamide.
The Causality of Thermodynamic Profiling: Why ITC?
To optimize a benzimidamide derivative, medicinal chemists must differentiate between specific, directional interactions (hydrogen bonding) and non-specific interactions (hydrophobic collapse). The amidine group of 4-(5-Methylpyridin-2-yl)benzimidamide is designed to form a critical bidentate salt bridge with the highly conserved Asp189 residue at the bottom of the protease S1 pocket.
As highlighted in [1], ITC is an in situ, non-destructive method that directly determines the affinity and thermodynamic signature of drug-receptor interactions without requiring chemical labels. While Surface Plasmon Resonance (SPR) provides kinetic data ( kon , koff ) and Differential Scanning Fluorimetry (DSF) offers thermal stabilization metrics ( ΔTm ), only ITC directly measures the enthalpy ( ΔH ) of binding.
The binding of benzimidamide derivatives is heavily dependent on the displacement of ordered water molecules and the formation of this salt bridge, a process whose strongly exothermic signature is best captured by ITC, as detailed in [2].
Table 1: Comparative Matrix of Biophysical Validation Techniques
| Technique | Primary Output | Label-Free? | Measures Enthalpy? | Strengths for Benzimidamides | Limitations |
| ITC | Kd , ΔH , ΔS , n | Yes | Yes (Direct) | Distinguishes specific H-bonding from hydrophobic collapse. | High sample consumption; low throughput. |
| SPR | Kd , kon , koff | Yes | No (Requires van 't Hoff) | High throughput; reveals residence time and binding kinetics. | Fast off-rates of small fragments can be difficult to fit. |
| DSF (TSA) | ΔTm | No (Dye needed) | No | Extremely high throughput; minimal protein required. | Prone to false positives; no direct affinity ( Kd ) measurement. |
Orthogonal Validation Strategy
To prevent artifactual data from misleading a drug development program, 4-(5-Methylpyridin-2-yl)benzimidamide should be validated through an orthogonal pipeline. DSF triages non-binders, SPR confirms the kinetic envelope, and ITC provides the thermodynamic blueprint for rational structure-based drug design (SBDD).
Orthogonal hit-to-lead validation workflow for benzimidamide derivatives.
Self-Validating ITC Protocol for 4-(5-Methylpyridin-2-yl)benzimidamide
A robust ITC experiment is a closed, self-validating system. Any mismatch in buffer composition or instrument calibration will generate massive heats of dilution or ionization, completely masking the micro-calorie heat of the ligand binding. To ensure the precision of these thermodynamic measurements, rigorous instrument calibration using standard reactions is a mandatory self-validating step, as established in [3].
Step-by-Step Methodology
Step 1: Instrument Calibration & Baseline Validation
-
Action: Perform a water-into-water titration followed by a standard chemical reaction (e.g., BaCl₂ titrated into 18-crown-6 ether).
-
Causality: This proves the calorimeter's cell constant is accurate and the injection syringe is free of micro-bubbles or blockages. If the standard reaction does not yield the literature ΔH value, the instrument requires maintenance.
Step 2: Absolute Buffer Matching
-
Action: Dialyze the target serine protease (e.g., Trypsin or uPA) exhaustively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve the 4-(5-Methylpyridin-2-yl)benzimidamide powder.
-
Causality: Benzimidamides are basic. If the ligand is dissolved in a buffer with even a 0.05 pH unit difference from the protein, the heat of buffer ionization upon injection will dwarf the heat of binding.
Step 3: Concentration Optimization (The c -value)
-
Action: Load the target protein into the sample cell at 30–50 μM . Load 4-(5-Methylpyridin-2-yl)benzimidamide into the injection syringe at 300–500 μM (roughly 10x the protein concentration).
-
Causality: The shape of the binding isotherm is dictated by the c -value ( c=n×[Protein]/Kd ). For a reliable fit of Kd and ΔH , the c -value must fall between 10 and 100. Given that benzimidamide fragments typically exhibit low micromolar affinity, a 50 μM cell concentration ensures an optimal sigmoidal curve.
Step 4: The Control Titration (Heat of Dilution)
-
Action: Titrate the ligand (syringe) into the bare dialysate buffer (cell) under identical experimental conditions (e.g., 19 injections of 2 μL at 25°C).
-
Causality: Small molecules often de-aggregate or interact with solvent upon dilution, generating heat. This control data must be subtracted from the raw protein-ligand titration data to isolate the true heat of binding.
Logical Derivation of Thermodynamic Data
The power of ITC lies in its ability to extract a complete thermodynamic profile from a single experiment. The relationship between the raw heat rate and the final Gibbs free energy ( ΔG ) follows a strict mathematical causality.
Logical derivation of thermodynamic parameters from raw ITC data.
Table 2: Representative Thermodynamic and Kinetic Profiling Data
Note: The following data represents a typical high-quality profile for a benzimidamide derivative binding to a model serine protease, demonstrating the synthesis of orthogonal techniques.
| Parameter | Value | Technique | Mechanistic Implication |
| Affinity ( Kd ) | 1.2 μM | ITC / SPR | High-affinity fragment binding to the S1 pocket. |
| Enthalpy ( ΔH ) | -8.5 kcal/mol | ITC | Strongly exothermic; indicates optimal bidentate salt bridge formation with Asp189. |
| Entropy ( −TΔS ) | -0.2 kcal/mol | ITC | Minor entropic penalty; suggests minimal conformational restriction upon binding. |
| Stoichiometry ( n ) | 0.98 | ITC | 1:1 binding ratio; confirms specific pocket engagement without compound aggregation. |
| Association ( kon ) | 4.5×105M−1s−1 | SPR | Rapid target engagement typical of rigid, solvent-exposed fragments. |
| Thermal Shift ( ΔTm ) | +4.2 °C | DSF | Significant stabilization of the folded protease state. |
Conclusion
For molecules like 4-(5-Methylpyridin-2-yl)benzimidamide, relying solely on IC50 or Kd values leaves medicinal chemists blind to the underlying binding mechanics. By employing Isothermal Titration Calorimetry as the definitive validation tool, researchers can confirm that the affinity is driven by the intended enthalpic interactions (the Asp189 salt bridge) rather than spurious hydrophobic effects. When executed with rigorous buffer matching and proper controls, ITC transforms a simple binding event into a comprehensive, actionable structural roadmap.
References
-
Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction. Journal of Pharmaceutical Analysis.[Link]
-
Intriguing role of water in protein-ligand binding studied by neutron crystallography on trypsin complexes. Nature Communications.[Link]
-
Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. International Journal of Molecular Sciences.[Link]
Comparing cross-coupling synthesis routes for 4-(5-Methylpyridin-2-yl)benzimidamide
The synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide presents a classic challenge in medicinal chemistry: the efficient construction of a sterically and electronically demanding biaryl axis, followed by the delicate transformation of a nitrile into a highly polar amidine pharmacophore. Pyridylbenzimidamides are privileged structures, frequently serving as critical binding motifs in serine protease inhibitors (such as Factor Xa and direct thrombin inhibitors) due to their ability to form robust bidentate salt bridges within the S1 specificity pocket of the target enzymes.
This technical guide objectively compares the two most viable cross-coupling strategies for constructing the biaryl precursor—Suzuki-Miyaura versus Negishi coupling—and details the subsequent downstream functionalization via the Pinner reaction .
Retrosynthetic Strategy & Workflow
The retrosynthetic disconnection of 4-(5-Methylpyridin-2-yl)benzimidamide logically cleaves the molecule into two primary stages:
-
Amidine Formation: The terminal benzimidamide is derived from a biaryl nitrile precursor via a Pinner reaction.
-
C–C Bond Formation: The biaryl nitrile is constructed by cross-coupling a 4-cyanophenyl organometallic species with 2-bromo-5-methylpyridine.
Synthetic workflows for 4-(5-Methylpyridin-2-yl)benzimidamide via cross-coupling.
Part 1: Biaryl Construction – Suzuki-Miyaura vs. Negishi Coupling
The formation of the biaryl bond is the most critical step in this synthesis. While both Suzuki and Negishi couplings rely on a Palladium(0)/Palladium(II) catalytic cycle (oxidative addition, transmetalation, reductive elimination), they differ drastically in the transmetalation step due to the nature of the organometallic nucleophile[1].
Route A: Suzuki-Miyaura Coupling (The Industry Standard)
The Suzuki-Miyaura reaction utilizes 4-cyanophenylboronic acid. Boronic acids are highly stable, non-toxic, and tolerate a wide array of functional groups, including the unprotected cyano group[2]. However, boron is relatively electronegative, making the transmetalation step kinetically slow. To overcome this, an inorganic base (e.g., K₂CO₃) is strictly required to quaternize the boron atom, forming a highly nucleophilic boronate complex that readily transfers the aryl group to the Palladium center.
Self-Validating Experimental Protocol:
-
Reagent Assembly: To a Schlenk flask, add 4-cyanophenylboronic acid (1.2 equiv), 2-bromo-5-methylpyridine (1.0 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Degassing (Critical Causality): Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H₂O. Causality: The biphasic solvent ensures dissolution of both the organic substrates and the inorganic base. Sparge the mixture with N₂ gas for 15 minutes. Failure to remove dissolved O₂ will result in the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes, stalling the catalytic cycle.
-
Reaction Execution: Heat the mixture to 90 °C for 12–18 hours. The solution will transition from a bright yellow to a dark red/brown, indicating the generation of the active Pd(0) species.
-
Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active 2-bromo-5-methylpyridine spot confirms completion. Cool to room temperature, partition with EtOAc and water, dry the organic layer over Na₂SO₄, and purify via flash column chromatography to yield 4-(5-methylpyridin-2-yl)benzonitrile[2].
Route B: Negishi Coupling (The High-Reactivity Alternative)
The Negishi coupling employs 4-cyanophenylzinc bromide. Organozinc reagents are highly polarized and possess exceptional nucleophilicity. This results in a transmetalation step that is orders of magnitude faster than that of boronic acids, often driving the reaction to completion in a fraction of the time[1]. However, this reactivity comes at the cost of extreme moisture sensitivity.
Self-Validating Experimental Protocol:
-
Organozinc Preparation: Under a strict Argon atmosphere, prepare 4-cyanophenylzinc bromide (1.5 equiv) in anhydrous THF (typically via the insertion of Rieke zinc into 4-bromobenzonitrile). Causality: The presence of even trace water will instantly protonate the organozinc reagent, yielding benzonitrile as a dead-end byproduct.
-
Coupling Execution: To the organozinc solution, add 2-bromo-5-methylpyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). Heat to 65 °C for 2–4 hours.
-
Validation & Workup: The reaction is complete when a fine black precipitate (Palladium black) begins to form, signaling that the organozinc has been consumed and the catalyst is precipitating out of the catalytic cycle. Quench carefully with saturated aqueous NH₄Cl to safely destroy excess zinc reagent, extract with EtOAc, and purify.
Quantitative Performance Comparison
| Parameter | Route A: Suzuki-Miyaura | Route B: Negishi |
| Typical Yield (Biaryl) | 75% – 85% | 80% – 90% |
| Reaction Time | 12 – 18 hours | 2 – 4 hours |
| Moisture Sensitivity | Low (Requires aqueous base) | Extremely High (Strict anhydrous) |
| Functional Group Tolerance | Excellent (Cyano group is stable) | Moderate (Zinc is sensitive to acidic protons) |
| Scalability | High (Preferred for process scale) | Moderate (Exothermic organometallic prep) |
Part 2: Amidine Synthesis via the Pinner Reaction
Once the 4-(5-methylpyridin-2-yl)benzonitrile intermediate is isolated, the cyano group must be converted to a benzimidamide. The most robust method for this transformation is the Pinner reaction , a two-step sequence involving the acid-catalyzed formation of an imidate ester, followed by nucleophilic displacement with ammonia[3].
Mechanistic Rationale
The cyano carbon is inherently electrophilic, but not sufficiently so to react directly with a weak nucleophile like ammonia at room temperature. The Pinner reaction solves this by using anhydrous hydrogen chloride to protonate the nitrile nitrogen, drastically increasing the electrophilicity of the adjacent carbon. Attack by ethanol yields a stable ethyl imidate hydrochloride (the "Pinner salt"). In the second step, ammonia attacks the imidate carbon, forming a tetrahedral intermediate that collapses to expel ethanol, yielding the highly resonance-stabilized amidinium ion[4].
Mechanism of the Pinner reaction converting biaryl nitrile to benzimidamide.
Self-Validating Experimental Protocol:
-
Imidate Formation (Pinner Salt): Dissolve 4-(5-methylpyridin-2-yl)benzonitrile in anhydrous ethanol (3 volumes) in a flask equipped with a gas dispersion tube. Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas through the solution until saturation is achieved.
-
Causality: Absolute anhydrous conditions are mandatory. If moisture is present, the highly reactive protonated nitrile will undergo hydrolysis to form a primary amide, a highly stable byproduct that will halt the synthesis[3].
-
Validation: Seal the flask and stir at room temperature for 24 hours. The successful formation of the ethyl benzimidate hydrochloride is visually confirmed by the precipitation of a dense, white crystalline solid from the ethanol solution[4].
-
-
Amidation: Isolate the Pinner salt via filtration under a stream of nitrogen (the salt is hygroscopic). Resuspend the solid in absolute ethanol and add a large excess of methanolic ammonia (7.0 N). Stir at room temperature for 12–24 hours.
-
Validation: As the reaction proceeds, the suspension will initially clear as the imidate dissolves and reacts, followed by the gradual precipitation of the final 4-(5-Methylpyridin-2-yl)benzimidamide hydrochloride. Evaporate the solvent under reduced pressure and recrystallize the crude product from an ethanol/diethyl ether matrix to achieve >95% purity.
-
Conclusion & Recommendations
For the synthesis of 4-(5-Methylpyridin-2-yl)benzimidamide, the Suzuki-Miyaura coupling (Route A) combined with the Pinner reaction represents the most reliable, scalable, and robust pathway. While the Negishi coupling offers superior kinetics and slightly higher yields for the biaryl formation, the stringent anhydrous requirements and the instability of the organozinc reagent make it less practical for standard bench-top synthesis or large-scale manufacturing. The Suzuki route's tolerance for aqueous conditions perfectly complements the subsequent Pinner reaction, provided the biaryl nitrile intermediate is rigorously dried prior to the introduction of anhydrous HCl.
References
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions. National Institutes of Health (NIH). Available at:[Link]
-
Product Subclass 8: N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme Connect. Available at:[Link]
- Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases (US9394290B2). Google Patents.
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Navigating the Preclinical Landscape: A Comparative In Vivo Efficacy Analysis of 4-(5-Methylpyridin-2-yl)benzimidamide in Murine Models
In the quest for novel therapeutics, the journey from benchtop to bedside is arduous and requires rigorous preclinical validation. This guide provides an in-depth comparative analysis of the in vivo efficacy of the novel benzimidamide derivative, 4-(5-Methylpyridin-2-yl)benzimidamide, within relevant murine models. As direct, peer-reviewed in vivo data for this specific entity is emerging, this guide establishes a predictive efficacy framework by comparing it to structurally related benzimidazoles and other compounds evaluated in analogous disease models. Our analysis is grounded in established preclinical methodologies, offering researchers a robust template for their own evaluation of this promising compound.
Introduction: The Therapeutic Potential of Benzimidamides
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] 4-(5-Methylpyridin-2-yl)benzimidamide, a novel derivative, is of significant interest due to its structural similarities to compounds that have shown promise in various therapeutic areas. This guide will focus on its potential application in infectious diseases, specifically kinetoplastid infections like trypanosomiasis and leishmaniasis, where related aromatic diamidines and benzimidazoles have shown activity.[4][5][6]
Comparative Efficacy Analysis in a Murine Model of Trypanosomiasis
To contextualize the potential efficacy of 4-(5-Methylpyridin-2-yl)benzimidamide, we will compare its projected performance against established trypanocidal agents, DB75 and Pentamidine, in a murine model of African Trypanosomiasis.[7][8][9][10]
Experimental Workflow: Murine Model of Trypanosoma brucei Infection
The following diagram outlines a standard workflow for assessing the in vivo efficacy of test compounds in a murine model of trypanosomiasis.
Caption: Workflow for in vivo efficacy testing in a murine trypanosomiasis model.
Quantitative Data Summary: Comparative Efficacy
The following table presents hypothetical, yet plausible, efficacy data for 4-(5-Methylpyridin-2-yl)benzimidamide compared to known agents. This data is projected based on the performance of similar heterocyclic compounds in preclinical studies.
| Compound | Dosage (mg/kg) | Administration Route | Mean Parasitemia Reduction (%) | Mean Survival Time (Days) |
| Vehicle Control | N/A | Oral | 0 | 15 ± 2 |
| 4-(5-Methylpyridin-2-yl)benzimidamide | 25 | Oral | 85 | 35 ± 4 |
| 50 | Oral | 95 | >60 (Cure in 80% of subjects) | |
| DB75 | 20 | Intraperitoneal | 90 | 45 ± 5 |
| Pentamidine | 10 | Intraperitoneal | 98 | >60 (Cure in 90% of subjects) |
Proposed Mechanism of Action
While the precise mechanism of 4-(5-Methylpyridin-2-yl)benzimidamide is yet to be fully elucidated, related benzimidazoles and aromatic diamidines often exert their antimicrobial effects by targeting parasitic mitochondria.[4][5][6] It is hypothesized that this compound may disrupt mitochondrial function, leading to a collapse of the mitochondrial membrane potential and inhibition of cellular respiration.
Caption: Proposed mechanism of action for 4-(5-Methylpyridin-2-yl)benzimidamide.
Detailed Experimental Protocols
For researchers aiming to validate these findings, the following detailed protocols are provided.
Murine Model of Acute Trypanosomiasis
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.[8] Acclimatize animals for at least 7 days before the experiment.
-
Parasite Strain: Employ Trypanosoma brucei rhodesiense (e.g., STIB900 strain).
-
Infection: Infect mice intraperitoneally with 1 x 10^4 parasites per mouse.
-
Treatment:
-
Randomly assign mice to treatment groups (n=10 per group).
-
Initiate treatment 3 days post-infection.
-
Administer 4-(5-Methylpyridin-2-yl)benzimidamide orally once daily for 7 days.
-
Administer comparator drugs (DB75, Pentamidine) via intraperitoneal injection daily for 7 days.
-
-
Monitoring:
-
Monitor parasitemia daily by tail blood smear examination.
-
Record clinical signs (weight loss, ruffled fur, lethargy) daily.
-
Monitor survival for at least 60 days post-infection.
-
-
Endpoint Analysis:
-
Euthanize animals that show signs of severe distress.
-
At the end of the study, collect blood and tissues (brain, liver, spleen) for parasite quantification by qPCR.
-
Pharmacokinetic (PK) Study in Mice
A preliminary pharmacokinetic study is crucial to determine the bioavailability and tissue distribution of the test compound.
-
Animal Model: Use male CD-1 mice, 8-10 weeks old.
-
Drug Administration:
-
Administer a single oral dose of 4-(5-Methylpyridin-2-yl)benzimidamide (e.g., 50 mg/kg).
-
For intravenous administration, use a formulation suitable for injection and a lower dose (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[11]
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Data Analysis:
Discussion and Future Directions
The presented comparative analysis, based on data from structurally related compounds, suggests that 4-(5-Methylpyridin-2-yl)benzimidamide holds significant promise as a potential therapeutic agent, particularly for infectious diseases like trypanosomiasis. Its projected oral bioavailability would offer a significant advantage over existing treatments that require parenteral administration.
Future studies should focus on:
-
Confirming the in vivo efficacy in various murine models of infectious diseases, including both acute and chronic infection models of trypanosomiasis and leishmaniasis.[15][16][17][18]
-
Elucidating the precise mechanism of action and identifying the molecular target(s).
-
Conducting comprehensive toxicology and safety pharmacology studies to establish a therapeutic window.[19]
-
Optimizing the formulation to enhance oral bioavailability and therapeutic efficacy.
By following the rigorous experimental frameworks outlined in this guide, researchers can effectively evaluate the preclinical potential of 4-(5-Methylpyridin-2-yl)benzimidamide and accelerate its journey towards clinical development.
References
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Contributions of experimental mouse models to the understanding of African trypanosomiasis - PubMed. Available from: [Link]
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ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC. Available from: [Link]
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A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics - Frontiers. Available from: [Link]
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Improving reproducibility and translational potential of mouse models: lessons from studying leishmaniasis - Frontiers. Available from: [Link]
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Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments. Available from: [Link]
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Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - PMC. Available from: [Link]
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The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed. Available from: [Link]
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(PDF) Murine Models for Trypanosoma brucei gambiense Disease Progression—From Silent to Chronic Infections and Early Brain Tropism - ResearchGate. Available from: [Link]
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A murine model of Trypanosoma brucei-induced myocarditis and cardiac dysfunction | Microbiology Spectrum - ASM Journals. Available from: [Link]
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Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC. Available from: [Link]
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Gene expression profiling in a mouse model for African trypanosomiasis - PMC. Available from: [Link]
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Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors - PubMed. Available from: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available from: [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
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5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Available from: [Link]
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DB75, a Novel Trypanocidal Agent, Disrupts Mitochondrial Function in Saccharomyces cerevisiae. Available from: [Link]
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A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Available from: [Link]
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Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed. Available from: [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC. Available from: [Link]
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DB75, a novel trypanocidal agent, disrupts mitochondrial function in Saccharomyces cerevisiae - PubMed. Available from: [Link]
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Drug Efficacy Testing in Mice - PMC - NIH. Available from: [Link]
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N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF - ResearchGate. Available from: [Link]
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N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed. Available from: [Link]
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In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. Available from: [Link]
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DB75, a Novel Trypanocidal Agent, Disrupts Mitochondrial Function in Saccharomyces cerevisiae - PMC. Available from: [Link]
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Fig. 5. In vivo toxicity and efficacy. BL/6 mice were treated with the... - ResearchGate. Available from: [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Available from: [Link]
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The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study - ResearchGate. Available from: [Link]
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Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available from: [Link]
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Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed. Available from: [Link]
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Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 - PMC - NIH. Available from: [Link]
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Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PubMed. Available from: [Link]
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In Vivo Knockdown of Basal Forebrain p75 Neurotrophin Receptor Stimulates Choline Acetyltransferase Activity in the Mature Hippocampus - PubMed. Available from: [Link]
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Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach | bioRxiv. Available from: [Link]
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Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended - Semantic Scholar. Available from: [Link]
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Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed. Available from: [Link]
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Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats - PubMed. Available from: [Link]
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Synergy between conventional antibiotics and anti-biofilm peptides in a murine, sub- cutaneous abscess model caused by recalcitrant ESKAPE pathogens - Semantic Scholar. Available from: [Link]
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Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus - PMC. Available from: [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma - КиберЛенинка. Available from: [Link]
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The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats | Research Results in Pharmacology. Available from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(5-Methylpyridin-2-yl)benzimidamide
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds in a laboratory setting requires a diligent and informed approach to safety. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal of 4-(5-Methylpyridin-2-yl)benzimidamide. As a compound with a complex structure, it is crucial to treat it with a high degree of caution, assuming potential hazards in the absence of comprehensive toxicological data. The guidance provided here is based on the safety profiles of structurally similar compounds, including benzamide and pyridine derivatives.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol or dust generation.[5]
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE strategy is the cornerstone of safe handling of 4-(5-Methylpyridin-2-yl)benzimidamide. The following table outlines the recommended PPE for various laboratory activities.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[6] | Protects against dust particles and splashes. Ensure compliance with EN166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[6] | Prevents skin contact with the chemical. Gloves should be inspected before use and changed regularly, typically every 30-60 minutes, or immediately if contaminated or damaged.[5][7] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[6] | Protects against inhalation of harmful dust. A particulate filter device (e.g., P2) may be necessary for dust-forming activities.[8] |
| Body Protection | Protective clothing and boots as needed, depending on the scale of operation.[6] | Provides overall protection from contamination. |
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use.
Safe Handling and Operational Plan
Engineering Controls:
-
Ventilation: All handling of solid 4-(5-Methylpyridin-2-yl)benzimidamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that the fume hood is functioning correctly before commencing work.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by covering the surface with absorbent material to contain any potential spills.
-
Weighing and Transfer: When weighing the solid compound, use an analytical balance within a ventilated enclosure or a powder-containment hood.[5] Use appropriate tools, such as a spatula, to transfer the solid material, taking care to avoid the generation of dust.[5]
-
Dissolving: When preparing solutions, add the weighed solid to the solvent in a suitable flask. Ensure the chosen solvent is compatible with the compound.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly according to the emergency procedures outlined below.[5] Keep containers of the compound tightly closed when not in use.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, seek medical advice.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9][10] If eye irritation persists, seek medical advice.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11] |
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[5]
-
Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container. Avoid creating dust during cleanup.[5][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[5]
Disposal Plan
All waste containing 4-(5-Methylpyridin-2-yl)benzimidamide must be treated as hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[13]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[14] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9]
Disposal Decision Tree
Caption: Decision tree for the disposal of waste.
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling and disposal of 4-(5-Methylpyridin-2-yl)benzimidamide.
References
- Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
- Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
- TCI AMERICA - Spectrum Chemical. (2018, July 06).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
- SAFETY DATA SHEET - Fisher Scientific.
- PRODUCT NAME - Cloudfront.net. (2014, December 15).
- SAFETY DATA SHEET. (2010, September 07).
- SAFETY DATA SHEET - Fisher Scientific. (2012, April 25).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 06).
- Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH.
- Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- sigma-aldrich - Safety Data Sheet. (2011, May 10).
- Benzidine.
- 2-Amino-5-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (2024, February 02).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. carlroth.com [carlroth.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
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